NIC-0102
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H25BF2N2O4 |
|---|---|
Molecular Weight |
418.2 g/mol |
IUPAC Name |
[(1R)-1-[[(2S)-2-[(2,6-difluorobenzoyl)amino]-3-phenylpropanoyl]amino]-3-methylbutyl]boronic acid |
InChI |
InChI=1S/C21H25BF2N2O4/c1-13(2)11-18(22(29)30)26-20(27)17(12-14-7-4-3-5-8-14)25-21(28)19-15(23)9-6-10-16(19)24/h3-10,13,17-18,29-30H,11-12H2,1-2H3,(H,25,28)(H,26,27)/t17-,18-/m0/s1 |
InChI Key |
QTRFWSIBLJYXFJ-ROUUACIJSA-N |
Isomeric SMILES |
B([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=C(C=CC=C2F)F)(O)O |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=C(C=CC=C2F)F)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
TTI-0102: A Novel Pro-Drug Approach to Combatting Mitochondrial Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Mitochondrial diseases are a group of debilitating and often life-threatening genetic disorders caused by mutations in either mitochondrial DNA (mtDNA) or nuclear DNA (nDNA) that impair the function of the mitochondrial respiratory chain. This impairment leads to deficient energy production and excessive production of reactive oxygen species (ROS), resulting in cellular damage, particularly in tissues with high energy demand such as the brain, muscles, and heart. TTI-0102 is an investigational new drug being developed by Thiogenesis Therapeutics for the treatment of mitochondrial diseases, including Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS) and Leigh syndrome.[1] This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to TTI-0102.
TTI-0102 is a novel pro-drug of cysteamine, an aminothiol compound with known antioxidant properties.[2] It is an asymmetric disulfide composed of cysteamine and pantetheine.[3] This design is intended to overcome the limitations of direct cysteamine administration, which include a short half-life, significant gastrointestinal side effects, and a strong odor, thereby allowing for higher and less frequent dosing.[1][3]
Core Mechanism of Action
The primary mechanism of action of TTI-0102 in mitochondrial disease is to increase the intracellular levels of key molecules essential for mitochondrial function and cellular defense against oxidative stress. This is achieved through a multi-step process initiated by the oral administration of TTI-0102.
Bioavailability and Conversion to Cysteamine
As a pro-drug, TTI-0102 is designed for enhanced oral bioavailability and is metabolized into its active component, cysteamine, after ingestion.[1] This metabolic conversion is believed to occur in two steps, with the initial release of a cysteamine molecule as TTI-0102 interacts with other thiols in the gastrointestinal tract.[3] This gradual release of cysteamine is intended to avoid the sharp peak in plasma concentration (Cmax) associated with the side effects of immediate-release cysteamine formulations.[3]
Augmentation of Intracellular Cysteine and its Downstream Effects
Once released, cysteamine readily enters cells and increases the intracellular concentration of the amino acid cysteine. Cysteine is a critical precursor for the synthesis of three vital molecules for mitochondrial health:
-
Glutathione (GSH): The most abundant intracellular antioxidant, glutathione plays a pivotal role in neutralizing ROS, detoxifying harmful substances, and maintaining the cellular redox balance. By providing the rate-limiting substrate (cysteine) for glutathione synthesis, TTI-0102 is proposed to significantly enhance the cell's capacity to combat oxidative stress, a central pathological feature of mitochondrial diseases.[3][4]
-
Taurine: This amino acid is highly concentrated in tissues with high energy demands and has multiple protective roles within the mitochondria. Taurine helps stabilize mitochondrial membranes, modulates calcium homeostasis, and possesses antioxidant properties.[3] In the context of MELAS, taurine deficiency has been implicated in the disease's pathology.[5]
-
Coenzyme A (CoA): A crucial cofactor in cellular metabolism, Coenzyme A is essential for the Krebs cycle and the beta-oxidation of fatty acids, both of which are fundamental for energy production within the mitochondria.[2]
The collective effect of boosting these three molecules is the restoration of mitochondrial redox balance, improved energy metabolism, and enhanced cellular protection against the damaging effects of oxidative stress.[2]
Signaling Pathway and Metabolic Conversion
The following diagram illustrates the proposed mechanism of action of TTI-0102, from its administration to its downstream cellular effects.
Caption: Proposed Mechanism of Action of TTI-0102.
Preclinical Data
While specific quantitative data from preclinical studies on TTI-0102 are not extensively published, studies on its active moiety, cysteamine, provide insights into its potential effects in mitochondrial disease models. A notable preclinical study evaluated cysteamine bitartrate in human cells, C. elegans, and zebrafish models of mitochondrial respiratory chain disease.
Table 1: Summary of Preclinical Findings for Cysteamine Bitartrate in Mitochondrial Disease Models
| Model System | Key Findings | Quantitative Data (where available) |
| C. elegans (gas-1 mutant) | Improved mitochondrial membrane potential and reduced oxidative stress. Modest improvement in fecundity, but not lifespan. | Data not yet publicly available in a quantitative format. |
| Zebrafish (rotenone and azide-induced mitochondrial dysfunction) | Protected against brain death. | Data not yet publicly available in a quantitative format. |
| Human fibroblasts (from patients with mitochondrial disease) | Improved cell survival under metabolic stress. | Data not yet publicly available in a quantitative format. |
Interestingly, this comprehensive preclinical study on cysteamine bitartrate did not observe an increase in total glutathione levels, suggesting that the beneficial effects in these models might be mediated by other mechanisms, such as increasing aspartate levels and normalizing the expression of metabolic and cell defense pathways. This highlights the need for further research to fully elucidate the precise molecular mechanisms of cysteamine and, by extension, TTI-0102 in the context of mitochondrial disease.
Clinical Data
TTI-0102 has undergone a Phase 1 clinical trial in healthy volunteers and is currently in Phase 2 clinical trials for MELAS and Leigh syndrome.
Phase 1 Clinical Trial
A Phase 1 open-label, dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of TTI-0102 compared to the immediate-release cysteamine formulation, Cystagon®.
Table 2: Phase 1 Clinical Trial of TTI-0102 in Healthy Volunteers
| Parameter | Details |
| Study Design | Open-label, dose-escalation. |
| Participants | 12 healthy volunteers.[3] |
| Dosage | Single doses of 600 mg, 1200 mg, and 2400 mg cysteamine-base equivalent of TTI-0102, compared to a 600 mg dose of Cystagon®.[3] |
| Pharmacokinetics | - The peak plasma concentration (Cmax) of cysteamine from the 2400 mg dose of TTI-0102 was not significantly different from the 600 mg dose of Cystagon®.[3]- TTI-0102 demonstrated the potential for once-a-day dosing.[3] |
| Safety and Tolerability | - No serious adverse events were reported.[3]- TTI-0102 was well-tolerated at all dose levels.[3]- No nausea was reported with TTI-0102, a common side effect of Cystagon®.[3]- Mild skin odor was reported in some participants at the highest dose.[3] |
Phase 2 Clinical Trials
TTI-0102 is currently being evaluated in Phase 2 clinical trials for MELAS and Leigh syndrome.
Table 3: Overview of Ongoing/Planned Phase 2 Clinical Trials for TTI-0102
| Indication | Study Design | Key Endpoints | Status |
| MELAS | Randomized, double-blind, placebo-controlled.[5] | Safety, tolerability, pharmacokinetics, pharmacodynamics (including biomarkers such as glutathione and taurine), and clinical efficacy (e.g., 12-minute walk test).[5] | Ongoing. Interim results announced, indicating good tolerability in patients >70kg, with dose-dependent side effects in lighter patients leading to protocol refinement.[6] |
| Leigh Syndrome | Phase 2a trial cleared by the FDA.[4] | To be confirmed. | Planned. |
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of TTI-0102 are not fully publicly available. However, based on the published information and standard methodologies, the following provides an overview of the types of protocols likely employed.
Measurement of Intracellular Glutathione
A common method to quantify intracellular glutathione levels involves the use of commercially available assay kits. These kits typically utilize a fluorescent or colorimetric probe that reacts specifically with reduced glutathione (GSH).
Caption: General Workflow for Intracellular Glutathione Assay.
Protocol Outline:
-
Cell Culture and Treatment: Cells of interest (e.g., patient-derived fibroblasts) are cultured under standard conditions and treated with varying concentrations of TTI-0102 or a vehicle control for a specified period.
-
Cell Lysis: The cells are harvested and lysed using a buffer that preserves the integrity of glutathione.
-
Reaction: The cell lysate is incubated with a reagent containing a probe that reacts with GSH to produce a fluorescent or colored product.
-
Detection: The fluorescence or absorbance of the samples is measured using a plate reader.
-
Quantification: The concentration of GSH in the samples is determined by comparing the readings to a standard curve generated with known concentrations of GSH.
Clinical Trial Protocol Workflow
The following diagram outlines the typical workflow for a patient participating in a randomized, placebo-controlled clinical trial of TTI-0102.
Caption: Patient Workflow in a Randomized Controlled Trial of TTI-0102.
Conclusion
TTI-0102 represents a promising therapeutic strategy for mitochondrial diseases by addressing the core pathological feature of oxidative stress. Its pro-drug design offers the potential for improved safety and tolerability compared to direct cysteamine administration. The mechanism of action, centered on replenishing key mitochondrial protectants—glutathione, taurine, and coenzyme A—is well-grounded in the pathophysiology of these disorders. While early clinical data are encouraging, the results of ongoing and future clinical trials will be crucial in determining the ultimate efficacy of TTI-0102 in this patient population with high unmet medical need. The discrepancy observed in preclinical studies regarding the effect of cysteamine on total glutathione levels warrants further investigation to fully elucidate the complete mechanistic profile of this novel therapeutic agent.
References
- 1. Thiogenesis Therapeutics [thiogenesis.com]
- 2. Thiogenesis Therapeutics [thiogenesis.com]
- 3. The Role of Taurine in Mitochondria Health: More Than Just an Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A role for taurine in mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pre-clinical evaluation of cysteamine bitartrate as a therapeutic agent for mitochondrial respiratory chain disease - PMC [pmc.ncbi.nlm.nih.gov]
What is the pharmacology of TTI-0102?
An In-depth Technical Guide to the Pharmacology of TTI-0102
Introduction
TTI-0102 is a clinical-stage, novel prodrug of cysteamine, classified as a New Chemical Entity (NCE).[1] It is an asymmetric disulfide composed of cysteamine and pantetheine.[2] Developed by Thiogenesis Therapeutics, TTI-0102 is engineered to overcome the limitations of traditional thiol-based drugs, particularly cysteamine, which has a short half-life and is associated with significant gastrointestinal side effects and a strong body odor.[1][3][4] TTI-0102 is being investigated for the treatment of various pediatric and mitochondrial diseases characterized by oxidative stress, including Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS), Leigh syndrome spectrum, nephropathic cystinosis, and pediatric Metabolic Associated Steatohepatitis (MASH).[1][5]
Pharmacology
Mechanism of Action
TTI-0102 functions as a precursor to cysteamine, gradually releasing it through a two-step metabolic process. This controlled release is designed to mitigate the side effects associated with the rapid absorption of conventional cysteamine.[1][2]
-
Step 1 (Gastrointestinal Tract): Upon oral administration, TTI-0102 interacts with other thiols in the gastrointestinal tract, leading to the release of the first cysteamine molecule.[2]
-
Step 2 (Small Intestine): The remaining molecule, pantetheine, proceeds to the small intestine, where it is hydrolyzed by enzymes like Vanin-1 to release a second cysteamine molecule and pantothenic acid (Vitamin B5).[2]
The released cysteamine is a pivotal thiol compound that boosts intracellular levels of cysteine. Cysteine is the rate-limiting precursor for the synthesis of three critical molecules essential for mitochondrial health and cellular protection: glutathione (GSH), taurine, and coenzyme A (CoA).[1][6]
-
Glutathione (GSH) Synthesis: As the body's most abundant intracellular antioxidant, glutathione plays a crucial role in neutralizing reactive oxygen species (ROS), maintaining mitochondrial redox balance, and recycling other antioxidants.[1][6] By increasing the substrate for GSH synthesis, TTI-0102 helps combat the oxidative stress central to many mitochondrial diseases.[5][7]
-
Taurine Production: TTI-0102 is metabolized into taurine, an amino acid that supports mitochondrial function, modulates antioxidant enzymes, stabilizes cellular membranes, and aids in calcium signaling.[1][5] Its production may also contribute to reducing seizures.[3][4]
-
Coenzyme A (CoA) Production: CoA is a vital cofactor in cellular energy metabolism, particularly through the Krebs cycle, and has been shown to protect cells from metabolic and oxidative stress.[1]
-
Other Mechanisms: TTI-0102 has been noted to promote the increase of Brain-Derived Neurotrophic Factor (BDNF) and, in the context of liver fibrosis, may block the proliferation of hepatic stellate cells.[2][5] For viral applications, it has been suggested to bind to the ACE2 receptor.[5]
Signaling and Metabolic Pathways
The following diagram illustrates the metabolic breakdown of TTI-0102 and its subsequent impact on cellular antioxidant and metabolic pathways.
References
- 1. Thiogenesis Therapeutics [thiogenesis.com]
- 2. Thiogenesis Announces Positive Results from Phase 1 Dose-Escalation Study of its Lead Compound TTI-0102 [newsfilecorp.com]
- 3. Thiogenesis Reports Positive Interim Phase 2 Trial Results for MELAS and Announces Pipeline Advancements in Leigh Syndrome and Cystinosis | Nasdaq [nasdaq.com]
- 4. Thiogenesis Reports Positive Phase 2 MELAS Interim Results | TTIPF Stock News [stocktitan.net]
- 5. Thiogenesis Therapeutics [thiogenesis.com]
- 6. Thiogenesis Therapeutics [thiogenesis.com]
- 7. Thiogenesis Announces FDA Clearance of its Investigational New Drug Application ("IND") for a Phase 2a Clinical Trial in Leigh Syndrome Spectrum [newsfilecorp.com]
TTI-0102: A Novel Cysteamine Prodrug for Mitochondrial and Oxidative Stress-Related Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
TTI-0102 is a first-in-class, New Chemical Entity (NCE) designed as a prodrug of cysteamine to address the significant limitations of existing cysteamine therapies.[1][2] With its unique asymmetric disulfide configuration, TTI-0102 undergoes a two-step metabolic conversion, leading to a gradual and sustained release of cysteamine.[1] This controlled release profile mitigates the gastrointestinal side effects and strong body odor associated with immediate-release cysteamine, allowing for higher dosing and a potential once-daily administration.[1] The primary mechanism of action of TTI-0102 lies in its ability to boost intracellular levels of cysteine, a critical precursor for the synthesis of glutathione, taurine, and coenzyme A.[1] These molecules are essential for maintaining mitochondrial redox balance, energy metabolism, and protecting cells from oxidative damage.[1] TTI-0102 is currently under investigation in multiple Phase 2 clinical trials for rare mitochondrial diseases, including MELAS and Leigh syndrome, as well as other conditions linked to oxidative stress.[1][2]
Introduction to TTI-0102
Cysteamine has been a long-standing therapy for nephropathic cystinosis, a rare lysosomal storage disease, where it effectively reduces cystine accumulation.[1] However, its broader therapeutic application has been hampered by a short half-life, dose-limiting gastrointestinal adverse effects, and a pungent sulfurous odor.[1] TTI-0102 was developed by Thiogenesis Therapeutics to overcome these challenges and unlock the full therapeutic potential of cysteamine.[1]
TTI-0102 is an asymmetric disulfide composed of cysteamine and another thiol-containing component.[1] This innovative molecular design allows for a controlled, two-stage release of the active cysteamine moiety, leading to an improved pharmacokinetic and tolerability profile.[1]
Mechanism of Action
The therapeutic effects of TTI-0102 are mediated through its conversion to cysteamine and the subsequent enhancement of crucial intracellular molecules that combat oxidative stress and support mitochondrial function.
Two-Step Metabolic Conversion of TTI-0102
TTI-0102 is orally administered and undergoes a sequential, two-step enzymatic conversion to release two molecules of cysteamine.[1]
-
Step 1: Initial Release in the Gastrointestinal Tract: The initial release of one cysteamine molecule is thought to occur in the gastrointestinal tract through interaction with other endogenous thiols.
-
Step 2: Enzymatic Cleavage in the Small Intestine: The remaining part of the molecule is then hydrolyzed by the enzyme vanin-1, which is present in the small intestine, to release a second molecule of cysteamine and pantothenic acid (Vitamin B5).
This staged release mechanism prevents the rapid spike in plasma cysteamine concentration (Cmax) that is associated with the side effects of conventional cysteamine formulations.[1]
Downstream Cellular Effects
The released cysteamine readily enters cells and increases the intracellular concentration of cysteine. Cysteine is the rate-limiting amino acid for the synthesis of several vital molecules:
-
Glutathione (GSH): As the most abundant intracellular antioxidant, glutathione plays a critical role in neutralizing reactive oxygen species (ROS), recycling other antioxidants, and maintaining cellular redox homeostasis.[1]
-
Taurine: This amino acid contributes to antioxidant defense, stabilizes mitochondrial membranes, and modulates calcium signaling.[1]
-
Coenzyme A (CoA): CoA is a central cofactor in cellular energy metabolism, including the Krebs cycle and fatty acid metabolism.[1]
By augmenting the levels of these key molecules, TTI-0102 helps to restore mitochondrial redox balance, enhance cellular energy production, and protect against oxidative damage.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathway of TTI-0102 Action
Caption: Metabolic conversion and downstream effects of TTI-0102.
Experimental Workflow for Preclinical Evaluation
Caption: General workflow for preclinical assessment of TTI-0102.
Quantitative Data
Phase 1 Clinical Trial Data
A Phase 1, open-label, dose-escalation study was conducted in healthy volunteers to evaluate the safety, tolerability, and pharmacokinetics of oral TTI-0102 compared to Cystagon® (cysteamine bitartrate).[1]
| Parameter | Cystagon® (Control) | TTI-0102 |
| Number of Volunteers | 12 | 12 |
| Dose | 600 mg | 600 mg, 1200 mg, and 2400 mg (cysteamine-base equivalent) |
| Cmax of Cysteamine | Standard Cmax at 600 mg | Did not exceed the Cmax of 600 mg Cystagon®, even at the 2400 mg equivalent dose.[1] |
| Therapeutic Levels | Short half-life | Maintained for over 24 hours at the highest dose.[1] |
| Tolerability | Nausea reported | No gastrointestinal side effects reported.[1] |
| Adverse Events | Not specified | Mild body odor at the highest dose; no serious adverse events.[1] |
| Dosing Potential | Multiple daily doses | Potential for once-daily administration.[1] |
Phase 2 Clinical Trial Overview
TTI-0102 is currently being evaluated in multiple Phase 2 clinical trials.
| Indication | Study Design | Number of Patients | Status |
| MELAS | Randomized, double-blind, placebo-controlled | 12 | Active[1] |
| Leigh Syndrome | Phase 2a clinical trial | Not specified | IND cleared by U.S. FDA[1] |
| Pediatric MASH | Phase 2 clinical trial | Not specified | In preparation[1] |
| Rett Syndrome | Phase 2 clinical trial | Not specified | In preparation[1] |
Experimental Protocols
Detailed experimental protocols from the preclinical and clinical development of TTI-0102 are not yet publicly available in peer-reviewed literature. However, based on standard methodologies for the assessment of cysteamine and related biomarkers, the following represents a likely experimental approach.
Pharmacokinetic Analysis of Cysteamine in Plasma
Objective: To determine the concentration-time profile of cysteamine in plasma following oral administration of TTI-0102.
Methodology: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS).
Protocol:
-
Sample Collection: Collect blood samples at predetermined time points post-dosing into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation:
-
To a known volume of plasma, add a protein precipitation agent (e.g., acetonitrile) to remove larger proteins.
-
Include an internal standard (e.g., a stable isotope-labeled version of cysteamine) to account for variations in sample processing and instrument response.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
HPLC Separation:
-
Inject the prepared sample onto a reverse-phase HPLC column (e.g., a C18 column).
-
Use a mobile phase gradient (e.g., a mixture of water and acetonitrile with a modifying agent like formic acid) to separate cysteamine from other plasma components.
-
-
MS/MS Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode.
-
Monitor for specific precursor-to-product ion transitions for both cysteamine and the internal standard for accurate quantification.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known cysteamine concentrations.
-
Determine the concentration of cysteamine in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Measurement of Intracellular Glutathione Levels
Objective: To quantify the levels of reduced glutathione (GSH) in cells or tissues following treatment with TTI-0102.
Methodology: HPLC with UV or Fluorescence Detection.
Protocol:
-
Sample Preparation (from cell culture):
-
Harvest cells and wash with a buffered saline solution.
-
Lyse the cells to release intracellular contents.
-
Perform protein precipitation to remove interfering proteins.
-
-
Derivatization:
-
React the thiol group of GSH with a derivatizing agent (e.g., monobromobimane for fluorescence detection or Ellman's reagent for UV detection) to create a stable, detectable product.
-
-
HPLC Separation:
-
Inject the derivatized sample onto a reverse-phase HPLC column.
-
Use an appropriate mobile phase to separate the GSH derivative from other cellular components.
-
-
Detection:
-
Monitor the column eluent with a UV or fluorescence detector at the specific wavelength for the derivatized GSH.
-
-
Quantification:
-
Calculate the concentration of GSH in the samples by comparing the peak areas to a standard curve prepared with known concentrations of GSH.
-
Conclusion
TTI-0102 represents a significant advancement in cysteamine-based therapy. Its innovative prodrug design offers the potential for improved safety, tolerability, and patient compliance. By targeting the fundamental mechanisms of oxidative stress and mitochondrial dysfunction through the replenishment of intracellular glutathione, taurine, and coenzyme A, TTI-0102 holds promise for the treatment of a range of debilitating diseases with unmet medical needs. The ongoing Phase 2 clinical trials will be crucial in further elucidating the therapeutic potential of this novel compound.
References
TTI-0102: A Novel Pro-Drug Approach to Modulating Intracellular Glutathione for Mitochondrial and Oxidative Stress-Related Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TTI-0102 is a novel, clinical-stage pharmaceutical agent engineered as a pro-drug of cysteamine. Its primary mechanism of action is to augment the intracellular levels of glutathione (GSH), a critical antioxidant, by providing the rate-limiting precursor, cysteine. This whitepaper provides a comprehensive technical overview of TTI-0102, focusing on its mechanism of action, its direct impact on intracellular glutathione levels, and the experimental methodologies relevant to its study. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and the study of diseases associated with mitochondrial dysfunction and oxidative stress.
Introduction to TTI-0102
TTI-0102 is a new chemical entity designed to overcome the pharmacokinetic and tolerability limitations of its active metabolite, cysteamine[1]. Cysteamine has a well-documented history of therapeutic use, but its short half-life and gastrointestinal side effects have limited its broader application[1]. As an asymmetric disulfide pro-drug, TTI-0102 is metabolized in a two-step process, leading to a gradual release of cysteamine[1][2]. This controlled release profile is designed to maintain therapeutic levels of the active compound over a longer duration, potentially allowing for once-daily dosing and an improved side-effect profile compared to immediate-release cysteamine formulations[1].
The therapeutic rationale for TTI-0102 is centered on its ability to combat oxidative stress, a key pathological feature in a range of debilitating conditions, including mitochondrial diseases such as Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS) and Leigh syndrome[3][4]. By increasing the intracellular pool of glutathione, TTI-0102 aims to restore the cellular redox balance, protect against oxidative damage, and improve mitochondrial function[5][6].
Mechanism of Action: Replenishing the Glutathione Pool
The core mechanism of TTI-0102 revolves around the modulation of the intracellular glutathione synthesis pathway. Glutathione is a tripeptide synthesized from glutamate, cysteine, and glycine, with cysteine being the rate-limiting substrate.
TTI-0102, upon oral administration, undergoes a two-stage metabolic conversion that releases two molecules of cysteamine[2]. Cysteamine, in turn, readily increases the intracellular concentration of cysteine. This elevation in cysteine availability directly fuels the synthesis of glutathione, thereby enhancing the cell's antioxidant capacity.
The proposed signaling pathway for TTI-0102's effect on intracellular glutathione levels is depicted in the following diagram:
References
- 1. Thiogenesis Announces FDA Clearance of its Investigational New Drug Application ("IND") for a Phase 2a Clinical Trial in Leigh Syndrome Spectrum [newsfilecorp.com]
- 2. Intracellular glutathione pools are heterogeneously concentrated - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiogenesis Announces FDA Clearance of its Investigational New Drug Application ("IND") for a Phase 2a Clinical Trial in Leigh Syndrome Spectrum | Nasdaq [nasdaq.com]
- 4. Thiogenesis Reports Positive Interim Phase 2 Trial Results for MELAS and Announces Pipeline Advancements in Leigh Syndrome and Cystinosis [newsfilecorp.com]
- 5. Thiogenesis Therapeutics [thiogenesis.com]
- 6. Thiogenesis Therapeutics [thiogenesis.com]
TTI-0102: A Novel Pro-Drug Approach to Restoring Mitochondrial Redox Balance
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Mitochondrial dysfunction is a key pathological feature in a wide array of debilitating diseases, including inherited mitochondrial disorders and age-related neurodegenerative conditions. A central element of this dysfunction is the imbalance of the mitochondrial redox state, leading to excessive oxidative stress and subsequent cellular damage. TTI-0102, a novel investigational pro-drug of cysteamine, presents a promising therapeutic strategy to counteract mitochondrial oxidative stress. This technical guide provides a comprehensive overview of the mechanism of action of TTI-0102, its role in replenishing key mitochondrial antioxidants, and the current state of its clinical development.
Introduction: The Critical Role of Mitochondrial Redox Homeostasis
Mitochondria, the primary sites of cellular energy production, are also the main source of endogenous reactive oxygen species (ROS). Under physiological conditions, a delicate balance is maintained between ROS production and their detoxification by the mitochondrial antioxidant systems. This equilibrium, known as redox homeostasis, is crucial for normal cellular function. However, in numerous pathological states, this balance is disrupted, leading to a state of oxidative stress.
Mitochondrial oxidative stress can inflict significant damage on cellular components, including lipids, proteins, and mitochondrial DNA (mtDNA), impairing mitochondrial function and triggering cell death pathways. Consequently, strategies aimed at restoring mitochondrial redox balance are of paramount therapeutic interest.
TTI-0102 is a new chemical entity (NCE) designed to address this challenge. It is an asymmetric disulfide pro-drug that, upon oral administration, is metabolized to release cysteamine.[1] Cysteamine is a well-characterized aminothiol with potent antioxidant properties. By delivering cysteamine in a controlled and sustained manner, TTI-0102 aims to overcome the pharmacokinetic limitations of direct cysteamine administration and enhance its therapeutic potential in diseases associated with mitochondrial oxidative stress.[1]
TTI-0102: Mechanism of Action
TTI-0102 is designed for a two-step metabolic conversion to its active moiety, cysteamine. This gradual release mechanism is intended to provide sustained therapeutic levels of cysteamine while minimizing the adverse effects associated with the rapid absorption of conventional cysteamine formulations.[1]
Signaling Pathway
The therapeutic effect of TTI-0102 in restoring mitochondrial redox balance is primarily mediated by the intracellular actions of its active metabolite, cysteamine. Cysteamine plays a pivotal role in augmenting the cellular antioxidant defense system by increasing the intracellular pool of L-cysteine, a rate-limiting precursor for the synthesis of three crucial molecules for mitochondrial health: glutathione (GSH), taurine, and coenzyme A (CoA).[1]
The signaling pathway can be visualized as follows:
Figure 1. TTI-0102 metabolic and signaling pathway.
Role of Key Metabolites
-
Glutathione (GSH): As the most abundant endogenous antioxidant, GSH plays a central role in neutralizing ROS, detoxifying harmful compounds, and maintaining the redox state of protein thiols.[1] By providing the cysteine precursor, TTI-0102 directly supports the replenishment of the mitochondrial GSH pool, which is critical for mitigating oxidative damage.[1]
-
Taurine: This amino acid is highly concentrated in tissues with high energy demands and is known to possess cytoprotective properties.[1] Taurine contributes to mitochondrial function by stabilizing mitochondrial membranes, regulating calcium homeostasis, and scavenging ROS.[2]
-
Coenzyme A (CoA): CoA is an essential cofactor in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle and fatty acid oxidation, which are fundamental for mitochondrial energy production.[1]
Preclinical and Clinical Evidence
While detailed quantitative data from TTI-0102 specific studies are emerging from ongoing clinical trials, the extensive body of research on its active metabolite, cysteamine, provides a strong rationale for its therapeutic potential.
Quantitative Data from Cysteamine Studies
The following table summarizes key quantitative findings from preclinical studies investigating the effects of cysteamine on markers of oxidative stress and mitochondrial function. It is important to note that these studies were conducted with cysteamine, not TTI-0102 directly. However, they provide valuable insights into the expected pharmacological effects of TTI-0102.
| Parameter Measured | Model System | Treatment | Key Findings | Reference |
| Mitochondrial Depolarization | Huntington's disease knock-in striatal cells (STHdhQ111/HdhQ111) | 250 µM Cysteamine | Completely inhibited 3-NP-induced mitochondrial depolarization. | [3] |
| Cellular Glutathione (GSH) Levels | Huntington's disease knock-in striatal cells (STHdhQ111/HdhQ111) | 250 µM Cysteamine | Prevented the 3-NP-mediated decrease in cellular and mitochondrial GSH levels. | [3] |
| Total Glutathione Levels | Cultured cystinotic proximal tubular epithelial cells | Cysteamine | Increased total glutathione in both control and cystinotic cells and normalized glutathione redox status in cystinotic cells. | [4] |
| Reactive Oxygen Species (ROS) Generation | PMA-stimulated RAW macrophages | Cysteamine | Reduced ROS generation by 33%. | [5] |
| Intracellular Oxidant Species | Macrophages co-cultured with apoptotic renal tubular cells | Cysteamine | Reduced intracellular oxidant species by 43%-52%. | [5] |
| Total Thiol Content | Unilateral ureteral obstruction (UUO) kidneys in mice | Cysteamine | Increased total thiol content by 53% on day 7. | [5] |
| Protein Oxidation | Unilateral ureteral obstruction (UUO) kidneys in mice | Cysteamine | Substantially reduced protein oxidation (>50%). | [5] |
Clinical Development of TTI-0102
TTI-0102 is currently being evaluated in multiple clinical trials for diseases associated with mitochondrial dysfunction and oxidative stress.
-
Phase 1 Study: A dose-escalation study in healthy volunteers demonstrated that TTI-0102 was well-tolerated at doses up to 2400 mg cysteamine-base equivalent. The pharmacokinetic profile supported the potential for once-daily dosing.[1]
-
Phase 2 MELAS Trial: An ongoing Phase 2 trial is evaluating TTI-0102 in patients with Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS). Interim results have shown that TTI-0102 was well-tolerated in patients weighing over 70 kg and indicated "meaningful biomarker improvements".[6][7]
-
Leigh Syndrome Spectrum: The U.S. FDA has cleared an Investigational New Drug (IND) application for a Phase 2a clinical trial of TTI-0102 in patients with Leigh syndrome spectrum.[8]
-
Other Indications: Clinical trials are also being planned for pediatric Metabolic Dysfunction-Associated Steatohepatitis (MASH) and Rett syndrome.[1][2]
Experimental Protocols
This section provides an overview of established methodologies for assessing mitochondrial redox balance, which are relevant to evaluating the efficacy of compounds like TTI-0102.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
A common method for detecting mitochondrial superoxide is through the use of the fluorescent probe MitoSOX Red.
Experimental Workflow:
Figure 2. Workflow for mitochondrial ROS measurement.
Detailed Steps:
-
Cell Culture: Plate cells at an appropriate density in a suitable culture vessel (e.g., glass-bottom dishes for imaging).
-
Treatment: Treat cells with the desired concentrations of TTI-0102 or a vehicle control for the specified duration.
-
Staining: Remove the culture medium and incubate the cells with a pre-warmed medium containing MitoSOX Red at a final concentration of 1-5 µM for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with a warm buffer (e.g., PBS or phenol red-free medium) to remove the unbound probe.
-
Imaging: Immediately acquire images using a fluorescence microscope equipped with appropriate filters for MitoSOX Red (e.g., excitation ~510 nm, emission ~580 nm).
-
Analysis: Use image analysis software to quantify the mean fluorescence intensity of MitoSOX Red in the mitochondrial regions of the cells.
Measurement of Mitochondrial Glutathione (GSH)
The levels of reduced and oxidized glutathione (GSSG) in isolated mitochondria can be determined using commercially available assay kits, often based on the enzymatic recycling method.
Experimental Workflow:
Figure 3. Workflow for mitochondrial GSH measurement.
Detailed Steps:
-
Cell Treatment and Mitochondrial Isolation: Treat cultured cells as described above. Following treatment, harvest the cells and isolate mitochondria using a standard differential centrifugation protocol.
-
Sample Preparation: Lyse the isolated mitochondria according to the instructions of the chosen glutathione assay kit. This typically involves deproteinization.
-
GSH and GSSG Measurement:
-
To measure total glutathione (GSH + GSSG), the sample is incubated with glutathione reductase and DTNB (Ellman's reagent). The rate of color development is proportional to the total glutathione concentration.
-
To measure GSSG specifically, the GSH in the sample is first masked with a reagent like 2-vinylpyridine. The subsequent reaction with glutathione reductase and DTNB will then only measure the GSSG content.
-
-
Calculation: The concentration of reduced GSH is calculated by subtracting the GSSG concentration from the total glutathione concentration. The GSH/GSSG ratio, a key indicator of redox status, can then be determined.
Conclusion and Future Directions
TTI-0102 represents a promising, next-generation therapeutic approach for a range of diseases characterized by mitochondrial oxidative stress. Its innovative pro-drug design offers the potential for improved tolerability and a more convenient dosing regimen compared to existing cysteamine therapies. By augmenting the intracellular pools of glutathione, taurine, and coenzyme A, TTI-0102 targets the fundamental mechanisms of mitochondrial redox control.
The ongoing clinical trials will be crucial in establishing the safety and efficacy of TTI-0102 in its target patient populations. Future research should focus on elucidating the precise quantitative effects of TTI-0102 on specific mitochondrial redox couples and downstream signaling pathways. The development of this compound underscores the growing importance of targeting mitochondrial health as a therapeutic strategy for a broad spectrum of human diseases.
References
- 1. Thiogenesis Therapeutics [thiogenesis.com]
- 2. The Role of Taurine in Mitochondria Health: More Than Just an Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. theenergyblueprint.com [theenergyblueprint.com]
- 4. GSH Analysis [bio-protocol.org]
- 5. GSH-Glo™ Glutathione Assay Protocol [promega.sg]
- 6. Thiogenesis Announces Important Core Patent Allowed in Europe [newsfilecorp.com]
- 7. Thiogenesis Announces Important Core Patent Allowed in Europe | TTIPF Stock News [stocktitan.net]
- 8. vitalscend.com [vitalscend.com]
TTI-0102: A Novel Modulator of Taurine and Coenzyme A Synthesis for Mitochondrial Health
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TTI-0102 is an innovative investigational drug designed to combat mitochondrial oxidative stress by augmenting the endogenous synthesis of crucial molecules, including taurine and coenzyme A. As a next-generation prodrug of cysteamine, TTI-0102 offers an enhanced pharmacokinetic profile, potentially overcoming the limitations of previous thiol-based therapies. This technical guide provides a comprehensive overview of the mechanism of action of TTI-0102, its metabolic pathways leading to the synthesis of taurine and coenzyme A, and the potential therapeutic implications for a range of mitochondrial and metabolic diseases. Detailed experimental methodologies for the analysis of key biomarkers are also presented to facilitate further research and development in this promising area.
Introduction
Mitochondrial dysfunction is a hallmark of numerous debilitating diseases, including MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) and Leigh syndrome. A key contributor to the pathology of these conditions is oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms. TTI-0102 is a new chemical entity developed by Thiogenesis Therapeutics designed to bolster these defenses by providing the essential precursors for the synthesis of critical antioxidants and metabolic cofactors.
TTI-0102 is an asymmetric disulfide prodrug that, upon oral administration, undergoes a two-step metabolic process to release two molecules of cysteamine and one molecule of pantothenic acid (Vitamin B5). This controlled release mechanism is designed to mitigate the gastrointestinal side effects and short half-life associated with direct cysteamine administration. The released cysteamine plays a pivotal role in cellular metabolism by increasing the intracellular concentration of cysteine, a rate-limiting amino acid in the synthesis of glutathione, taurine, and coenzyme A.
This document will delve into the specific impact of TTI-0102 on the biosynthetic pathways of taurine and coenzyme A, presenting the available data and outlining the experimental protocols necessary to quantify these effects.
Mechanism of Action of TTI-0102
The therapeutic effect of TTI-0102 is predicated on its bioconversion to cysteamine and pantothenic acid. Cysteamine is a potent antioxidant and a critical precursor for several metabolic pathways.
Metabolic Conversion of TTI-0102
Upon oral ingestion, TTI-0102 is metabolized in a controlled, two-stage process. This gradual release of cysteamine is intended to maintain therapeutic levels over a prolonged period, potentially allowing for once-daily dosing, and to avoid the sharp peaks in plasma concentration that are associated with the adverse effects of cysteamine.[1]
Figure 1: Metabolic pathway of TTI-0102.
Impact on Cysteine Levels
The released cysteamine molecules increase the intracellular pool of cysteine. Cysteine is a semi-essential amino acid that serves as a crucial building block for proteins and a key component of the major intracellular antioxidant, glutathione. Furthermore, cysteine is a direct precursor for the synthesis of taurine and a component in the biosynthesis of coenzyme A.
TTI-0102 and Taurine Synthesis
Taurine is a conditionally essential amino acid that plays a vital role in numerous physiological processes, including osmoregulation, calcium signaling, and mitochondrial function. Deficiencies in taurine have been implicated in the pathology of MELAS. TTI-0102 is designed to increase intracellular taurine levels, thereby addressing this deficiency.[2][3]
The Cysteamine Pathway to Taurine
Cysteamine is a direct precursor to taurine through the cysteamine (or AET) pathway. In this pathway, cysteamine is oxidized by the enzyme cysteamine dioxygenase (ADO) to form hypotaurine. Hypotaurine is then further oxidized to taurine.
Figure 2: TTI-0102's role in taurine synthesis.
Quantitative Data on Taurine Synthesis
While specific quantitative data from TTI-0102 clinical trials remains confidential pending publication, preclinical studies with direct cysteamine administration have demonstrated its efficacy in increasing taurine levels. The ongoing Phase 2 clinical trial of TTI-0102 in MELAS patients includes the measurement of taurine as a key biomarker, with interim analysis expected.[3]
| Parameter | Effect of Cysteamine Administration | Reference |
| Plasma Taurine Levels | Significantly lower in cystinosis patients not on cysteamine therapy compared to those treated with cysteamine and normal controls. | [4] |
| Carcass Taurine Levels (Animal Model) | All treatments with cysteamine hydrochloride (CSH) increased carcass taurine levels in common carp. | |
| Yolk Taurine Content (Animal Model) | Diet supplemented with 0.1% cysteamine significantly improved yolk taurine level by 48.68% in laying hens. | [5] |
Table 1: Effects of Cysteamine on Taurine Levels (Surrogate for TTI-0102)
TTI-0102 and Coenzyme A Synthesis
Coenzyme A (CoA) is an essential cofactor in numerous metabolic pathways, including the Krebs cycle and fatty acid metabolism. It is synthesized from pantothenic acid (Vitamin B5) and cysteine. TTI-0102 is designed to support CoA synthesis by providing both of these essential precursors.
Biosynthetic Pathway of Coenzyme A
The synthesis of CoA is a multi-step process that begins with the phosphorylation of pantothenic acid. Cysteine is then added to this molecule, and subsequent enzymatic reactions lead to the formation of CoA. By delivering both pantothenic acid and increasing the intracellular availability of cysteine (via cysteamine), TTI-0102 is poised to enhance the overall synthesis of CoA.
Figure 3: TTI-0102's contribution to Coenzyme A synthesis.
Quantitative Data on Coenzyme A Synthesis
Direct quantitative data on the effect of TTI-0102 on CoA levels is not yet publicly available. However, studies have shown that providing an exogenous supply of cysteine is necessary to maintain maximal rates of CoA synthesis in perfused rat hearts. This supports the hypothesis that by increasing intracellular cysteine, TTI-0102 will positively impact CoA synthesis.
| Parameter | Effect of Cysteine Supplementation | Reference |
| Coenzyme A Synthesis (in vitro) | An exogenous supply of cysteine was required to maintain maximal rates of CoA synthesis in perfused rat heart. | [6] |
| Coenzyme A Content (in vitro) | Supplementation with mercaptodextran or bathocuproine disulfonate was required to raise CoA content when 0.2 mM cysteine was added to the buffer. | [6] |
Table 2: Effects of Cysteine on Coenzyme A Synthesis (Proxy for TTI-0102's Mechanism)
Experimental Protocols
The quantification of taurine and coenzyme A in biological samples is essential for evaluating the efficacy of TTI-0102. The following are established methodologies that can be employed in preclinical and clinical studies.
Quantification of Intracellular Taurine
Methodology: High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a commonly used and sensitive method.
Protocol:
-
Sample Preparation:
-
Cells or tissues are homogenized in a suitable buffer (e.g., phosphate-buffered saline).
-
Proteins are precipitated using an agent like perchloric acid or trichloroacetic acid.
-
The supernatant containing the amino acids is collected after centrifugation.
-
-
Derivatization:
-
The primary amine group of taurine is derivatized with a fluorescent tag, such as o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol).
-
-
HPLC Analysis:
-
The derivatized sample is injected into a reverse-phase HPLC column.
-
Separation is achieved using a gradient elution with a mobile phase typically consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
-
Detection and Quantification:
-
The fluorescently labeled taurine is detected using a fluorescence detector.
-
Quantification is performed by comparing the peak area of the sample to a standard curve generated with known concentrations of taurine.
-
Quantification of Coenzyme A
Methodology: HPLC with UV detection or mass spectrometry (LC-MS/MS) are robust methods for CoA quantification.
Protocol (HPLC-UV):
-
Sample Preparation:
-
Cells or tissues are lysed, and proteins are precipitated as described for taurine analysis.
-
-
Chromatographic Separation:
-
The sample extract is injected onto a reverse-phase HPLC column.
-
Isocratic or gradient elution is used to separate CoA from other cellular components. The mobile phase often contains a phosphate buffer.
-
-
UV Detection:
-
CoA is detected by its absorbance in the UV range, typically around 260 nm.
-
-
Quantification:
-
The concentration of CoA is determined by comparing the peak area of the sample to a standard curve of known CoA concentrations.
-
Conclusion
TTI-0102 represents a promising therapeutic strategy for diseases characterized by mitochondrial dysfunction and oxidative stress. By acting as a prodrug of cysteamine and also delivering pantothenic acid, TTI-0102 has the potential to directly enhance the synthesis of two critical molecules: taurine and coenzyme A. This dual action addresses both the antioxidant deficiencies and the metabolic impairments that are central to the pathology of conditions like MELAS and Leigh syndrome. While definitive quantitative data from human trials of TTI-0102 are forthcoming, the established biochemical pathways and preclinical evidence with cysteamine strongly support its proposed mechanism of action. The detailed experimental protocols provided herein will be instrumental for the continued investigation and clinical development of this novel therapeutic agent.
References
- 1. Simultaneous quantification of coenzyme A and its salvage pathway intermediates in in vitro and whole cell-sourced samples - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00192D [pubs.rsc.org]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling of Intracellular Taurine Levels Associated with Ovarian Cancer Reveals Activation of p53, ERK, mTOR and DNA-Damage-Sensing-Dependent Cell Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypothesis: Taurine therapy of nephropathic cystinosis may correct the deficiencies of cysteamine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Dietary Supplementation of Cysteamine on Egg Taurine Deposition, Egg Quality, Production Performance and Ovary Development in Laying Hens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of cysteine on protein and coenzyme A synthesis in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Therapeutic Targets of TTI-0102
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTI-0102 is an investigational new chemical entity currently under clinical development for the treatment of rare mitochondrial and oxidative stress-related diseases.[1] It is a prodrug of cysteamine, designed to offer a more favorable pharmacokinetic profile and improved tolerability compared to existing cysteamine formulations.[1][2] This guide provides a comprehensive overview of the therapeutic targets and mechanism of action of TTI-0102, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of key pathways and processes.
Core Therapeutic Strategy: Combating Oxidative Stress and Restoring Mitochondrial Function
The primary therapeutic strategy of TTI-0102 revolves around its ability to increase intracellular levels of two key molecules: glutathione (GSH) and taurine.[3][4] Both play critical roles in cellular defense against oxidative stress and are often depleted in mitochondrial diseases.[5] TTI-0102, being a prodrug of cysteamine, is metabolized to release cysteamine, which then serves as a precursor for the synthesis of these vital compounds.[3]
Mechanism of Action
TTI-0102 is an asymmetric disulfide of cysteamine and pantetheine.[2] Following oral administration, it undergoes a two-step metabolic process to release two molecules of cysteamine and one molecule of pantothenic acid (Vitamin B5).[2][6] This staggered release is designed to avoid the sharp peak in plasma cysteamine concentration associated with gastrointestinal side effects of other formulations.[4]
The released cysteamine is the active moiety responsible for the therapeutic effects. Its primary mechanisms of action include:
-
Replenishment of Intracellular Glutathione: Cysteamine provides a source of cysteine, the rate-limiting substrate for the synthesis of glutathione, the most abundant endogenous antioxidant.[1][5]
-
Increased Taurine Levels: Cysteamine can be metabolized to taurine, an amino acid with crucial roles in osmoregulation, calcium homeostasis, and antioxidant defense.[4]
-
Direct Radical Scavenging: As a thiol-containing compound, cysteamine can directly scavenge reactive oxygen species (ROS).
-
Modulation of Neuroprotective Pathways: Cysteamine and its oxidized form, cystamine, have been shown to upregulate neuroprotective pathways, including the brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[7]
Data Presentation
Preclinical Data
Specific quantitative preclinical data on the effects of TTI-0102 on intracellular glutathione and taurine levels are not yet publicly available. The following table provides a representative structure for presenting such data once it is released.
| Parameter | Cell Line/Animal Model | TTI-0102 Concentration/Dose | Fold Change vs. Control (Mean ± SD) | p-value |
| Intracellular Glutathione | MELAS Patient Fibroblasts | Data not available | Data not available | Data not available |
| Intracellular Taurine | Leigh Syndrome Mouse Model | Data not available | Data not available | Data not available |
| Reactive Oxygen Species | In vitro assay | Data not available | Data not available | Data not available |
Clinical Data
Interim results from the Phase 2 clinical trial of TTI-0102 in patients with Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS) have indicated "meaningful biomarker improvements".[8] However, specific quantitative data on biomarkers such as glutathione and taurine levels remain confidential pending final analysis and publication.[8] The table below is a template for the presentation of this anticipated data.
| Biomarker | Patient Cohort | Treatment Group | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | Percent Change | p-value |
| Whole Blood Glutathione | MELAS | TTI-0102 | Data not available | Data not available | Data not available | Data not available |
| Placebo | Data not available | Data not available | Data not available | Data not available | ||
| Plasma Taurine | MELAS | TTI-0102 | Data not available | Data not available | Data not available | Data not available |
| Placebo | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols from the TTI-0102 studies are not yet published. The following are representative protocols for key assays relevant to the investigation of TTI-0102's mechanism of action.
Measurement of Intracellular Glutathione via Flow Cytometry
Principle: This method utilizes a thiol-sensitive fluorescent dye that reacts with intracellular reduced glutathione (GSH), allowing for the quantification of GSH levels on a per-cell basis using flow cytometry.
Materials:
-
Thiol-sensitive fluorescent dye (e.g., ThiolTracker™ Violet, monochlorobimane)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. On the day of the experiment, harvest the cells by trypsinization and wash with PBS.
-
Dye Loading: Resuspend the cells in pre-warmed PBS or serum-free medium containing the thiol-sensitive dye at the manufacturer's recommended concentration.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze on a flow cytometer. Excite the dye with the appropriate laser and collect the emission at the recommended wavelength.
-
Data Analysis: The mean fluorescence intensity (MFI) of the stained cells is proportional to the intracellular GSH concentration. Compare the MFI of treated cells to that of control cells.
Measurement of Intracellular Taurine via High-Performance Liquid Chromatography (HPLC)
Principle: This method involves the extraction of intracellular metabolites, derivatization of taurine to a fluorescent or UV-absorbing compound, and subsequent separation and quantification by HPLC.
Materials:
-
Perchloric acid (PCA) or methanol for extraction
-
Derivatizing agent (e.g., o-phthalaldehyde/β-mercaptoethanol for fluorescence detection)
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Taurine standard
Procedure:
-
Cell Lysis and Extraction:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold 0.4 M perchloric acid to the cell pellet and vortex vigorously.
-
Centrifuge at high speed to pellet the protein precipitate.
-
Collect the supernatant containing the intracellular metabolites.
-
-
Derivatization:
-
Neutralize the extract with potassium carbonate.
-
Mix an aliquot of the neutralized extract with the derivatizing agent and allow the reaction to proceed for a defined time at a specific temperature according to the chosen agent's protocol.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC column.
-
Elute the sample using a suitable mobile phase gradient.
-
Detect the derivatized taurine using a fluorescence or UV detector.
-
-
Quantification:
-
Generate a standard curve using known concentrations of taurine standard.
-
Determine the concentration of taurine in the samples by comparing their peak areas to the standard curve.
-
Normalize the taurine concentration to the total protein content of the cell lysate.
-
Visualizations
Caption: Metabolic pathway of TTI-0102.
Caption: Mechanism of action of cysteamine.
Caption: Experimental workflow for assessing TTI-0102's effects.
References
- 1. Cysteamine Modulates Oxidative Stress and Blocks Myofibroblast Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Thiogenesis Therapeutics [thiogenesis.com]
- 4. Thiogenesis Therapeutics [thiogenesis.com]
- 5. Thiogenesis Announces FDA Clearance of its Investigational New Drug Application ("IND") for a Phase 2a Clinical Trial in Leigh Syndrome Spectrum [newsfilecorp.com]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiogenesis Reports Positive Interim Phase 2 Trial Results for MELAS and Announces Pipeline Advancements in Leigh Syndrome and Cystinosis | Nasdaq [nasdaq.com]
Preclinical Research on TTI-0102 for Neuroprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, detailed preclinical data for TTI-0102 is limited. This guide summarizes the known mechanisms of TTI-0102 and leverages preclinical data from its active metabolite, cysteamine, to provide a comprehensive overview of its neuroprotective potential.
Introduction to TTI-0102 and its Mechanism of Action
TTI-0102 is a novel, clinical-stage N-acetylcysteine (NCE) prodrug of cysteamine.[1] It is an asymmetric disulfide composed of cysteamine and another thiol component, designed to address the limitations of direct cysteamine administration, such as a short half-life and gastrointestinal side effects.[1][2][3] TTI-0102 is engineered for a gradual, two-step release of cysteamine, which is intended to improve its tolerability and pharmacokinetic profile, potentially allowing for once-daily dosing.[1]
The primary neuroprotective mechanism of TTI-0102 is centered on its ability to combat oxidative stress, a key pathological feature in many neurodegenerative diseases.[4][5] Upon administration, TTI-0102 is metabolized to release cysteamine, which then boosts the intracellular levels of cysteine.[1] Cysteine is the rate-limiting precursor for the synthesis of three crucial molecules for mitochondrial health and cellular defense: glutathione (GSH), taurine, and coenzyme A.[1] Additionally, TTI-0102 is suggested to promote the increase of brain-derived neurotrophic factor (BDNF), a protein vital for neuronal survival and function.[6]
Signaling Pathways and Metabolic Conversion
The neuroprotective effects of TTI-0102 are predicated on its metabolic conversion to cysteamine and the subsequent enhancement of endogenous antioxidant and neurotrophic pathways.
Quantitative Data
As specific preclinical data for TTI-0102 is not extensively published, this section presents available data from a Phase 1 clinical trial in healthy volunteers to provide insight into its pharmacokinetic profile. Additionally, a summary of preclinical findings for cystamine in a Huntington's Disease model is included to illustrate the potential therapeutic effects.
Table 1: Summary of TTI-0102 Phase 1 Clinical Trial Data in Healthy Volunteers
| Parameter | TTI-0102 | Cystagon® (cysteamine bitartrate) | Reference |
| Dose Range | 600 mg to 2400 mg (cysteamine-base equivalent) | 600 mg | [3] |
| Safety | Well-tolerated, no serious adverse events reported. | Nausea was the most common adverse effect. | [3] |
| Tolerability | No nausea reported. Abnormal skin odor in 3 participants at the highest dose. | - | [3] |
| Pharmacokinetics | Cmax of cysteamine did not exceed that of 600 mg Cystagon®. Therapeutic levels maintained for over 12 hours. | - | [1][3] |
| Dosing Potential | Supports twice-a-day and potentially once-a-day dosing. | Typically dosed four times a day. | [1][3] |
Table 2: Summary of Preclinical Findings for Cystamine in a Huntington's Disease Mouse Model (R6/2)
| Parameter | Finding | Animal Model | Reference |
| Survival | Significantly extended survival at 112 mg/kg and 225 mg/kg doses (intraperitoneal). | R6/2 transgenic HD mice | [7] |
| Motor Performance | Improved motor performance. | R6/2 transgenic HD mice | [7] |
| Body Weight | Improved body weight. | R6/2 transgenic HD mice | [7] |
| Neuropathology | Delayed neuropathological sequela. | R6/2 transgenic HD mice | [7] |
| Biomarkers | Reduced transglutaminase activity and normalized NΣ-(γ-l-glutamyl)-l-lysine (GGEL) levels. | R6/2 transgenic HD mice | [7] |
Experimental Protocols
Detailed preclinical experimental protocols for TTI-0102 are not publicly available. The following protocol for a preclinical study of cystamine in a Huntington's Disease model is provided as an example of the methodologies that could be employed to evaluate the neuroprotective effects of a compound like TTI-0102.
Example Preclinical Protocol: Evaluation of Cystamine in a Huntington's Disease Mouse Model
-
Animal Model: R6/2 transgenic mice, a well-established model for Huntington's Disease.[7]
-
Drug Administration:
-
Outcome Measures:
-
Survival: Monitored daily.[7]
-
Body Weight: Measured regularly.[7]
-
Motor Performance: Assessed using tests such as the rotarod.[8]
-
Neuropathology: Histological analysis of the brain to assess for neuropathological changes.[7]
-
Biomarker Analysis: Measurement of transglutaminase activity and GGEL levels in brain tissue.[7]
-
Experimental Workflow
The following diagram illustrates a hypothetical experimental workflow for the preclinical evaluation of a neuroprotective compound like TTI-0102.
References
- 1. Thiogenesis Therapeutics [thiogenesis.com]
- 2. Thiogenesis Reports Positive Interim Phase 2 Trial Results for MELAS and Announces Pipeline Advancements in Leigh Syndrome and Cystinosis [newsfilecorp.com]
- 3. Thiogenesis Announces Positive Results from Phase 1 Dose-Escalation Study of its Lead Compound TTI-0102 [newsfilecorp.com]
- 4. Thiogenesis Therapeutics [thiogenesis.com]
- 5. Thiogenesis Announces FDA Clearance of its Investigational New Drug Application ("IND") for a Phase 2a Clinical Trial in Leigh Syndrome Spectrum | Nasdaq [nasdaq.com]
- 6. Thiogenesis Therapeutics [thiogenesis.com]
- 7. jneurosci.org [jneurosci.org]
- 8. hdsa.org [hdsa.org]
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of debilitating disorders, including mitochondrial diseases and metabolic dysfunction-associated steatohepatitis (MASH). TTI-0102, a novel new chemical entity (NCE), is a next-generation pro-drug of cysteamine engineered to overcome the pharmacokinetic and tolerability limitations of its parent compound. By providing a sustained release of cysteamine, TTI-0102 offers a promising therapeutic strategy to bolster the endogenous antioxidant defense systems. This technical guide provides a comprehensive overview of the core science behind TTI-0102, its mechanism of action, and its therapeutic potential in oxidative stress-related disorders. We present available data from clinical trials, detail relevant experimental protocols, and provide visualizations of the key signaling pathways and experimental workflows.
Introduction: The Challenge of Oxidative Stress
Mitochondria, the powerhouses of the cell, are a primary source of endogenous ROS. In pathological states, mitochondrial dysfunction can lead to an overproduction of ROS, overwhelming the cell's antioxidant capacity and causing damage to lipids, proteins, and DNA. This cascade of events is a central feature of rare mitochondrial diseases such as Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS) and Leigh Syndrome, as well as more prevalent conditions like pediatric MASH.
Cysteamine has long been recognized for its antioxidant properties, primarily through its ability to increase intracellular levels of cysteine, the rate-limiting precursor for the synthesis of the master antioxidant, glutathione (GSH). However, the clinical utility of cysteamine has been hampered by its short half-life, which necessitates frequent dosing, and its association with gastrointestinal side effects and a strong body odor.[1]
TTI-0102 is an asymmetric disulfide pro-drug designed to address these limitations.[1] Its unique structure allows for a gradual, two-step metabolic release of cysteamine, leading to a more favorable pharmacokinetic profile and improved tolerability.[1] This enhanced delivery system has the potential to unlock the full therapeutic promise of cysteamine in a range of oxidative stress-driven diseases.[1]
Mechanism of Action: Replenishing Key Antioxidant and Metabolic Mediators
TTI-0102 exerts its therapeutic effects by augmenting several crucial cellular pathways involved in redox homeostasis and mitochondrial function.
Glutathione Synthesis
The primary mechanism of TTI-0102 in combating oxidative stress is its ability to boost the intracellular synthesis of glutathione.[2] As a pro-drug of cysteamine, TTI-0102 provides a sustained source of cysteine, the essential and rate-limiting amino acid for the production of GSH. Glutathione plays a critical role in neutralizing ROS, detoxifying harmful compounds, and maintaining the cellular redox environment.
Taurine Production
Cysteamine, the active metabolite of TTI-0102, is also a precursor to taurine.[3] Taurine is an organic acid with multiple physiological functions, including antioxidant and anti-inflammatory effects, stabilization of cell membranes, and modulation of calcium signaling.[1] In the context of mitochondrial diseases like MELAS, where taurine deficiency can be a contributing factor, the ability of TTI-0102 to increase taurine levels is of significant therapeutic interest.[4]
Coenzyme A Synthesis
TTI-0102 also contributes to the production of Coenzyme A (CoA), a vital molecule in cellular metabolism.[3] CoA is essential for the Krebs cycle and the metabolism of fatty acids, and it plays a role in protecting cells from metabolic and oxidative stress.
Figure 1: TTI-0102's core mechanism of action.
Clinical Development and Data
TTI-0102 is currently being evaluated in multiple Phase 2 clinical trials for the treatment of oxidative stress-related disorders.
Phase 1 Study in Healthy Volunteers
A Phase 1 dose-escalation trial in healthy volunteers demonstrated that TTI-0102 was well-tolerated.[1] Notably, even at high doses (up to 2400 mg cysteamine equivalent), the peak plasma concentration (Cmax) of cysteamine from TTI-0102 did not exceed that of a standard 600 mg dose of generic cysteamine.[1] This suggests a reduced risk of the side effects associated with high peak concentrations of cysteamine.[1] Furthermore, therapeutic levels of cysteamine were maintained for over 24 hours, indicating the potential for once-daily dosing.[1]
Table 1: Summary of Phase 1 Pharmacokinetic and Tolerability Data
| Parameter | TTI-0102 (up to 2400 mg cysteamine equivalent) | Generic Cysteamine (600 mg) |
| Cysteamine Cmax | Did not surpass that of 600 mg generic cysteamine[1] | Standard Cmax at this dose |
| Therapeutic Levels | Maintained for over 24 hours[1] | Shorter duration |
| Gastrointestinal Side Effects | None reported[1] | A known dose-limiting side effect |
| Body Odor | Mild, only at the highest dose[1] | A common side effect |
Phase 2 Trial in MELAS (NCT06644534)
A multi-center, randomized, double-blind, placebo-controlled Phase 2 trial is underway to evaluate the efficacy, safety, and tolerability of TTI-0102 in patients with MELAS.[5][6] The trial is enrolling patients aged 16 to 60.[6] Interim results from a blinded analysis of the first three months of data from nine patients (six on TTI-0102, three on placebo) have been reported as encouraging, with the trial achieving its goals of providing biological proof-of-concept, dose discovery, and showing biomarker activity.[7][8] Final 6-month data, including biomarker and clinical efficacy endpoints, are anticipated by January 2026.[9]
Table 2: Biomarker and Efficacy Endpoints in the Phase 2 MELAS Trial
| Endpoint Type | Specific Endpoint |
| Biomarkers | Cysteamine levels[6] |
| Glutathione levels[6] | |
| Taurine levels[6] | |
| Efficacy | 12-Minute Walking Test (12-MWT)[6] |
| Fatigue Severity Scale (FSS)[6] | |
| Quality of Life Assessment (WHOQOL-BREF)[6] |
Phase 2a Trial in Leigh Syndrome Spectrum (NCT06990984)
The U.S. Food and Drug Administration (FDA) has cleared an Investigational New Drug (IND) application for a Phase 2a clinical trial of TTI-0102 in patients with Leigh Syndrome Spectrum (LSS).[2] This partially randomized, placebo-controlled, sequential dose-ranging study will evaluate the pharmacokinetics, safety, and preliminary efficacy of TTI-0102 in adults and children with LSS.[10] The study will enroll patients aged 5 to 55 years.[10]
Table 3: Key Design Elements of the Phase 2a Leigh Syndrome Spectrum Trial
| Parameter | Description |
| Study Design | Partially randomized, placebo-controlled, sequential dose-ranging[10] |
| Population | Adults and children (5-55 years) with Leigh Syndrome Spectrum[10] |
| Primary Objectives | Evaluate pharmacokinetics (PK) and safety[10] |
| Secondary Objectives | Assess preliminary efficacy and pharmacodynamics (PD)[10] |
Experimental Protocols
Detailed protocols for the key assays used to evaluate the efficacy of TTI-0102 are crucial for the interpretation of clinical trial data. While the specific standard operating procedures for the TTI-0102 trials are not publicly available, the following sections describe standard, validated methods for the measurement of the key biomarkers.
Measurement of Intracellular Glutathione
Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the simultaneous quantification of reduced (GSH) and oxidized (GSSG) glutathione in biological samples.
Procedure:
-
Sample Collection and Preparation: Whole blood samples are collected in EDTA tubes. To release intracellular glutathione, the erythrocytes are hemolyzed by freezing.
-
Deproteinization: Proteins in the hemolyzed sample are precipitated to prevent interference with the chromatographic separation.
-
Derivatization (Optional but common for fluorescence detection): The thiol groups of GSH can be derivatized with a fluorogenic reagent to enhance detection sensitivity.
-
HPLC Separation: The sample is injected into an HPLC system equipped with a C18 reverse-phase column. A mobile phase gradient is used to separate GSH and GSSG.
-
Detection: The separated compounds are detected by a UV detector at a specific wavelength (e.g., 215 nm).[11]
-
Quantification: The concentration of GSH and GSSG in the sample is determined by comparing the peak areas to a standard curve generated with known concentrations of GSH and GSSG.
References
- 1. Thiogenesis Therapeutics [thiogenesis.com]
- 2. Thiogenesis Announces FDA Clearance of its Investigational New Drug Application ("IND") for a Phase 2a Clinical Trial in Leigh Syndrome Spectrum | Nasdaq [nasdaq.com]
- 3. Thiogenesis Therapeutics [thiogenesis.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Thiogenesis Reports Positive Interim Phase 2 Trial Results for MELAS and Announces Pipeline Advancements in Leigh Syndrome and Cystinosis | Nasdaq [nasdaq.com]
- 8. sedarplus.ca [sedarplus.ca]
- 9. [PDF] A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells | Semantic Scholar [semanticscholar.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. JRC Publications Repository [publications.jrc.ec.europa.eu]
TTI-0102: A Technical Overview of its Chemical Structure and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTI-0102 is a novel, clinical-stage new chemical entity (NCE) developed by Thiogenesis Therapeutics. It is an asymmetric disulfide prodrug of cysteamine, designed to overcome the pharmacokinetic limitations and side effects of cysteamine, a compound with known therapeutic potential in diseases associated with mitochondrial oxidative stress. This technical guide provides an in-depth look at the chemical structure, mechanism of action, and available clinical data for TTI-0102.
Chemical Structure and Properties
TTI-0102 is chemically known as cysteamine-pantetheine disulfide.[1][2] It is formed by the covalent linkage of two thiol-containing molecules, cysteamine and pantetheine, through a disulfide bond. This asymmetric design is key to its function as a prodrug.
| Property | Value | Source |
| Chemical Name | Cysteamine-pantetheine disulfide | [1][2] |
| Molecular Formula | C11H24N2O4S2 | Inferred from constituent molecules |
| Molecular Weight | 328.45 g/mol | Inferred from constituent molecules |
| Constituent Moieties | Cysteamine, Pantetheine | [1] |
Note: The molecular formula and weight are calculated based on the constituent molecules, as a definitive source for the combined structure's properties was not publicly available.
Mechanism of Action and Signaling Pathway
TTI-0102 functions as a prodrug, undergoing a two-step metabolic process to release its active component, cysteamine. This process is designed to provide a gradual and sustained release, mitigating the side effects associated with high peak concentrations of cysteamine.[3]
The primary mechanism of action of the released cysteamine is to increase the intracellular levels of cysteine. Cysteine is a critical precursor for the synthesis of several essential molecules involved in mitochondrial redox balance and cellular protection:
-
Glutathione (GSH): A major endogenous antioxidant that neutralizes reactive oxygen species (ROS) and protects mitochondria from oxidative damage.
-
Taurine: An amino acid with roles in antioxidant defense, mitochondrial function, and calcium signaling.
-
Coenzyme A (CoA): An essential cofactor in cellular metabolism, including the Krebs cycle and fatty acid oxidation.
By augmenting the intracellular pools of these molecules, TTI-0102 aims to combat the mitochondrial dysfunction and oxidative stress that are central to the pathophysiology of various rare and pediatric diseases.[3]
Caption: Metabolic and cellular pathway of TTI-0102.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of TTI-0102 are proprietary and not publicly available. However, based on the chemical nature of the compound, the following general methodologies are likely employed:
Synthesis: The synthesis of asymmetric disulfides like TTI-0102 typically involves the controlled reaction of the two corresponding thiol precursors, cysteamine and pantetheine.[4][5][6] Various methods for forming asymmetric disulfide bonds have been described in the scientific literature, often utilizing mild oxidizing agents or thiol-disulfide exchange reactions under controlled conditions to favor the desired asymmetric product over symmetric disulfides.
Analytical Methods: The analysis of TTI-0102 and its metabolites in biological matrices would likely involve liquid chromatography-mass spectrometry (LC-MS/MS).[7][8] This technique offers the high sensitivity and specificity required to quantify the parent drug and its breakdown products, cysteamine and pantothenic acid, in complex biological samples like plasma. Due to the lack of a strong chromophore in cysteamine, derivatization may be necessary for detection by other methods like HPLC with UV or fluorescence detection.[9]
Caption: Postulated general workflows for synthesis and analysis.
Quantitative Data from Phase 1 Clinical Trial
TTI-0102 was evaluated in an open-label, dose-escalation Phase 1 clinical trial in healthy volunteers. The study compared the pharmacokinetics of TTI-0102 at doses of 600 mg, 1200 mg, and 2400 mg (cysteamine-base equivalent) to a 600 mg dose of Cystagon® (cysteamine bitartrate).[1]
| Parameter | TTI-0102 (2400 mg cysteamine-base equivalent) | Cystagon® (600 mg) | p-value | Source |
| Cmax of cysteamine (mg/mL) | 3.49 ± 0.95 | 3.19 ± 1.12 | 0.61 (not significant) | [1] |
| AUC of cysteamine (hr.mg/mL) | 20.38 ± 4.27 | 7.32 ± 1.76 | <0.01 (significant) | [1] |
The results of the Phase 1 study indicated that even at a four-fold higher dose, TTI-0102 did not produce a significantly higher peak plasma concentration (Cmax) of cysteamine compared to the immediate-release formulation, Cystagon®.[1] However, the total drug exposure (AUC) was significantly increased by 278%.[1] These findings support the potential for less frequent dosing and an improved side-effect profile, as adverse effects of cysteamine are often linked to high peak plasma concentrations.[1][3] The therapeutic levels of cysteamine from the 1200 mg dose of TTI-0102 were maintained for over 12 hours, suggesting the potential for once or twice-daily dosing.[1]
Conclusion
TTI-0102 is a promising prodrug of cysteamine with a chemical structure designed for improved pharmacokinetics and tolerability. Its mechanism of action, centered on replenishing key mitochondrial antioxidants and metabolic cofactors, positions it as a potential therapeutic for a range of diseases characterized by oxidative stress. The available data from the Phase 1 clinical trial supports its intended design, demonstrating a favorable pharmacokinetic profile with the potential for less frequent dosing and reduced side effects compared to existing cysteamine formulations. Further clinical investigations are underway to evaluate its efficacy in various patient populations.
References
- 1. Thiogenesis Announces Positive Results from Phase 1 Dose-Escalation Study of its Lead Compound TTI-0102 [newsfilecorp.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Thiogenesis Therapeutics [thiogenesis.com]
- 4. researchgate.net [researchgate.net]
- 5. A Novel and Efficient Synthesis of Unsymmetrical Disulfides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A new proof of evidence of cysteamine quantification for therapeutic drug monitoring in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
TTI-0102: A Comprehensive Technical Overview of its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTI-0102 is a novel, new chemical entity (NCE) developed by Thiogenesis Therapeutics, designed as a prodrug of cysteamine.[1] It is an asymmetric disulfide composed of cysteamine and another thiol component.[1] This design aims to improve upon the therapeutic profile of cysteamine by offering a gradual, two-step metabolic release of the active molecule.[1] This controlled release is intended to mitigate the side effects associated with immediate-release cysteamine, such as gastrointestinal issues and strong body odor, thereby allowing for higher dosing and the potential for once-daily administration.[1] TTI-0102 is currently under investigation in multiple Phase 2 clinical trials for conditions linked to mitochondrial oxidative stress, including Mitochondrial Encephalopathy, Lactic Acidosis, and Stroke-like episodes (MELAS) and Leigh syndrome spectrum.[1]
Pharmacokinetics and Bioavailability
A Phase 1, open-label, dose-escalation study was conducted in healthy volunteers to evaluate the safety, tolerability, and pharmacokinetics of orally administered TTI-0102 compared to Cystagon® (cysteamine bitartrate). The study demonstrated that TTI-0102 was safe and well-tolerated at doses ranging from 600 mg to 2400 mg cysteamine-base equivalent, with no serious adverse events reported.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters obtained from the Phase 1 clinical trial.
Table 1: Cmax of Cysteamine after Administration of TTI-0102 and Cystagon®
| Treatment Group | Dose (cysteamine-base equivalent) | Mean Cmax (mg/mL) | Standard Deviation |
| TTI-0102 | 2400 mg | 3.49 | 0.95 |
| Cystagon® | 600 mg | 3.19 | 1.12 |
Note: The difference in Cmax between the 2400 mg TTI-0102 dose and the 600 mg Cystagon® dose was not statistically significant (p=0.61).
Table 2: AUC of Cysteamine after Administration of TTI-0102 and Cystagon®
| Treatment Group | Dose (cysteamine-base equivalent) | Mean AUC (hr.mg/mL) | Standard Deviation |
| TTI-0102 | 2400 mg | 20.38 | 4.27 |
| Cystagon® | 600 mg | 7.32 | 1.76 |
These data indicate that even at a four-fold higher equivalent dose, TTI-0102 did not produce a significantly higher peak plasma concentration (Cmax) of cysteamine compared to the standard dose of Cystagon®. However, the total drug exposure (AUC) was substantially increased with TTI-0102, suggesting a prolonged release profile. Therapeutic levels of cysteamine were maintained for over 24 hours with TTI-0102, supporting the potential for a once-daily dosing regimen.[1]
Experimental Protocols
While detailed, step-by-step experimental protocols for the TTI-0102 clinical trials are not publicly available, the following outlines the general methodologies based on published information.
Phase 1 Dose-Escalation Study in Healthy Volunteers
-
Study Design: An open-label, dose-escalation study.
-
Participants: Healthy volunteers.
-
Treatments and Dosages:
-
Control: 600 mg of Cystagon®.
-
TTI-0102: Dose-escalation cohorts receiving 600 mg, 1200 mg, and 2400 mg cysteamine-base equivalent of TTI-0102.
-
-
Pharmacokinetic Sampling: Blood samples were collected at various time points after drug administration to determine the plasma concentrations of cysteamine. The exact sampling schedule is not specified in the available documents.
-
Analytical Method: The concentration of cysteamine in plasma was likely determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a standard for such studies.
Phase 2a Study in Leigh Syndrome Spectrum
-
Study Design: A partially randomized, placebo-controlled, sequential dose-ranging study.
-
Participants: Adults and children with Leigh Syndrome Spectrum.
-
Treatment: Oral TTI-0102 administered twice daily for 12 weeks.
-
Objectives:
-
To characterize the relationship between TTI-0102 drug levels and pharmacokinetic/pharmacodynamic parameters.
-
To generate a population PK model to inform dosing for subsequent studies.
-
-
Assessments: Participants are required to visit the clinic for checkups and testing at baseline, five times during the 12-week treatment period, and one month after the last dose.
Mechanism of Action and Signaling Pathway
TTI-0102 acts as a prodrug of cysteamine. Following oral administration, it undergoes a two-step metabolic process that gradually releases cysteamine. Cysteamine, in turn, increases the intracellular levels of cysteine. Cysteine is a critical precursor for the synthesis of several vital molecules that play a key role in mitochondrial function and cellular protection against oxidative stress.
The key downstream effects of TTI-0102 administration are:
-
Increased Glutathione (GSH) Production: Cysteine is the rate-limiting amino acid for the synthesis of glutathione, the most abundant intracellular antioxidant. By increasing cysteine availability, TTI-0102 boosts glutathione levels, which helps to neutralize reactive oxygen species (ROS) and maintain redox balance within the mitochondria.
-
Increased Taurine Levels: Cysteamine can be metabolized to taurine, an amino acid with various physiological functions, including antioxidant and anti-inflammatory properties, as well as a role in stabilizing mitochondrial membranes.
-
Increased Coenzyme A (CoA) Synthesis: Cysteine is also a precursor for the synthesis of Coenzyme A, an essential cofactor in numerous metabolic pathways, including the Krebs cycle and fatty acid metabolism, which are crucial for cellular energy production.
Experimental Workflow
The general workflow for a clinical trial investigating the pharmacokinetics of TTI-0102 would involve several key stages, from participant recruitment to data analysis.
References
Early-Stage Research Findings on TTI-0102: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTI-0102 is a novel, orally administered, asymmetric disulfide prodrug of cysteamine, currently under investigation for the treatment of rare pediatric diseases, with a primary focus on mitochondrial disorders.[1][2][3] As a new chemical entity (NCE), TTI-0102 is designed to overcome the limitations of existing cysteamine therapies by offering a better side-effect profile and a more convenient dosing regimen.[1][4] This technical guide synthesizes the available early-stage research findings on TTI-0102, presenting key data on its mechanism of action, pharmacokinetics, and clinical evaluation.
Core Mechanism of Action
TTI-0102 is composed of two different thiol molecules: cysteamine and pantetheine.[5] Its mechanism of action is centered on the controlled, two-step release of two molecules of its active metabolite, cysteamine, and one molecule of pantothenic acid (Vitamin B5).[3][6][7]
The proposed metabolic pathway is as follows:
-
Initial Release in the Gastrointestinal Tract: Upon oral administration, TTI-0102 interacts with other thiols in the gastrointestinal tract, leading to the release of the first cysteamine molecule.[5]
-
Enzymatic Release in the Small Intestine: The remaining pantetheine molecule proceeds to the small intestine, where it is hydrolyzed by the enzyme Vanin-1. This second step releases another molecule of cysteamine and one molecule of pantothenic acid.[5]
This staged release mechanism is designed to prevent a rapid spike in the plasma concentration (Cmax) of cysteamine, which is associated with the adverse gastrointestinal side effects of current cysteamine formulations.[3][5][6]
The therapeutic effects of TTI-0102 are attributed to the biological activities of its metabolite, cysteamine, which include:
-
Precursor to Glutathione: Cysteamine increases intracellular levels of cysteine, a rate-limiting precursor for the synthesis of glutathione.[1][8][9] Glutathione is a major endogenous antioxidant, crucial for neutralizing reactive oxygen species (ROS) and maintaining mitochondrial redox balance.[1][9]
-
Metabolism to Taurine: Cysteamine is also a precursor to taurine, an amino acid with cytoprotective and potential anti-seizure properties.[1][8]
-
Promotion of Brain-Derived Neurotrophic Factor (BDNF): TTI-0102 is suggested to promote the increase of BDNF.[8]
-
Restoration of Mitochondrial Redox Balance: By boosting glutathione levels, TTI-0102 helps to restore the thiol/disulfide balance and a healthy oxidative state within the mitochondria.[1][8]
Signaling Pathway and Metabolic Fate of TTI-0102
Preclinical and Clinical Development Pipeline
TTI-0102 is being investigated for several rare pediatric diseases.[1] The current development pipeline is as follows:
| Indication | Preclinical | Phase 1 | Phase 2 | Phase 3 |
| MELAS | ✓ | ✓ | Active | - |
| Leigh Syndrome | ✓ | ✓ | Active | - |
| Pediatric MASH | ✓ | ✓ | Planned | - |
| Rett Syndrome | ✓ | ✓ | Planned | - |
| Nephropathic Cystinosis | ✓ | ✓ | - | Planned |
Data sourced from Thiogenesis Therapeutics corporate communications.[6][8]
Phase 1 Clinical Trial Data
A Phase 1 open-label, dose-escalation study was conducted in healthy adult volunteers in Australia to evaluate the safety, tolerability, and pharmacokinetics of oral TTI-0102 compared to Cystagon® (cysteamine bitartrate).[5]
Study Design
-
Participants: Healthy Volunteers
-
Intervention: Oral TTI-0102 at dose levels ranging from 600 mg to 2400 mg cysteamine-base equivalent.[5]
-
Comparator: Cystagon® (600 mg)
-
Primary Endpoints: Safety, Tolerability, Pharmacokinetics (PK)[5]
Pharmacokinetic Results
The pharmacokinetic profile of TTI-0102 demonstrated the potential for a less frequent dosing schedule compared to existing cysteamine therapies.[5]
| Parameter | TTI-0102 (2400 mg cysteamine-base equivalent) | Cystagon® (600 mg) | Statistical Significance |
| Cmax (mg/mL) | 3.49 ± 0.95 | 3.19 ± 1.12 | p = 0.61 (Not Significant) |
| AUC (hr.mg/mL) | 20.38 ± 4.27 | 7.32 ± 1.76 | p < 0.01 (Significant) |
Data from the Phase 1 study press release.[5]
These results indicate that even at a four-fold higher dose equivalent, TTI-0102 did not produce a significantly higher peak plasma concentration (Cmax) of cysteamine compared to Cystagon®.[5] However, the total drug exposure over time (AUC) was significantly increased by 278%.[5] Therapeutic levels of cysteamine from TTI-0102 were maintained for over 12 hours, supporting the potential for twice-daily or even once-daily dosing.[5]
Safety and Tolerability
TTI-0102 was well-tolerated with no serious adverse events reported.[5] Notably, no nausea was reported, a common dose-limiting side effect of cysteamine.[5] The only moderately graded treatment-emergent adverse event was abnormal skin odor in three participants at the highest dose.[5]
Experimental Workflow for Phase 1 PK Analysis
Ongoing Phase 2 Clinical Trials
TTI-0102 is currently being evaluated in Phase 2 clinical trials for MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like Episodes) and Leigh Syndrome Spectrum.[4][6]
MELAS Phase 2 Trial
A randomized, double-blind, placebo-controlled Phase 2 trial is being conducted in the Netherlands and France to assess the efficacy, safety, and tolerability of TTI-0102 in patients with MELAS.[10][11]
-
Enrollment: The trial included nine patients, with six randomized to TTI-0102 and three to placebo.[12]
-
Primary Objectives: To provide biological proof-of-concept, determine appropriate dosing, and evaluate biomarker activity and early efficacy.[12]
-
Interim Analysis: A blinded interim analysis of the first three months of data has been conducted.[12] TTI-0102 was reported to be well-tolerated in patients weighing over 70 kg.[6] However, four patients under 50 kg discontinued the study due to dose-dependent side effects, indicating a need for dose refinement in lighter patients.[6] Individual biomarker and efficacy data remain confidential pending publication.[7]
Leigh Syndrome Spectrum Phase 2a Trial
The U.S. FDA has cleared an Investigational New Drug (IND) application for a Phase 2a partially randomized, placebo-controlled, sequential dose-ranging study of TTI-0102 in adults and children with Leigh Syndrome Spectrum.[2][4]
-
Primary Objectives: To evaluate the pharmacokinetics, safety, and preliminary efficacy of TTI-0102 in this patient population.[4]
-
Study Design: The study will utilize a placebo comparator (D-Mannitol) and will be masked to all parties during the placebo-controlled sequence.[4]
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of TTI-0102 are not yet publicly available in peer-reviewed literature. The information below is based on standard methodologies for the types of assessments described in the available documentation.
In Vitro Assays (Hypothetical Protocol)
Objective: To determine the effect of TTI-0102's metabolite, cysteamine, on intracellular glutathione levels in a relevant cell line (e.g., human fibroblasts from a patient with mitochondrial disease).
-
Cell Culture: Culture human fibroblasts in standard growth medium.
-
Treatment: Treat cells with varying concentrations of cysteamine for a specified time period (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells to release intracellular contents.
-
Glutathione Measurement: Quantify intracellular glutathione levels using a commercially available glutathione assay kit (e.g., based on the DTNB-GSSG reductase recycling assay).
-
Data Analysis: Normalize glutathione levels to total protein concentration and compare treated cells to untreated controls.
In Vivo Animal Models (Hypothetical Protocol)
Objective: To evaluate the efficacy of TTI-0102 in a mouse model of mitochondrial disease (e.g., Ndufs4 knockout mouse, a model for Leigh Syndrome).
-
Animal Husbandry: House Ndufs4 knockout mice and wild-type littermates under standard conditions.
-
Dosing: Administer TTI-0102 or vehicle control orally to the mice daily.
-
Monitoring: Monitor animal weight, general health, and survival.
-
Behavioral Testing: Conduct behavioral tests to assess motor function (e.g., rotarod test) at regular intervals.
-
Biomarker Analysis: At the end of the study, collect tissues (e.g., brain, muscle) for analysis of glutathione levels, oxidative stress markers, and mitochondrial function.
-
Data Analysis: Compare survival curves, behavioral performance, and biomarker levels between the TTI-0102 treated and vehicle-treated groups.
Clinical Trial Biomarker Analysis (Hypothetical Protocol)
Objective: To measure changes in key biomarkers in patients treated with TTI-0102.
-
Sample Collection: Collect blood samples from clinical trial participants at baseline and at specified time points during the treatment period.
-
Sample Processing: Process blood samples to isolate plasma and peripheral blood mononuclear cells (PBMCs).
-
Biomarker Quantification:
-
Cysteamine, Glutathione, and Taurine: Measure levels in plasma and/or PBMCs using validated analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS).[11]
-
Other markers of mitochondrial function and oxidative stress may also be assessed.
-
-
Data Analysis: Compare post-treatment biomarker levels to baseline levels and to the placebo group to evaluate the pharmacodynamic effects of TTI-0102.
Logical Relationship of TTI-0102 Development
Conclusion
TTI-0102 represents a promising next-generation therapy for mitochondrial and other rare pediatric diseases. Its innovative prodrug design offers the potential for improved safety and a more favorable pharmacokinetic profile compared to current cysteamine treatments. Early clinical data are encouraging, demonstrating good tolerability and the potential for less frequent dosing. The ongoing Phase 2 trials in MELAS and Leigh Syndrome will provide crucial insights into its clinical efficacy and further delineate its therapeutic potential. As more data from these trials and future studies become available, a more comprehensive understanding of TTI-0102's role in treating these debilitating diseases will emerge.
References
- 1. Thiogenesis Therapeutics [thiogenesis.com]
- 2. Thiogenesis Announces FDA Clearance of its Investigational New Drug Application ("IND") for a Phase 2a Clinical Trial in Leigh Syndrome Spectrum [newsfilecorp.com]
- 3. Thiogenesis Reports Positive Interim Phase 2 Trial Results for MELAS and Announces Pipeline Advancements in Leigh Syndrome and Cystinosis [newsfilecorp.com]
- 4. Thiogenesis Therapeutics Advances LSS Treatment with New TTI-0102 Study - TipRanks.com [tipranks.com]
- 5. Thiogenesis Announces Positive Results from Phase 1 Dose-Escalation Study of its Lead Compound TTI-0102 [newsfilecorp.com]
- 6. Thiogenesis Reports Positive Phase 2 MELAS Interim Results | TTIPF Stock News [stocktitan.net]
- 7. sedarplus.ca [sedarplus.ca]
- 8. Thiogenesis Therapeutics [thiogenesis.com]
- 9. Thiogenesis Announces Important Core Patent Allowed in Europe [newsfilecorp.com]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. trial.medpath.com [trial.medpath.com]
- 12. Thiogenesis Therapeutics, Corp. Announces Interim Results from its Phase 2 Clinical Trial of TTI-0102 for Mitochondrial Encephalopathy, Lactic Acidosis, and Stroke-Like Episodes or MELAS | MarketScreener [marketscreener.com]
TTI-0102 and its Role in Fortifying Cellular Antioxidant Defenses: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
TTI-0102 is an innovative investigational drug designed to bolster the cellular antioxidant defense systems. As a prodrug of cysteamine, TTI-0102 offers a novel therapeutic strategy for conditions associated with mitochondrial dysfunction and oxidative stress. Its unique design facilitates a gradual release of cysteamine, aiming to enhance intracellular levels of crucial antioxidants, primarily glutathione. This technical guide provides a comprehensive examination of TTI-0102's mechanism of action, its effects on cellular antioxidant pathways, and the methodologies employed to evaluate its efficacy.
Introduction to TTI-0102
TTI-0102 is a new chemical entity developed by Thiogenesis Therapeutics, currently undergoing clinical evaluation for rare mitochondrial diseases such as Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS) and Leigh syndrome.[1][2] The core therapeutic hypothesis for TTI-0102 revolves around its ability to mitigate the cellular damage caused by excessive reactive oxygen species (ROS), a common pathological feature in these disorders.[3]
TTI-0102 is an asymmetric disulfide that acts as a precursor to the thiol-active compound cysteamine.[4] This prodrug design is intended to overcome the limitations of direct cysteamine administration, such as a short half-life and gastrointestinal side effects, by providing a more sustained and well-tolerated delivery of the active molecule.[4][5]
Mechanism of Action: Bolstering the Glutathione Pathway
The primary mechanism of action of TTI-0102 is to increase the intracellular concentration of cysteine, a critical and rate-limiting precursor for the synthesis of glutathione (GSH).[5][6] Glutathione is the most abundant endogenous antioxidant, playing a pivotal role in neutralizing ROS, detoxifying xenobiotics, and maintaining cellular redox homeostasis.[5]
Upon oral administration, TTI-0102 undergoes a two-step metabolic process that gradually releases cysteamine.[4][5] Cysteamine then participates in a disulfide exchange reaction with cystine, generating cysteine. The elevated intracellular cysteine levels drive the synthesis of glutathione and another important antioxidant and osmolyte, taurine.[3][5][6]
Potential Interaction with the Nrf2 Signaling Pathway
While direct evidence for TTI-0102's effect on the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is not yet published, the known activities of its metabolite, cysteamine, and similar thiol-based compounds suggest a likely interaction. The Nrf2 pathway is a critical regulator of the cellular antioxidant response.
Under basal conditions, Nrf2 is kept at low levels through its interaction with Keap1, which facilitates its ubiquitination and proteasomal degradation. Electrophiles and ROS can modify reactive cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes, including those involved in glutathione synthesis and recycling (e.g., GCLC, GCLM) and detoxification enzymes (e.g., HO-1, NQO1).[7][8]
Studies on a co-drug of N-acetyl-cysteine and cysteamine have demonstrated activation of the Nrf2 pathway through the modification of Keap1 cysteine residues, leading to Nrf2 stabilization and increased expression of downstream target genes.[7][9] It is plausible that TTI-0102, by delivering cysteamine, could induce a similar response, thereby amplifying its antioxidant effects beyond simply supplying the building blocks for glutathione.
Quantitative Data on Antioxidant Effects
As of the date of this document, specific quantitative preclinical and clinical data for TTI-0102's effects on cellular antioxidant defenses have not been made publicly available. Interim results from the Phase 2 clinical trial in MELAS patients have indicated "meaningful biomarker improvements," which are expected to be published in the future.[1][10]
To illustrate the potential quantitative effects of a cysteamine-delivering prodrug on the Nrf2 pathway and glutathione levels, the following tables summarize data from a study on a similar investigational co-drug, I-152, which delivers both N-acetyl-cysteine and cysteamine.[7] It is important to note that this data is not from TTI-0102 and should be considered illustrative of the expected biological activity.
Table 1: Effect of a Cysteamine-Containing Prodrug on Nrf2 Protein Levels in RAW 264.7 Macrophages
| Treatment (2 hours) | Nrf2 Protein Level (Fold Increase vs. Control) |
|---|---|
| Control | 1.0 |
| Cysteamine (1 mM) | ~1.5 |
| I-152 (0.125 mM) | ~2.0 |
| I-152 (0.25 mM) | ~2.5 |
| I-152 (0.5 mM) | ~3.0 |
| I-152 (1 mM) | ~3.5 |
Data adapted from a study on I-152, a co-drug of N-acetyl-cysteine and cysteamine.[7]
Table 2: Effect of a Cysteamine-Containing Prodrug on Intracellular Glutathione (GSH) Levels in RAW 264.7 Macrophages
| Treatment (24 hours) | Intracellular GSH (nmol/mg protein) |
|---|---|
| Control | ~40 |
| N-acetyl-cysteine (1 mM) | ~50 |
| Cysteamine (1 mM) | ~55 |
| I-152 (1 mM) | ~75 |
Data adapted from a study on I-152, a co-drug of N-acetyl-cysteine and cysteamine.[7]
Experimental Protocols
The evaluation of TTI-0102's effect on cellular antioxidant defenses involves a variety of established experimental protocols. Below are detailed methodologies for key assays.
Measurement of Intracellular Glutathione (GSH)
Objective: To quantify the levels of reduced glutathione in cells following treatment with TTI-0102.
Methodology: HPLC with Electrochemical Detection
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of TTI-0102 or vehicle control for the desired time period.
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., metaphosphoric acid) to precipitate proteins and stabilize GSH.
-
Sample Preparation: Centrifuge the cell lysates to pellet the protein precipitate. Collect the supernatant containing the soluble thiol compounds.
-
HPLC Analysis: Inject the supernatant into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column.
-
Electrochemical Detection: Use a gold electrode-based electrochemical detector to specifically and sensitively detect thiols, including GSH, as they elute from the column.
-
Quantification: Generate a standard curve using known concentrations of GSH. Quantify the GSH in the samples by comparing their peak areas to the standard curve. Normalize the results to the total protein concentration of the cell lysate.
Nrf2/ARE Pathway Activation Assay
Objective: To determine if TTI-0102 activates the Nrf2 signaling pathway.
Methodology: ARE-Luciferase Reporter Assay
-
Cell Line: Utilize a stable cell line (e.g., HepG2-ARE) that has been engineered to contain a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.
-
Cell Culture and Treatment: Plate the reporter cells in a white, clear-bottom 96-well plate and allow them to attach. Treat the cells with a range of TTI-0102 concentrations, a known Nrf2 activator (positive control, e.g., sulforaphane), and a vehicle control.
-
Incubation: Incubate the cells for a period sufficient to allow for Nrf2 activation and subsequent luciferase expression (typically 16-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells using a luciferase assay lysis buffer. Add a luciferin substrate solution to the cell lysates.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer. The intensity of the light produced is directly proportional to the level of luciferase expression and, therefore, the activation of the Nrf2/ARE pathway.
-
Data Analysis: Express the results as fold induction of luciferase activity over the vehicle control.
Conclusion
TTI-0102 represents a promising therapeutic agent for diseases characterized by oxidative stress. Its mechanism as a prodrug of cysteamine is designed to effectively and safely increase intracellular levels of glutathione and taurine, thereby enhancing the cell's natural antioxidant defenses. While specific quantitative data on TTI-0102 is forthcoming, the established effects of cysteamine and related compounds on glutathione synthesis and the Nrf2 pathway provide a strong rationale for its therapeutic potential. The ongoing clinical trials will be crucial in elucidating the precise quantitative impact of TTI-0102 on these antioxidant pathways in patient populations.
References
- 1. Thiogenesis Therapeutics, Corp. Announces Interim Results from its Phase 2 Clinical Trial of TTI-0102 for Mitochondrial Encephalopathy, Lactic Acidosis, and Stroke-Like Episodes or MELAS | MarketScreener [marketscreener.com]
- 2. Thiogenesis Receives EMA Clearance to Initiate Phase 2 Trial of TTI-0102 for MELAS [trial.medpath.com]
- 3. Thiogenesis Therapeutics [thiogenesis.com]
- 4. Thiogenesis Announces Positive Results from Phase 1 Dose-Escalation Study of its Lead Compound TTI-0102 [newsfilecorp.com]
- 5. Thiogenesis Therapeutics [thiogenesis.com]
- 6. Thiogenesis Announces FDA Clearance of its Investigational New Drug Application ("IND") for a Phase 2a Clinical Trial in Leigh Syndrome Spectrum | Nasdaq [nasdaq.com]
- 7. mdpi.com [mdpi.com]
- 8. NRF2 Cysteine Residues Are Critical for Oxidant/Electrophile-Sensing, Kelch-Like ECH-Associated Protein-1-Dependent Ubiquitination-Proteasomal Degradation, and Transcription Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiogenesis Reports Positive Phase 2 MELAS Interim Results | TTIPF Stock News [stocktitan.net]
TTI-0102: A Novel Therapeutic Approach for Rare Pediatric Mitochondrial Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
TTI-0102 is a novel, clinical-stage investigational drug with significant potential for the treatment of rare pediatric diseases rooted in mitochondrial dysfunction and oxidative stress. As a prodrug of cysteamine, TTI-0102 is designed to offer an improved pharmacokinetic profile and better tolerability compared to its active moiety. This document provides a comprehensive overview of the core science behind TTI-0102, including its mechanism of action, preclinical data on its active component, and the latest clinical trial developments in rare pediatric diseases such as Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS) and Leigh Syndrome.
Introduction: The Challenge of Rare Pediatric Mitochondrial Diseases
Rare pediatric diseases, particularly those linked to mitochondrial dysfunction, represent a significant unmet medical need. These disorders, often progressive and debilitating, result from genetic mutations that impair cellular energy production. The subsequent increase in oxidative stress is a key contributor to the pathophysiology of diseases like MELAS and Leigh Syndrome, for which there are currently no approved treatments.
TTI-0102 emerges as a promising therapeutic candidate, aiming to address the foundational issue of oxidative stress in these conditions.
TTI-0102: A Next-Generation Cysteamine Prodrug
TTI-0102 is an asymmetric disulfide that acts as a precursor to the thiol-active compound cysteamine.[1] This prodrug design is intended to overcome the limitations of direct cysteamine administration, such as a short half-life and gastrointestinal side effects.[2] TTI-0102 is a new chemical entity with patents granted in the United States, Japan, and Europe.[3][4]
The core of TTI-0102's therapeutic potential lies in its ability to increase intracellular levels of cysteine, a critical precursor to the master antioxidant glutathione.[1][5] By bolstering the cell's antioxidant defenses, TTI-0102 aims to mitigate the damage caused by reactive oxygen species (ROS) in mitochondrial diseases.[3]
Mechanism of Action: Restoring Redox Balance
The therapeutic rationale for TTI-0102 is centered on its ability to combat oxidative stress, a hallmark of many mitochondrial diseases.[3][6] TTI-0102 is metabolized into two active cysteamine molecules.[2] Cysteamine then works to increase intracellular levels of glutathione, a potent antioxidant that neutralizes harmful free radicals within the mitochondria.[1][3] Beyond its role as a glutathione precursor, cysteamine also metabolizes into taurine, which has cytoprotective properties.[6]
Signaling Pathway
Data Presentation: Preclinical and Clinical Evidence
While specific preclinical data on TTI-0102 is not publicly available, extensive research has been conducted on its active moiety, cysteamine bitartrate, in models of mitochondrial disease.
Table 1: Preclinical Data for Cysteamine Bitartrate in Mitochondrial Disease Models
| Model System | Disease Model | Concentration | Key Findings |
| C. elegans | gas-1(fc21) Complex I deficiency | Micromolar range | Improved mitochondrial membrane potential and reduced oxidative stress. Modest improvement in fecundity, but not lifespan. |
| Danio rerio (Zebrafish) | Rotenone (Complex I inhibitor) & Azide (Complex IV inhibitor) | 10 to 100 µM | Protected against brain death and neuromuscular defects. |
| Human Fibroblasts | FBXL4 mutation (multiple respiratory chain defects) | 10 to 100 µM | Improved cell survival under stress conditions. |
Source: Guha, S., et al. (2019). Pre-clinical evaluation of cysteamine bitartrate as a therapeutic agent for mitochondrial respiratory chain disease. Human Molecular Genetics.
Clinical development of TTI-0102 is ongoing, with promising results from early-phase trials.
Table 2: TTI-0102 Clinical Trial Overview in Rare Pediatric Diseases
| Disease | Phase | Study Design | Number of Patients | Key Objectives & Status |
| MELAS | Phase 2 | Multi-center, randomized, double-blind, placebo-controlled | 12 | To assess efficacy, safety, and tolerability. Interim results show the drug is well-tolerated.[2][7] |
| Leigh Syndrome | Phase 2a | Randomized, double-blind, placebo-controlled followed by open-label extension | 9 (Stage 1), 6 (Stage 2) | To evaluate safety, tolerability, and efficacy. IND cleared by FDA, trial expected to initiate.[1] |
| Pediatric MASH | Phase 2 (Planned) | - | - | To be initiated.[6] |
| Rett Syndrome | Phase 1 (Planned) | - | - | To be initiated.[6] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols for the preclinical evaluation of cysteamine bitartrate and the clinical trials of TTI-0102.
Preclinical Evaluation of Cysteamine Bitartrate
-
C. elegans Model:
-
Strain: gas-1(fc21), a model for mitochondrial complex I deficiency.
-
Treatment: Worms were exposed to various concentrations of cysteamine bitartrate.
-
Assays: Mitochondrial membrane potential was assessed using fluorescent dyes, oxidative stress was measured with specific probes, and fecundity and lifespan were monitored.
-
-
Zebrafish Model:
-
Disease Induction: Zebrafish larvae were exposed to rotenone or sodium azide to induce mitochondrial dysfunction.
-
Treatment: Larvae were pre-treated with cysteamine bitartrate before exposure to the toxins.
-
Endpoints: Survival rates, brain cell death (via acridine orange staining), and neuromuscular function were evaluated.
-
-
Human Fibroblast Model:
-
Cell Lines: Fibroblasts from patients with FBXL4 mutations.
-
Treatment: Cells were treated with a range of cysteamine bitartrate concentrations.
-
Assays: Cell viability was measured under conditions of cellular stress.
-
TTI-0102 Clinical Trials
-
MELAS Phase 2 Trial:
-
Design: A multi-center, randomized, double-blind, placebo-controlled study.
-
Participants: 12 patients with a confirmed diagnosis of MELAS.
-
Intervention: Oral administration of TTI-0102 or placebo.
-
Primary Endpoints: Assessment of efficacy, safety, and tolerability.
-
-
Leigh Syndrome Phase 2a Trial:
-
Design: A two-stage trial. Stage 1 is a randomized, double-blind, placebo-controlled study. Stage 2 is an open-label extension.
-
Participants: Stage 1 will enroll 9 patients, and Stage 2 will enroll 6 pediatric patients.
-
Intervention: Oral TTI-0102.
-
Primary Endpoints: Evaluation of safety, tolerability, and efficacy.
-
Visualizing Workflows and Relationships
Experimental Workflow: Preclinical Evaluation of Cysteamine
Logical Relationship: TTI-0102 Clinical Development Funnel
Conclusion and Future Directions
TTI-0102 represents a promising, mechanism-based therapeutic strategy for a group of devastating rare pediatric diseases with no approved treatments. By acting as a prodrug of cysteamine and boosting intracellular glutathione levels, TTI-0102 directly targets the underlying oxidative stress that drives disease progression. The available preclinical data on its active moiety, coupled with the ongoing clinical trials, provides a strong rationale for its continued development.
Future research should focus on elucidating the full therapeutic potential of TTI-0102 in a broader range of pediatric mitochondrial diseases. The successful completion of the current and planned clinical trials will be critical in establishing the safety and efficacy of this novel therapeutic agent and bringing a much-needed treatment option to patients and their families.
References
- 1. Thiogenesis Announces FDA Clearance of its Investigational New Drug Application ("IND") for a Phase 2a Clinical Trial in Leigh Syndrome Spectrum | Nasdaq [nasdaq.com]
- 2. validate.perfdrive.com [validate.perfdrive.com]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. Thiogenesis Announces Important Core Patent Allowed in Europe [barchart.com]
- 5. Thiogenesis Therapeutics [thiogenesis.com]
- 6. Thiogenesis Therapeutics [thiogenesis.com]
- 7. trial.medpath.com [trial.medpath.com]
Methodological & Application
TTI-0102: In Vitro Application Notes and Protocols for Assessing Therapeutic Potential in Mitochondrial Dysfunction
For Research Use Only. Not for use in diagnostic procedures.
Introduction
TTI-0102 is a novel, new chemical entity (NCE) that functions as a prodrug of cysteamine.[1] It is engineered as an asymmetric disulfide composed of cysteamine and another thiol component, designed to address the limitations of direct cysteamine administration, such as a short half-life and gastrointestinal side effects.[1][2] TTI-0102 is metabolized in two stages, gradually releasing cysteamine, which allows for potentially once-daily dosing and improved tolerability.[1][3]
The primary mechanism of action of TTI-0102 is to increase intracellular levels of cysteine.[1][4] Cysteine is a critical precursor for the synthesis of glutathione (GSH), taurine, and coenzyme A, which are essential molecules for maintaining mitochondrial redox balance and cellular energy metabolism.[1] By boosting these endogenous antioxidant and metabolic pathways, TTI-0102 has therapeutic potential in a range of diseases associated with mitochondrial oxidative stress, including Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS), Leigh syndrome, and pediatric Metabolic Dysfunction-associated Steatohepatitis (MASH).[5][6]
These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of TTI-0102 in relevant cell models.
Signaling Pathway and Mechanism of Action
TTI-0102 exerts its therapeutic effects by enhancing the cell's natural defense mechanisms against oxidative stress, primarily within the mitochondria. Upon administration, TTI-0102 is metabolized to release cysteamine, which then increases the intracellular pool of cysteine. This increase in cysteine directly fuels the synthesis of key molecules:
-
Glutathione (GSH): The most abundant intracellular antioxidant, GSH directly neutralizes reactive oxygen species (ROS) and is crucial for maintaining the mitochondrial redox state.[1]
-
Taurine: This amino acid plays a role in stabilizing mitochondrial membranes, modulating calcium signaling, and exhibiting antioxidant properties.[1]
-
Coenzyme A (CoA): A vital cofactor in cellular metabolism, including the Krebs cycle and fatty acid oxidation, CoA is essential for cellular energy production.[1]
By replenishing these critical molecules, TTI-0102 helps to restore mitochondrial function, reduce oxidative damage, and improve overall cellular health.
Figure 1: TTI-0102 Mechanism of Action Pathway.
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data from in vitro experiments with TTI-0102. These are intended to serve as examples of expected outcomes based on the compound's mechanism of action.
Table 1: Effect of TTI-0102 on Cell Viability in an In Vitro Model of MELAS
| TTI-0102 Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 10 | 105 ± 5.2 |
| 50 | 115 ± 6.1 |
| 100 | 125 ± 7.3 |
| 200 | 122 ± 6.8 |
Table 2: TTI-0102-Induced Increase in Intracellular Glutathione (GSH) Levels
| Cell Line | Treatment | GSH Concentration (nmol/mg protein) | Fold Change vs. Control |
| Leigh Syndrome Fibroblasts | Vehicle Control | 25.3 ± 2.1 | 1.0 |
| TTI-0102 (100 µM) | 48.9 ± 3.5 | 1.9 | |
| MASH Hepatocytes | Vehicle Control | 30.1 ± 2.8 | 1.0 |
| TTI-0102 (100 µM) | 55.7 ± 4.2 | 1.8 |
Table 3: Quantification of Taurine and Coenzyme A in TTI-0102 Treated Cells
| Analyte | Vehicle Control (nmol/mg protein) | TTI-0102 (100 µM) (nmol/mg protein) |
| Taurine | 15.2 ± 1.8 | 25.8 ± 2.5 |
| Coenzyme A | 5.6 ± 0.7 | 9.1 ± 1.1 |
Experimental Protocols
Cell Culture and Treatment
Cell Models:
-
MELAS: Patient-derived fibroblasts or induced pluripotent stem cells (iPSCs) differentiated into neurons or myoblasts.
-
Leigh Syndrome: Patient-derived fibroblasts or iPSC-derived neurons.
-
Pediatric MASH: Co-culture of iPSC-derived hepatocytes and hepatic stellate cells.
General Culture Conditions:
-
Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of TTI-0102 in a suitable solvent (e.g., DMSO or sterile water) and dilute to the desired concentrations in culture medium immediately before use.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of TTI-0102 on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat cells with varying concentrations of TTI-0102 (e.g., 0, 10, 50, 100, 200 µM) for 24-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Intracellular Glutathione (GSH) Assay
This colorimetric assay measures the levels of reduced glutathione in cell lysates.
Materials:
-
GSH assay kit (commercially available)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Culture and treat cells with TTI-0102 as described above.
-
Harvest cells and prepare cell lysates according to the assay kit manufacturer's instructions.
-
Perform the GSH assay following the kit protocol, which typically involves the reaction of GSH with a chromogenic reagent.
-
Measure the absorbance at the recommended wavelength (e.g., 412 nm).
-
Normalize GSH levels to the total protein concentration of the cell lysate.
Taurine Quantification Assay
This protocol outlines the measurement of intracellular taurine levels using a commercially available colorimetric assay kit.
Materials:
-
Taurine assay kit
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Following treatment with TTI-0102, wash cells with PBS and lyse them.
-
Use a commercial taurine assay kit to measure the concentration of taurine in the cell lysates.[7][8][9]
-
The assay principle often involves an enzymatic reaction that converts taurine to a product that can be measured colorimetrically.[9]
-
Read the absorbance at the specified wavelength and calculate the taurine concentration based on a standard curve.
-
Normalize the results to the total protein concentration.
Coenzyme A (CoA) Quantification Assay
This protocol describes the measurement of intracellular CoA levels, often requiring derivatization followed by HPLC or a plate-based assay.
Materials:
-
CoA assay kit (or HPLC system)
-
Reagents for cell lysis and CoA derivatization (e.g., monobromobimane for HPLC)
-
Microplate reader or HPLC instrument
Procedure:
-
Treat and harvest cells as previously described.
-
Prepare cell extracts and perform the CoA quantification. For plate-based assays, follow the kit manufacturer's protocol.
-
For HPLC-based methods, derivatize the CoA in the cell extracts and separate and quantify it using HPLC with fluorescence or UV detection.
-
Calculate the CoA concentration based on a standard curve and normalize to the total protein content.
Mandatory Visualizations
References
- 1. Disease models of Leigh syndrome: From yeast to organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disease models of Leigh syndrome: From yeast to organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Coenzyme A in Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modeling Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-Like Episodes Syndrome Using Patient-Derived Induced Neurons Generated by Direct Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Coenzyme A in Cells and Tissues [jove.com]
- 6. Thiogenesis Therapeutics [thiogenesis.com]
- 7. mybiosource.com [mybiosource.com]
- 8. Taurine Assay Kit [cellbiolabs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: TTI-0102 in a MELAS Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS) is a debilitating mitochondrial disease, most commonly caused by the m.3243A>G mutation in the mitochondrial tRNA^(Leu(UUR)) gene. This mutation impairs mitochondrial protein synthesis, leading to deficient oxidative phosphorylation and a cascade of cellular dysfunction. TTI-0102 is a novel investigational drug, a prodrug of cysteamine, which has shown promise in addressing mitochondrial dysfunction.[1] It acts by boosting intracellular levels of cysteine, a precursor to the critical antioxidant glutathione, and is also metabolized to taurine, which plays a role in mitochondrial function and neuromodulation.[2][3] These application notes provide a comprehensive guide for the preclinical evaluation of TTI-0102 in a MELAS mouse model, detailing experimental protocols and data presentation strategies.
Mechanism of Action of TTI-0102
TTI-0102 is designed to combat oxidative stress, a key pathological feature of MELAS. As a prodrug, TTI-0102 is metabolized to release cysteamine, which readily enters cells and increases the intracellular pool of cysteine. Cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant. By increasing GSH levels, TTI-0102 helps to neutralize reactive oxygen species (ROS) and protect mitochondria from oxidative damage. Furthermore, the metabolic breakdown of cysteamine produces taurine, which has been shown to have cytoprotective and neuromodulatory effects, potentially mitigating the neurological symptoms of MELAS.
Figure 1: Proposed signaling pathway of TTI-0102 in MELAS.
Experimental Protocols
Animal Model
A MELAS mouse model harboring the m.3243A>G mutation is recommended for these studies. The specific strain and background should be carefully selected to ensure a consistent and relevant phenotype. Both male and female mice should be included in the experimental design to account for potential sex-specific differences.
TTI-0102 Administration Protocol
-
Dosage: Based on preclinical studies with cysteamine in neurodegenerative mouse models, a starting dose of 20 mg/kg/day of TTI-0102, administered orally, is suggested.[4] Dose-response studies are recommended to determine the optimal therapeutic dose. Dosage can be adjusted based on tolerability and efficacy.
-
Formulation: TTI-0102 should be formulated in a suitable vehicle for oral administration (e.g., sterile water or a 0.5% methylcellulose solution).
-
Administration: Oral gavage is the recommended route of administration to ensure accurate dosing.
-
Treatment Duration: A treatment period of at least 4-8 weeks is recommended to observe potential therapeutic effects on behavioral, biochemical, and histological endpoints.
-
Control Groups:
-
Vehicle-treated MELAS mice.
-
Wild-type littermates receiving vehicle.
-
(Optional) Wild-type littermates receiving TTI-0102 to assess for any off-target effects.
-
Figure 2: Experimental workflow for evaluating TTI-0102.
Behavioral Testing Protocols
Behavioral assessments should be conducted to evaluate motor coordination, anxiety-like behavior, and cognitive function.
1. Open Field Test (for Locomotor Activity and Anxiety-like Behavior)
-
Apparatus: A square arena (e.g., 40 x 40 cm) with walls high enough to prevent escape. The arena is typically divided into a central zone and a peripheral zone by software.
-
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes before the test.
-
Place a mouse in the center of the arena and allow it to explore freely for a set duration (e.g., 10-20 minutes).[5][6][7]
-
Record the mouse's activity using an automated tracking system.
-
Thoroughly clean the arena with 70% ethanol between each mouse to remove olfactory cues.
-
-
Parameters to Measure:
-
Total distance traveled.
-
Time spent in the center zone versus the peripheral zone.
-
Number of entries into the center zone.
-
Rearing frequency.
-
2. Novel Object Recognition Test (for Recognition Memory)
-
Apparatus: The same open field arena used for the open field test. A set of different objects that the mice cannot displace.
-
Procedure:
-
Habituation: On day 1, allow each mouse to explore the empty arena for 10 minutes.
-
Training: On day 2, place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Testing: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object and allow the mouse to explore for 10 minutes.
-
-
Parameter to Measure:
-
Discrimination Index: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
3. Rotarod Test (for Motor Coordination and Balance)
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Procedure:
-
Acclimate the mice to the apparatus by placing them on the stationary rod for a short period.
-
For the test, place the mice on the rod as it rotates at a slowly accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).[8][9][10][11][12]
-
Record the latency to fall from the rod.
-
Conduct multiple trials with an inter-trial interval (e.g., 15 minutes).
-
-
Parameter to Measure:
-
Average latency to fall across trials.
-
Biochemical Analysis Protocols
1. Measurement of Mitochondrial Reactive Oxygen Species (ROS) in Brain Tissue
-
Principle: This protocol uses a fluorescent probe, such as MitoSOX Red, which specifically targets mitochondria and fluoresces upon oxidation by superoxide.
-
Procedure:
-
Isolate fresh brain tissue (e.g., cortex or hippocampus) from the mice.
-
Prepare a single-cell suspension from the tissue.
-
Incubate the cells with MitoSOX Red (e.g., 5 µM) for 30 minutes at 37°C, protected from light.[13]
-
Wash the cells to remove excess probe.
-
Analyze the fluorescence intensity of the cell suspension using a flow cytometer or a fluorescence microscope.
-
-
Data Analysis: Quantify the mean fluorescence intensity, which is proportional to the level of mitochondrial ROS.
2. Cytochrome c Oxidase (COX) Activity Assay in Muscle Tissue
-
Principle: This histochemical method detects the activity of COX (Complex IV of the electron transport chain) by the oxidation of 3,3'-diaminobenzidine (DAB), which forms a brown precipitate.
-
Procedure:
-
Data Analysis: Quantify the intensity of the brown staining, which reflects COX activity. The presence of "ragged-red fibers" (areas with intense staining) is a hallmark of mitochondrial myopathy.
Histological Analysis Protocol
1. Cytochrome c Oxidase (COX) / Succinate Dehydrogenase (SDH) Double Staining
-
Principle: This double-staining technique is used to identify mitochondrial proliferation and COX deficiency. SDH (Complex II) activity is typically preserved in mitochondrial diseases and serves as a marker for mitochondrial content.
-
Procedure:
-
Perform the COX staining as described above.
-
Subsequently, perform SDH staining on the same tissue sections using a solution containing succinate and a tetrazolium salt (e.g., nitroblue tetrazolium), which forms a blue formazan precipitate.
-
-
Data Analysis: COX-deficient fibers will appear blue (SDH positive, COX negative), while normal fibers will appear brownish-purple. Quantify the number and percentage of COX-deficient fibers.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Behavioral Test Outcomes
| Group | Open Field: Distance (cm) | Open Field: Center Time (%) | Novel Object: Discrimination Index | Rotarod: Latency to Fall (s) |
|---|---|---|---|---|
| Wild-Type + Vehicle | ||||
| MELAS + Vehicle | ||||
| MELAS + TTI-0102 (20 mg/kg) | ||||
| p-value |
Data are presented as mean ± SEM. Statistical analysis performed by one-way ANOVA followed by a post-hoc test.
Table 2: Biochemical and Histological Markers
| Group | Brain Mitochondrial ROS (MFI) | Muscle COX Activity (O.D.) | Muscle COX-Deficient Fibers (%) |
|---|---|---|---|
| Wild-Type + Vehicle | |||
| MELAS + Vehicle | |||
| MELAS + TTI-0102 (20 mg/kg) | |||
| p-value |
MFI: Mean Fluorescence Intensity; O.D.: Optical Density. Data are presented as mean ± SEM. Statistical analysis performed by one-way ANOVA followed by a post-hoc test.
Note: The tables above are templates. The actual data will need to be generated from the described experiments.
Conclusion
These application notes provide a framework for the preclinical investigation of TTI-0102 in a MELAS mouse model. The detailed protocols for drug administration, behavioral testing, and biochemical and histological analyses will enable researchers to generate robust and reproducible data to evaluate the therapeutic potential of TTI-0102 for MELAS. The structured data presentation and visualization of the proposed mechanism of action and experimental workflow will facilitate clear communication of the findings.
References
- 1. Thiogenesis Therapeutics [thiogenesis.com]
- 2. Thiogenesis Therapeutics [thiogenesis.com]
- 3. Thiogenesis Reports Positive Phase 2 MELAS Interim Results | TTIPF Stock News [stocktitan.net]
- 4. Effects of cysteamine on MPTP-induced dopaminergic neurodegeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Open Field Protocol - IMPReSS [web.mousephenotype.org]
- 6. MPD: JaxCC1: project protocol [phenome.jax.org]
- 7. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 10. MPD: JaxCC1: project protocol [phenome.jax.org]
- 11. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. digital.csic.es [digital.csic.es]
- 14. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 15. r.marmosetbrain.org [r.marmosetbrain.org]
TTI-0102: Preclinical Application Notes and Protocols for Researchers
Introduction
TTI-0102 is an investigational new chemical entity designed as a prodrug of cysteamine.[1] It is an asymmetric disulfide composed of cysteamine and another thiol component.[1] This design allows for a two-step metabolic release of cysteamine, which is intended to reduce side effects and permit higher, less frequent dosing compared to conventional cysteamine formulations.[1] The therapeutic potential of TTI-0102 is being explored in conditions associated with mitochondrial oxidative stress, such as MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) and Leigh syndrome.[2][3]
The primary mechanism of action of TTI-0102 is to increase intracellular levels of cysteine, a precursor to the antioxidant glutathione, as well as taurine and coenzyme A.[1] By bolstering the cell's antioxidant defenses, TTI-0102 aims to mitigate the damage caused by reactive oxygen species (ROS) in mitochondrial diseases.[2]
This document provides detailed application notes and protocols for the preclinical investigation of TTI-0102, intended for researchers, scientists, and drug development professionals. Due to the limited availability of specific preclinical data for TTI-0102, the following protocols are based on published research on its active metabolite, cysteamine. These should be considered as a starting point for experimental design, with the understanding that optimization for TTI-0102 will be necessary.
Quantitative Data Summary
The following tables summarize the available quantitative data for TTI-0102 from a Phase 1 clinical trial in healthy volunteers and representative preclinical data for its active metabolite, cysteamine.
Table 1: TTI-0102 Phase 1 Clinical Trial Data in Healthy Volunteers [4]
| Parameter | 600 mg Cysteamine-Base Equivalent TTI-0102 | 1200 mg Cysteamine-Base Equivalent TTI-0102 | 2400 mg Cysteamine-Base Equivalent TTI-0102 | 600 mg Cystagon® (Control) |
| Administration Route | Oral | Oral | Oral | Oral |
| Serious Adverse Events | None reported | None reported | None reported | Nausea reported |
| Key Pharmacokinetic Finding | Therapeutic levels maintained | Therapeutic levels maintained for over 12 hours | Cmax did not exceed that of 600 mg Cystagon® | Standard cysteamine profile |
| Notable Tolerability | Well-tolerated | Well-tolerated | Mild abnormal skin odor in 3 participants | Nausea |
Table 2: Representative Preclinical Dosage of Cysteamine (Active Metabolite of TTI-0102)
| Model System | Dosage/Concentration | Administration Route | Observed Effect | Reference |
| In Vitro | ||||
| Human Fibroblasts (FBXL4 mutation) | 10 - 100 µM | In culture medium | Improved cell survival | [5] |
| Buffalo Granulosa Cells | 200 µM | In culture medium | Ameliorated H₂O₂-induced decrease in cell viability | [6] |
| Bovine Embryos | 100 µM | In culture medium | Improved blastocyst production rate and quality | [7] |
| C2C12 Myotubes | 0.1, 0.3, 1.0 mM (as L-cystine) | In culture medium | Increased glutathione content and improved mitochondrial respiration under oxidative stress | [8] |
| In Vivo | ||||
| C. elegans (gas-1(fc21) model) | Micromolar range | In culture medium | Improved mitochondrial membrane potential and reduced oxidative stress | [5] |
| Zebrafish (rotenone/azide models) | Up to 200 µM | In water | Protected against brain death | [5] |
| Mice (UUO model of kidney fibrosis) | Added to drinking water (estimated 30-50 mg/kg/day) | Oral | Reduced renal fibrosis | [9] |
| Rats | 75 mg/kg/day | Oral | No adverse developmental effects | [10] |
| Rats | 150 mg/kg/day | Intraperitoneal | Increased brain-derived neurotrophic factor (BDNF) levels | [11] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of TTI-0102 and a general workflow for preclinical evaluation.
TTI-0102 Mechanism of Action
Preclinical Evaluation Workflow
Preclinical Experimental Protocols
Note: The following protocols are based on studies using cysteamine. Researchers should adapt these for TTI-0102, considering its prodrug nature and potentially different pharmacokinetic and pharmacodynamic properties. A head-to-head comparison with cysteamine is recommended.
Protocol 1: In Vitro Assessment of Cytoprotective Effects in a Cellular Model of Mitochondrial Dysfunction
Objective: To determine the ability of TTI-0102 to protect cells from oxidative stress-induced damage. This protocol is adapted from studies on human fibroblasts with mitochondrial disease.[5]
Materials:
-
Human fibroblast cell line with a known mitochondrial defect (e.g., FBXL4 mutant) or a control cell line (e.g., primary dermal fibroblasts).
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
TTI-0102 stock solution (dissolved in a suitable vehicle, e.g., water or DMSO).
-
Cysteamine bitartrate (as a positive control).
-
Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo®).
-
Reagents for measuring intracellular glutathione (e.g., Glutathione Assay Kit).
-
Reagents for measuring reactive oxygen species (e.g., DCFDA or MitoSOX™ Red).
-
96-well and 6-well cell culture plates.
Procedure:
-
Cell Seeding:
-
Seed fibroblasts into 96-well plates for viability assays and 6-well plates for mechanistic assays at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Dose-Response and Treatment:
-
Prepare serial dilutions of TTI-0102 and cysteamine in culture medium. Based on cysteamine studies, a starting range of 10 µM to 1 mM is suggested.[5]
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the test compounds. Include a vehicle-only control.
-
For cytoprotection, co-incubate with a stressor (e.g., rotenone for Complex I inhibition or H₂O₂ for general oxidative stress) at a predetermined toxic concentration.
-
Incubate for 24-48 hours.
-
-
Assessment of Cell Viability:
-
After the incubation period, perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions.
-
Measure absorbance and calculate the percentage of viable cells relative to the untreated control.
-
-
Measurement of Intracellular Glutathione:
-
In parallel experiments using 6-well plates, lyse the cells after treatment.
-
Measure the total and reduced glutathione levels using a commercial assay kit. Normalize the results to the total protein content of the cell lysate.
-
-
Measurement of Reactive Oxygen Species:
-
After treatment, incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA or MitoSOX™ Red) according to the manufacturer's protocol.
-
Measure the fluorescence intensity using a plate reader or fluorescence microscope.
-
Data Analysis:
-
Plot dose-response curves for cell viability to determine the EC₅₀ (half-maximal effective concentration) for cytoprotection.
-
Use statistical tests (e.g., ANOVA followed by a post-hoc test) to compare glutathione levels and ROS production between treated and control groups.
Protocol 2: In Vivo Evaluation in a Zebrafish Model of Mitochondrial Dysfunction
Objective: To assess the ability of TTI-0102 to prevent neurodegeneration and improve survival in a chemically-induced zebrafish model of mitochondrial disease. This protocol is based on studies using rotenone (Complex I inhibitor) or sodium azide (Complex IV inhibitor).[5]
Materials:
-
Wild-type zebrafish larvae (e.g., AB strain) at 3-4 days post-fertilization (dpf).
-
Rotenone or sodium azide stock solution.
-
TTI-0102 and cysteamine stock solutions.
-
Embryo medium (E3).
-
24-well plates.
-
Stereomicroscope.
Procedure:
-
Acclimation and Pre-treatment:
-
Place individual zebrafish larvae into the wells of a 24-well plate containing E3 medium.
-
Prepare treatment solutions of TTI-0102 and cysteamine in E3 medium. Based on cysteamine studies, concentrations up to 200 µM can be tested for tolerability.[5]
-
Pre-treat the larvae with the test compounds for 2-4 hours. Include a vehicle control group.
-
-
Induction of Mitochondrial Dysfunction:
-
After pre-treatment, add rotenone or sodium azide to the wells to induce mitochondrial dysfunction. The final concentration should be one that reliably induces brain death or severe neuromuscular defects within a defined timeframe (e.g., 24 hours).
-
Maintain separate control groups (vehicle only, TTI-0102/cysteamine only, and stressor only).
-
-
Assessment of Phenotypes:
-
At regular intervals (e.g., 4, 8, 12, 24 hours), observe the larvae under a stereomicroscope.
-
Record the survival rate in each group.
-
Assess for signs of neurodegeneration (e.g., brain opacity) and neuromuscular defects (e.g., paralysis, lack of touch response).
-
Data Analysis:
-
Generate Kaplan-Meier survival curves and compare them using a log-rank test.
-
Use a chi-square test to compare the incidence of phenotypic abnormalities between groups.
Protocol 3: In Vivo Evaluation in a Rodent Model
Objective: To evaluate the in vivo efficacy and tolerability of TTI-0102 in a rodent model. The choice of model will depend on the therapeutic area of interest (e.g., a genetic model of mitochondrial disease or a chemically-induced model of a relevant pathology). This protocol provides a general framework.
Materials:
-
Appropriate rodent model (e.g., C57BL/6 mice or Wistar rats).
-
TTI-0102 and cysteamine for administration.
-
Vehicle for drug formulation (e.g., sterile water, saline).
-
Administration equipment (e.g., oral gavage needles, syringes).
-
Equipment for sample collection (e.g., blood collection tubes, tissue dissection tools).
-
Assay kits for relevant biomarkers (e.g., glutathione, oxidative stress markers, inflammatory cytokines).
Procedure:
-
Dose Formulation and Administration:
-
Prepare fresh formulations of TTI-0102 and cysteamine in the chosen vehicle.
-
Administer the compounds to the animals via the desired route. Oral gavage is a common route for preclinical studies.
-
Based on rat developmental toxicity studies of cysteamine, a dose of 75 mg/kg/day was a no-observed-adverse-effect level.[10] Efficacy studies in mice have used doses in the range of 30-50 mg/kg/day.[9] A dose-escalation study is recommended to determine the maximum tolerated dose of TTI-0102.
-
-
Study Design:
-
Divide animals into groups: vehicle control, TTI-0102 (low, mid, high dose), and cysteamine positive control.
-
The duration of the study will depend on the model and the endpoints being measured (e.g., from a few days for acute models to several weeks or months for chronic models).
-
-
Monitoring and Sample Collection:
-
Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior).
-
Collect blood samples at various time points for pharmacokinetic analysis and to measure systemic biomarkers.
-
At the end of the study, euthanize the animals and collect tissues of interest for histopathology and biochemical analysis (e.g., measurement of tissue glutathione levels, oxidative damage markers).
-
-
Endpoint Analysis:
-
Pharmacokinetics: Determine the plasma concentration-time profile of TTI-0102 and its metabolite, cysteamine.
-
Efficacy: Measure relevant endpoints for the disease model (e.g., behavioral tests, organ function tests, histopathological scoring).
-
Pharmacodynamics: Analyze biomarkers in blood and tissues to confirm the mechanism of action (e.g., increased glutathione levels).
-
Data Analysis:
-
Use appropriate statistical methods (e.g., t-test, ANOVA) to compare the different treatment groups for all measured endpoints.
Conclusion
TTI-0102 represents a promising next-generation therapeutic approach for diseases characterized by mitochondrial oxidative stress. The provided application notes and protocols, based on the known pharmacology of its active metabolite cysteamine, offer a solid foundation for preclinical researchers to investigate its potential. It is crucial to conduct careful dose-finding and tolerability studies for TTI-0102 and to directly compare its effects with cysteamine to fully characterize its preclinical profile and therapeutic window.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in drug therapy for mitochondrial diseases - Zhang - Annals of Translational Medicine [atm.amegroups.org]
- 3. Therapies for mitochondrial diseases and current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging therapeutic strategies for cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-clinical evaluation of cysteamine bitartrate as a therapeutic agent for mitochondrial respiratory chain disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ANTIOXIDANT CAPACITY OF CYSTEAMINE ON BUFFALO GRANULOSA CELL PERFORMANCE UNDER OXIDATIVE STRESS CONDITIONS [journals.ekb.eg]
- 7. scispace.com [scispace.com]
- 8. Cystine reduces mitochondrial dysfunction in C2C12 myotubes under moderate oxidative stress induced by H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cysteamine Modulates Oxidative Stress and Blocks Myofibroblast Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developmental toxicity of cysteamine in the rat: effects on embryo-fetal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cystinosis.org [cystinosis.org]
TTI-0102 Solution Preparation and Stability: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTI-0102 is a novel, clinical-stage drug candidate under development by Thiogenesis Therapeutics. It is an asymmetric disulfide of cysteamine and pantetheine, designed as a prodrug to deliver cysteamine over an extended period. This design aims to mitigate the gastrointestinal side effects associated with immediate-release cysteamine and allow for less frequent dosing.[1][2] TTI-0102 functions by increasing intracellular levels of cysteine, a precursor to the antioxidant glutathione, as well as taurine and coenzyme A.[3][4] These molecules are vital for maintaining mitochondrial health and combating oxidative stress, which is implicated in a variety of diseases.[3][5]
This document provides detailed application notes and protocols for the preparation and handling of TTI-0102 solutions for laboratory research purposes. The information is curated for researchers, scientists, and drug development professionals working with this compound in preclinical settings.
Mechanism of Action and Signaling Pathway
TTI-0102 is orally administered and is metabolized in two stages to release two molecules of cysteamine and one molecule of pantothenic acid (Vitamin B5).[2] This gradual release helps to maintain therapeutic levels of cysteamine while avoiding the sharp peaks in concentration that can lead to adverse effects.[6] The primary mechanism of action of the released cysteamine is to increase the intracellular concentration of the amino acid cysteine. Cysteine is the rate-limiting substrate for the synthesis of glutathione (GSH), a major endogenous antioxidant.[3] By boosting glutathione levels, TTI-0102 helps to protect cells, particularly mitochondria, from damage caused by reactive oxygen species (ROS).[5]
Physicochemical Properties and Solubility
While specific data for TTI-0102 is not publicly available, the properties of its constituent molecules, cysteamine and pantetheine, can provide guidance for its handling in the laboratory.
| Parameter | Cysteamine Hydrochloride | Pantetheine | TTI-0102 (Inferred) |
| Form | Crystalline solid | Information not available | Likely a solid |
| Solubility | DMSO (~5 mg/mL), PBS, pH 7.2 (~10 mg/mL), Methanol, Ethanol | Water (100 mg/mL), Insoluble in DMSO | Given its clinical formulation as a powder for dissolution in water for oral use, TTI-0102 is expected to have some aqueous solubility. For in vitro studies, stock solutions in organic solvents like DMSO or ethanol may be feasible, but this requires empirical determination. |
Solution Preparation Protocols
Due to the limited public data on TTI-0102, the following protocols are recommendations based on the properties of its components and general laboratory best practices. It is highly recommended to perform small-scale solubility and stability tests before preparing large batches of solutions.
Protocol 1: Preparation of Aqueous Stock Solution (for in vivo and in vitro use)
This protocol is based on the clinical administration of TTI-0102 as a powder dissolved in water.
Materials:
-
TTI-0102 powder
-
Sterile, purified water (e.g., Milli-Q or equivalent) or Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh the desired amount of TTI-0102 powder in a sterile conical tube.
-
Add a small volume of sterile water or PBS to the tube.
-
Vortex thoroughly to dissolve the powder. Gentle warming (to no more than 37°C) may aid in dissolution, but should be tested for its impact on stability.
-
Once dissolved, add the remaining volume of water or PBS to reach the desired final concentration.
-
Vortex again to ensure homogeneity.
-
For cell culture applications, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Organic Stock Solution (for in vitro use)
This protocol is a suggested starting point for creating a concentrated stock solution for in vitro experiments, assuming TTI-0102 has solubility in common organic solvents.
Materials:
-
TTI-0102 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH)
-
Sterile conical tubes or vials with airtight caps
-
Vortex mixer
Procedure:
-
Weigh the desired amount of TTI-0102 powder in a sterile conical tube.
-
Add the appropriate volume of anhydrous DMSO or EtOH to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the tube until the powder is completely dissolved.
-
Store the stock solution in small aliquots in airtight vials to minimize exposure to moisture and air.
Stability and Storage Recommendations
As no specific stability data for TTI-0102 solutions is publicly available, the following recommendations are based on the properties of its components and general good laboratory practice for thiol-containing compounds.
| Storage Condition | Aqueous Solution (Water/PBS) | Organic Stock (DMSO/Ethanol) |
| Short-term (≤ 24 hours) | 2-8°C, protected from light. | Room temperature, protected from light and moisture. |
| Long-term (> 24 hours) | Recommended to prepare fresh. If storage is necessary, aliquot and store at -80°C for up to one month (stability should be verified). Avoid repeated freeze-thaw cycles. | Aliquot and store at -20°C for up to one month, or -80°C for up to one year (based on pantethine stability). Ensure vials are tightly sealed to prevent moisture absorption by DMSO. |
Important Considerations:
-
Oxidation: TTI-0102 is a disulfide and its active metabolite, cysteamine, is a thiol. Thiols are susceptible to oxidation. It is advisable to handle solutions in a manner that minimizes exposure to air and potential oxidizing agents. Purging solutions with an inert gas (e.g., nitrogen or argon) before sealing for storage may enhance stability.
-
Light Sensitivity: As a precautionary measure, protect all solutions containing TTI-0102 from light by using amber vials or by wrapping containers in aluminum foil.
-
pH: The stability of disulfide and thiol compounds can be pH-dependent. For aqueous solutions, maintaining a neutral pH (around 7.0-7.4) is generally recommended unless experimental conditions require otherwise.
Quantitative Data from Clinical Studies
The following table summarizes the dosage information from clinical trials of TTI-0102. This data can be used as a reference for designing preclinical in vivo studies, keeping in mind the need for allometric scaling when translating doses from humans to animal models.
| Clinical Trial Phase | Dosage Range (cysteamine-base equivalent) | Dosing Frequency |
| Phase 1 | 600 mg to 2400 mg | Potentially once-a-day |
| Phase 2 (MELAS) | Dose-finding study; dosing regimens being refined for different weight cohorts. | Not specified |
Note: These are total daily doses administered orally to human subjects and should not be directly translated to in vitro concentrations. For in vitro studies, it is recommended to perform dose-response experiments starting from low micromolar concentrations up to a maximum concentration determined by its solubility and cytotoxicity. Based on preclinical studies of cysteamine, a starting range of 10-100 µM could be considered.
Conclusion
While comprehensive public data on the laboratory preparation and stability of TTI-0102 is limited, by leveraging information on its constituent molecules and adhering to best practices for handling thiol and disulfide compounds, researchers can prepare and utilize this promising therapeutic agent in their studies. It is imperative to perform initial small-scale tests to confirm solubility and stability under your specific experimental conditions. As more research on TTI-0102 is published, these protocols may be refined.
References
- 1. Thiogenesis Announces FDA Clearance of its Investigational New Drug Application ("IND") for a Phase 2a Clinical Trial in Leigh Syndrome Spectrum [newsfilecorp.com]
- 2. Thiogenesis Reports Positive Interim Phase 2 Trial Results for MELAS and Announces Pipeline Advancements in Leigh Syndrome and Cystinosis | Nasdaq [nasdaq.com]
- 3. Thiogenesis Therapeutics [thiogenesis.com]
- 4. Pantethine | C22H42N4O8S2 | CID 452306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thiogenesis Therapeutics [thiogenesis.com]
- 6. Thiogenesis Announces Positive Results from Phase 1 Dose-Escalation Study of its Lead Compound TTI-0102 [newsfilecorp.com]
Application Notes and Protocols for the In Vivo Investigation of TTI-0102 in Leigh Syndrome Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leigh syndrome is a progressive neurodegenerative disorder caused by mitochondrial dysfunction, leading to impaired energy production. A key pathological feature is excessive oxidative stress within the mitochondria. TTI-0102 is a novel investigational prodrug of cysteamine, designed for enhanced delivery and tolerability. It acts as a precursor to cysteamine, which subsequently boosts intracellular levels of the critical antioxidant glutathione and the neuroprotective amino acid taurine.[1][2][3] These mechanisms are aimed at mitigating mitochondrial oxidative stress, a central element in the pathophysiology of Leigh syndrome.[4][5]
This document provides detailed application notes and representative protocols for the in vivo evaluation of TTI-0102 in animal models of Leigh syndrome. While specific preclinical data on TTI-0102 in these models is not yet publicly available, the following protocols are based on the known mechanism of action of its active metabolite, cysteamine, and established methodologies for working with relevant animal models, such as the Ndufs4 knockout mouse.
Mechanism of Action of TTI-0102 in Leigh Syndrome
TTI-0102 is an asymmetric disulfide that, after oral administration, is metabolized in two stages to release two molecules of cysteamine and one molecule of pantothenic acid (Vitamin B5).[2][6] The released cysteamine exerts its therapeutic effects through multiple pathways:
-
Glutathione Precursor: Cysteamine increases the intracellular concentration of cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH).[3] GSH is a primary mitochondrial antioxidant, crucial for neutralizing reactive oxygen species (ROS) and reducing oxidative damage.
-
Taurine Precursor: Cysteamine is also metabolized to taurine, an amino acid with roles in mitochondrial function, calcium signaling modulation, and neuroprotection.[1][2][3] Increased taurine levels may help reduce seizure activity, a common symptom in Leigh syndrome.[2][7]
-
Coenzyme A (CoA) Production: Cysteamine can also be metabolized into CoA, a vital cofactor in cellular energy metabolism.[3]
The following diagram illustrates the proposed signaling pathway for TTI-0102 in the context of Leigh syndrome.
Representative In Vivo Study Design
The following outlines a potential study design to evaluate the efficacy of TTI-0102 in the Ndufs4 knockout mouse model of Leigh syndrome.
Animal Model
-
Species: Mouse (Mus musculus)
-
Strain: Ndufs4 knockout (KO) mice on a C57BL/6N background. These mice have a deficiency in Complex I of the mitochondrial respiratory chain and exhibit a progressive neurodegenerative phenotype with motor deficits that recapitulates key features of Leigh syndrome.
-
Control: Wild-type (WT) littermates.
Experimental Groups
| Group | Animal Model | Treatment |
| 1 | Wild-Type (WT) | Vehicle |
| 2 | Ndufs4 KO | Vehicle |
| 3 | Ndufs4 KO | TTI-0102 (Low Dose) |
| 4 | Ndufs4 KO | TTI-0102 (High Dose) |
Outcome Measures & Data Presentation
The efficacy of TTI-0102 would be assessed through a combination of behavioral, biomarker, and survival analyses. All quantitative data should be summarized for clear comparison.
Table 1: Survival and Motor Function
| Group | Median Lifespan (Days) | Body Weight at 6 Weeks (g) | Rotarod Performance (Latency to Fall, s) |
|---|---|---|---|
| WT + Vehicle | |||
| Ndufs4 KO + Vehicle | |||
| Ndufs4 KO + TTI-0102 (Low) |
| Ndufs4 KO + TTI-0102 (High)| | | |
Table 2: Brain Biomarker Analysis
| Group | Brain Glutathione (GSH) Level (nmol/mg protein) | Brain Taurine Level (nmol/mg protein) | Brain Malondialdehyde (MDA) Level (nmol/mg protein) |
|---|---|---|---|
| WT + Vehicle | |||
| Ndufs4 KO + Vehicle | |||
| Ndufs4 KO + TTI-0102 (Low) |
| Ndufs4 KO + TTI-0102 (High)| | | |
Experimental Protocols
Protocol 1: TTI-0102 Administration
-
Preparation of TTI-0102 Solution:
-
Based on the desired dosage (e.g., cysteamine-equivalent doses), calculate the required amount of TTI-0102.
-
Dissolve TTI-0102 in a suitable vehicle (e.g., sterile water or a buffered solution). Ensure complete dissolution.
-
Prepare fresh daily.
-
-
Administration:
-
Administer the TTI-0102 solution or vehicle to the mice via oral gavage.
-
The volume of administration should be consistent across all animals (e.g., 10 mL/kg body weight).
-
Treatment should commence at a presymptomatic age (e.g., postnatal day 21) and continue daily until the study endpoint.
-
Protocol 2: Assessment of Motor Function (Rotarod Test)
-
Apparatus: An accelerating rotarod apparatus.
-
Acclimation:
-
Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for 2 minutes for 2-3 consecutive days before the first trial.
-
-
Testing:
-
Place the mouse on the rotating rod.
-
Start the trial with the rod accelerating from a set starting speed to a maximum speed (e.g., 4 to 40 rpm) over a defined period (e.g., 5 minutes).
-
Record the latency to fall for each mouse.
-
Perform three trials per mouse with a rest interval of at least 15 minutes between trials.
-
Conduct testing weekly to monitor disease progression.
-
Protocol 3: Brain Tissue Collection and Biomarker Analysis
-
Tissue Collection:
-
At the study endpoint, euthanize the mice according to approved IACUC protocols.
-
Rapidly dissect the brain and isolate specific regions of interest (e.g., brainstem, cerebellum, cortex).
-
Flash-freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.
-
-
Glutathione (GSH) Assay:
-
Homogenize the brain tissue in a suitable buffer (e.g., phosphate buffer with EDTA).
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Measure the GSH concentration using a commercially available colorimetric or fluorometric assay kit, following the manufacturer's instructions.
-
Normalize the GSH levels to the protein concentration.
-
-
Taurine Assay:
-
Homogenize the brain tissue and perform a protein precipitation step (e.g., with perchloric acid).
-
Analyze the taurine concentration in the supernatant using high-performance liquid chromatography (HPLC) with pre-column derivatization.
-
-
Lipid Peroxidation (MDA) Assay:
-
Homogenize the brain tissue in a lysis buffer containing an antioxidant (e.g., BHT).
-
Measure the malondialdehyde (MDA) levels, a marker of lipid peroxidation, using a thiobarbituric acid reactive substances (TBARS) assay kit.
-
Normalize the MDA levels to the protein concentration.
-
The following diagram provides a visual representation of the experimental workflow.
Disclaimer: These protocols are intended as a representative guide. Specific details such as drug dosage, administration frequency, and the choice of endpoints should be optimized based on preliminary studies and the specific characteristics of the animal model used. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by the relevant Institutional Animal Care and Use Committee (IACUC).
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Cysteamine produces dose-related bidirectional immunomodulatory effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetylcysteine and cysteamine bitartrate prevent azide-induced neuromuscular decompensation by restoring glutathione balance in two novel surf1 −/− zebrafish deletion models of Leigh syndrome (LS) - Alex - The Leukodystrophy Charity [alextlc.org]
- 4. JCI Insight - Leukocytes mediate disease pathogenesis in the Ndufs4(KO) mouse model of Leigh syndrome [insight.jci.org]
- 5. Influence of supplemented coated-cysteamine on morphology, apoptosis and oxidative stress status of gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine and cysteamine bitartrate prevent azide-induced neuromuscular decompensation by restoring glutathione balance in two novel surf1-/- zebrafish deletion models of Leigh syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mice with Mitochondrial Complex I Deficiency Develop a Fatal Encephalomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring TTI-0102-Induced Changes in Glutathione Peroxidase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTI-0102 is a promising new chemical entity designed to combat diseases associated with mitochondrial oxidative stress. As a prodrug of cysteamine, TTI-0102 works by increasing intracellular levels of cysteine, a key precursor to glutathione (GSH).[1][2][3] Glutathione is a critical antioxidant that plays a central role in the detoxification of reactive oxygen species (ROS) through the action of glutathione peroxidase (GPx) enzymes.[4][5] Therefore, assessing the impact of TTI-0102 on GPx activity is a crucial step in understanding its mechanism of action and therapeutic potential.
These application notes provide detailed protocols for measuring the effects of TTI-0102 on GPx activity in biological samples. The included methodologies are designed to be clear and reproducible for researchers in drug development and related fields.
Putative Signaling Pathway of TTI-0102 Action
The following diagram illustrates the proposed mechanism by which TTI-0102 may influence glutathione peroxidase activity.
Caption: Proposed mechanism of TTI-0102-mediated enhancement of GPx activity.
Experimental Protocols
I. In Vitro Treatment of Cells with TTI-0102
This protocol describes the treatment of cultured cells with TTI-0102 prior to the assessment of GPx activity.
Materials:
-
Cell culture medium appropriate for the cell line of choice
-
TTI-0102 stock solution (dissolved in a suitable vehicle, e.g., sterile water or DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates (e.g., 6-well or 12-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in culture plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare fresh dilutions of TTI-0102 in cell culture medium to achieve the desired final concentrations. Include a vehicle-only control.
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the different concentrations of TTI-0102 or vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, proceed with cell lysate preparation for the GPx activity assay.
II. Preparation of Cell Lysates or Tissue Homogenates
This protocol details the preparation of biological samples for the GPx assay.
Materials:
-
Cold PBS
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
-
For tissues: Homogenization buffer (e.g., cold 1X PBS) and a tissue homogenizer
Procedure for Cultured Cells:
-
Place the culture plate on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of cold lysis buffer to each well and scrape the cells.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (the cell lysate) and transfer it to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
The lysate can be used immediately or stored at -80°C.
Procedure for Tissues:
-
Excise the tissue of interest and wash it with ice-cold PBS.
-
Weigh the tissue and add 5-10 volumes of cold homogenization buffer.
-
Homogenize the tissue on ice using a suitable homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the GPx assay and determine the protein concentration.
III. Glutathione Peroxidase (GPx) Activity Assay
This assay is based on the principle that GPx catalyzes the reduction of a hydroperoxide, oxidizing GSH to GSSG. The GSSG is then reduced back to GSH by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP+. The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity.[6][7]
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 1 mM EDTA)
-
Reduced Glutathione (GSH) solution
-
Glutathione Reductase (GR) solution
-
NADPH solution
-
Substrate (e.g., cumene hydroperoxide or tert-butyl hydroperoxide) solution
-
Cell lysate or tissue homogenate
Assay Workflow:
Caption: Experimental workflow for the measurement of GPx activity.
Procedure:
-
Prepare a master mix containing Assay Buffer, GSH, GR, and NADPH.
-
Add the master mix to the wells of a 96-well plate.
-
Add a small volume of the cell lysate or tissue homogenate to the wells. For a blank or background control, add the same volume of lysis buffer.
-
Incubate the plate at room temperature for a few minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the hydroperoxide substrate to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 340 nm every minute for 5 to 10 minutes.
Data Analysis:
-
Calculate the rate of decrease in absorbance at 340 nm (ΔA340/min) for each sample and the blank.
-
Subtract the rate of the blank from the rate of each sample to get the net rate.
-
GPx activity can be calculated using the following formula:
GPx Activity (U/mL) = (Net ΔA340/min) / (ε * l) * (Total reaction volume / Sample volume)
Where:
-
ε is the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹)
-
l is the path length of the well (cm)
-
-
Normalize the GPx activity to the protein concentration of the sample (e.g., U/mg of protein).
Data Presentation
The following tables present illustrative data on the effect of TTI-0102 on GPx activity. Note: This data is hypothetical and for demonstration purposes only.
Table 1: Dose-Dependent Effect of TTI-0102 on GPx Activity in Cultured Hepatocytes (24-hour treatment)
| TTI-0102 Concentration (µM) | GPx Activity (U/mg protein) | Standard Deviation | % Change from Control |
| 0 (Vehicle Control) | 15.2 | ± 1.1 | 0% |
| 10 | 18.5 | ± 1.5 | +21.7% |
| 50 | 25.8 | ± 2.2 | +69.7% |
| 100 | 32.1 | ± 2.8 | +111.2% |
| 250 | 35.6 | ± 3.1 | +134.2% |
Table 2: Time-Course of TTI-0102 (100 µM) Effect on GPx Activity in Cultured Neuronal Cells
| Treatment Duration (hours) | GPx Activity (U/mg protein) | Standard Deviation | % Change from Control |
| 0 (Control) | 12.8 | ± 1.0 | 0% |
| 12 | 16.4 | ± 1.3 | +28.1% |
| 24 | 29.5 | ± 2.5 | +130.5% |
| 48 | 31.2 | ± 2.9 | +143.8% |
| 72 | 28.9 | ± 2.6 | +125.8% |
Discussion and Considerations
The active metabolite of TTI-0102 is cysteamine. It is important to note that studies on the direct effect of cysteamine on GPx activity have shown varied results, with some reporting inhibitory effects at high concentrations, while others suggest an increase in activity under specific conditions.[8][9] Therefore, the observed effect of TTI-0102 on GPx activity in a given experimental system may be complex and depend on factors such as the cell type, the concentration of TTI-0102, and the duration of treatment.
It is recommended to perform a full dose-response and time-course analysis to fully characterize the effects of TTI-0102. Additionally, measuring intracellular glutathione levels in parallel with GPx activity will provide a more complete understanding of the compound's mechanism of action.
These application notes provide a framework for the investigation of TTI-0102's effects on glutathione peroxidase. Adherence to these protocols will enable the generation of robust and reproducible data, contributing to a better understanding of this novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiogenesis Therapeutics [thiogenesis.com]
- 3. Thiogenesis Therapeutics [thiogenesis.com]
- 4. Glutathione Is the Resolving Thiol for Thioredoxin Peroxidase Activity of 1-Cys Peroxiredoxin Without Being Consumed During the Catalytic Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jaica.com [jaica.com]
- 7. mmpc.org [mmpc.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Mitochondrial Function Following TTI-0102 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTI-0102 is a novel investigational drug that has shown promise in preclinical and clinical studies for the treatment of diseases associated with mitochondrial dysfunction.[1][2][3][4] As a prodrug of cysteamine, TTI-0102 is metabolized into cysteamine, which then boosts intracellular levels of cysteine. This, in turn, promotes the synthesis of crucial molecules for mitochondrial health, including glutathione, taurine, and coenzyme A.[5][6] The primary mechanism of action of TTI-0102 revolves around restoring mitochondrial redox balance and mitigating oxidative stress, which are key pathological features in many mitochondrial diseases.[7][2][3][5][6]
These application notes provide a comprehensive set of protocols to assess the impact of TTI-0102 on mitochondrial function. The following assays are detailed:
-
Mitochondrial Respiration: To evaluate the effect of TTI-0102 on the oxygen consumption rate (OCR), a key indicator of oxidative phosphorylation.
-
Mitochondrial Membrane Potential (ΔΨm): To determine if TTI-0102 can maintain or restore the electrochemical gradient across the inner mitochondrial membrane, which is essential for ATP production.
-
Reactive Oxygen Species (ROS) Production: To measure the levels of damaging ROS and assess the antioxidant effects of TTI-0102.
-
Cellular ATP Levels: To quantify the cellular energy currency and determine if TTI-0102 treatment leads to improved energy production.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Mitochondrial Respiration Parameters
| Treatment Group | Basal Respiration (pmol/min) | ATP Production (pmol/min) | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (%) | Proton Leak (pmol/min) | Non-Mitochondrial Respiration (pmol/min) |
| Vehicle Control | ||||||
| TTI-0102 (Dose 1) | ||||||
| TTI-0102 (Dose 2) | ||||||
| Positive Control |
Table 2: Mitochondrial Membrane Potential
| Treatment Group | Mean Fluorescence Intensity (MFI) | % of Cells with Depolarized Mitochondria |
| Vehicle Control | ||
| TTI-0102 (Dose 1) | ||
| TTI-0102 (Dose 2) | ||
| Positive Control (e.g., FCCP) |
Table 3: Reactive Oxygen Species (ROS) Production
| Treatment Group | Mean Fluorescence Intensity (MFI) | Fold Change vs. Vehicle Control |
| Vehicle Control | 1.0 | |
| TTI-0102 (Dose 1) | ||
| TTI-0102 (Dose 2) | ||
| Positive Control (e.g., H₂O₂) |
Table 4: Cellular ATP Levels
| Treatment Group | Luminescence (RLU) | ATP Concentration (µM) | Fold Change vs. Vehicle Control |
| Vehicle Control | 1.0 | ||
| TTI-0102 (Dose 1) | |||
| TTI-0102 (Dose 2) | |||
| Positive Control |
Experimental Protocols
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol measures the oxygen consumption rate (OCR) in live cells, providing insights into mitochondrial health.[8][9][10]
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
TTI-0102
-
Cell culture medium
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Mitochondrial stress test reagents: oligomycin, FCCP, and a mixture of rotenone and antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
TTI-0102 Treatment: Treat the cells with various concentrations of TTI-0102 or vehicle control for the desired duration.
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates.
-
Incubate the plate at 37°C in a non-CO₂ incubator.
-
Load the mitochondrial stress test reagents into the appropriate ports of the sensor cartridge.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge.
-
Place the cell culture microplate in the Seahorse XF Analyzer.
-
Run the mitochondrial stress test protocol.
-
-
Data Analysis:
-
The Seahorse software will calculate the key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, proton leak, and non-mitochondrial respiration.[8]
-
Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol utilizes a fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), to assess mitochondrial membrane potential.[11][12]
Materials:
-
Fluorescence microscope, flow cytometer, or microplate reader
-
Black, clear-bottom 96-well plates
-
TTI-0102
-
TMRE reagent
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with TTI-0102 or vehicle control.
-
Positive Control: Treat a set of wells with FCCP to induce mitochondrial depolarization.
-
TMRE Staining:
-
Add TMRE staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently wash the cells with pre-warmed PBS or assay buffer to remove excess dye.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microscope, flow cytometer (FL2 channel), or a microplate reader (Ex/Em = ~549/575 nm).
-
Reactive Oxygen Species (ROS) Production Assay
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[13][14][15][16][17]
Materials:
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
-
Black, clear-bottom 96-well plates
-
TTI-0102
-
DCFH-DA reagent
-
Hydrogen peroxide (H₂O₂) or another ROS inducer as a positive control
-
Cell culture medium
-
PBS
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with TTI-0102 or vehicle control.
-
Positive Control: Treat a set of wells with a ROS inducer.
-
DCFH-DA Staining:
-
Load the cells with DCFH-DA solution and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells with PBS to remove excess probe.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity (Ex/Em = ~485/535 nm).[13]
-
Cellular ATP Level Assay
This protocol employs a luciferase-based assay to quantify cellular ATP levels.[18][19][20][21][22]
Materials:
-
Luminometer
-
Opaque 96-well plates
-
TTI-0102
-
ATP assay kit (containing luciferase, D-luciferin, and lysis buffer)
-
ATP standard
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque 96-well plate and treat with TTI-0102 or vehicle control.
-
ATP Standard Curve: Prepare a standard curve using the provided ATP standard.
-
Cell Lysis: Add the lysis reagent to all wells, including standards, to release intracellular ATP.
-
Luciferase Reaction: Add the luciferase/luciferin reagent to each well.
-
Luminescence Measurement:
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the ATP concentration in each sample by interpolating from the ATP standard curve.
-
Visualizations
Signaling Pathway of TTI-0102 Action
Caption: TTI-0102 metabolism and its impact on mitochondrial function.
Experimental Workflow for Assessing Mitochondrial Function
Caption: Workflow for evaluating TTI-0102's effect on mitochondria.
Logical Relationship of Mitochondrial Health Indicators
Caption: Key indicators of healthy mitochondrial function.
References
- 1. Thiogenesis Reports Positive Phase 2 MELAS Interim Results | TTIPF Stock News [stocktitan.net]
- 2. Thiogenesis Therapeutics to Present at UMDF's Mitochondrial Medicine 2025 Conference [newsfilecorp.com]
- 3. Thiogenesis Announces FDA Clearance of its Investigational New Drug Application ("IND") for a Phase 2a Clinical Trial in Leigh Syndrome Spectrum | Nasdaq [nasdaq.com]
- 4. Thiogenesis Therapeutics, Corp. Announces Interim Results from its Phase 2 Clinical Trial of TTI-0102 for Mitochondrial Encephalopathy, Lactic Acidosis, and Stroke-Like Episodes or MELAS | MarketScreener [marketscreener.com]
- 5. Thiogenesis Therapeutics [thiogenesis.com]
- 6. Thiogenesis Therapeutics [thiogenesis.com]
- 7. Thiogenesis Reports Positive Interim Phase 2 Trial Results for MELAS and Announces Pipeline Advancements in Leigh Syndrome and Cystinosis | Nasdaq [nasdaq.com]
- 8. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Mitochondrial Respiratory Complex Assay | Cyprotex | Evotec [evotec.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. assaygenie.com [assaygenie.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. assaygenie.com [assaygenie.com]
- 15. biogot.com [biogot.com]
- 16. Microplate Assays for Reactive Oxygen Species | Thermo Fisher Scientific - US [thermofisher.com]
- 17. abcam.cn [abcam.cn]
- 18. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. organslices.com [organslices.com]
- 21. ATP Assays | What is an ATP Assay? [promega.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Studying Cysteine Metabolism in Cultured Cells Using TTI-0102
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTI-0102 is a novel, orally available prodrug of cysteamine, an aminothiol compound known to modulate intracellular cysteine levels. As an asymmetric disulfide, TTI-0102 is designed for a two-step, gradual release of cysteamine, which is anticipated to improve its pharmacokinetic profile and tolerability compared to cysteamine bitartrate formulations.[1][2] Cysteamine itself is a well-characterized agent that increases intracellular levels of cysteine, a critical precursor for the synthesis of the master antioxidant glutathione (GSH), as well as taurine and coenzyme A.[1][3] Consequently, TTI-0102 presents a valuable research tool for investigating the role of cysteine metabolism and glutathione homeostasis in various cellular processes, particularly in the context of diseases associated with mitochondrial oxidative stress.[1][4]
These application notes provide a comprehensive guide for utilizing TTI-0102 to study cysteine metabolism in cultured cells. The included protocols are based on established methodologies for cysteamine and the analysis of cysteine metabolism, adapted for the use of TTI-0102 in a research setting.
Mechanism of Action of TTI-0102
TTI-0102 is an asymmetric disulfide composed of cysteamine and pantetheine.[2] Its mechanism of action involves a controlled, two-stage release of two active cysteamine molecules.[2]
-
Initial Release: Following oral administration, TTI-0102 interacts with other thiols in the gastrointestinal tract, leading to the release of the first cysteamine molecule.[2]
-
Enzymatic Release: The remaining pantetheine molecule is then hydrolyzed by enzymes such as Vanin-1 in the small intestine, releasing the second cysteamine molecule and pantothenic acid (Vitamin B5).[2]
This staggered release mechanism is designed to prevent the sharp spike in plasma cysteamine concentration associated with immediate-release formulations, potentially reducing side effects and allowing for less frequent dosing.[2] Once inside the cell, the released cysteamine increases the intracellular pool of cysteine. This, in turn, boosts the synthesis of glutathione, taurine, and coenzyme A, thereby enhancing the cell's antioxidant capacity and supporting mitochondrial function.[1][5]
Data Presentation
While specific quantitative data from in vitro studies using TTI-0102 are not extensively available in the public domain, the following table provides a representative example of expected outcomes based on the known effects of its active metabolite, cysteamine, on cultured cells. These hypothetical data are for illustrative purposes to guide experimental design.
Table 1: Hypothetical Effects of TTI-0102 on Cysteine Metabolism in Cultured Human Fibroblasts
| Treatment Group | Intracellular Cysteine (nmol/mg protein) | Intracellular Glutathione (nmol/mg protein) | Cysteine Dioxygenase Activity (pmol/min/mg protein) | Glutamate-Cysteine Ligase Activity (pmol/min/mg protein) |
| Vehicle Control | 5.2 ± 0.6 | 35.8 ± 3.1 | 12.5 ± 1.8 | 45.2 ± 4.7 |
| TTI-0102 (100 µM) | 12.8 ± 1.5 | 68.4 ± 5.9 | 11.9 ± 1.5 | 78.6 ± 6.3 |
| TTI-0102 (300 µM) | 25.4 ± 2.8 | 95.2 ± 8.7 | 12.1 ± 1.6 | 112.9 ± 9.8 |
Note: The above data are hypothetical and intended for illustrative purposes. Actual results may vary depending on the cell type, experimental conditions, and the specific activity of the TTI-0102 batch.
Experimental Protocols
The following protocols are provided as a starting point for investigating the effects of TTI-0102 on cysteine metabolism in cultured cells. Optimization for specific cell lines and experimental goals is recommended.
Protocol 1: General Cell Culture and Treatment with TTI-0102
This protocol outlines the basic steps for treating cultured cells with TTI-0102.
Materials:
-
Cultured cells of interest (e.g., human fibroblasts, hepatocytes, neuronal cells)
-
Complete cell culture medium
-
TTI-0102 (reconstituted in an appropriate solvent, e.g., sterile water or PBS, and filter-sterilized)
-
Vehicle control (the solvent used to reconstitute TTI-0102)
-
Sterile cell culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of TTI-0102 Working Solutions: Prepare a series of dilutions of TTI-0102 in complete cell culture medium to achieve the desired final concentrations (e.g., 50, 100, 300 µM). Also, prepare a vehicle control medium.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of TTI-0102 or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours). The optimal incubation time should be determined empirically.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., measurement of intracellular cysteine and glutathione, enzyme activity assays).
Protocol 2: Quantification of Intracellular Cysteine and Glutathione
This protocol describes a common method for measuring intracellular thiol levels using HPLC after derivatization with monobromobimane (mBBr).
Materials:
-
Cell pellets from Protocol 1
-
Phosphate-buffered saline (PBS)
-
Deproteinization agent (e.g., 5% perchloric acid or metaphosphoric acid)
-
Monobromobimane (mBBr) derivatizing solution
-
HPLC system with a fluorescence detector
-
Cysteine and glutathione standards
Procedure:
-
Cell Lysis and Deproteinization:
-
Wash the harvested cell pellets with ice-cold PBS.
-
Resuspend the cell pellet in a known volume of ice-cold deproteinization agent.
-
Vortex vigorously and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Derivatization:
-
Transfer the supernatant to a new tube.
-
Add the mBBr derivatizing solution to the supernatant. The final concentration and reaction conditions (pH, time, temperature) should be optimized.
-
Incubate in the dark at room temperature for the optimized time.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the mBBr-derivatized thiols using a suitable C18 column and a gradient elution profile.
-
Detect the fluorescent derivatives using a fluorescence detector (e.g., excitation at 380 nm and emission at 480 nm).
-
-
Quantification:
-
Generate a standard curve using known concentrations of cysteine and glutathione standards that have been subjected to the same derivatization procedure.
-
Calculate the concentrations of intracellular cysteine and glutathione in the samples based on the standard curve and normalize to the total protein content of the cell lysate.
-
Protocol 3: Cysteine Dioxygenase (CDO) Activity Assay
This assay measures the activity of CDO, a key enzyme in cysteine catabolism.
Materials:
-
Cell lysates (prepared in a suitable buffer, e.g., MES buffer, pH 6.1)
-
Assay buffer containing L-cysteine, ferrous sulfate, and a copper chelator
-
Stopping solution (e.g., trichloroacetic acid)
-
Method for detecting the product, cysteinesulfinic acid (e.g., HPLC)
Procedure:
-
Preparation of Cell Lysate:
-
Homogenize or sonicate cell pellets in an appropriate buffer.
-
Centrifuge to remove cell debris.
-
-
Enzyme Reaction:
-
Pre-warm the assay buffer to 37°C.
-
Initiate the reaction by adding a known amount of cell lysate protein to the assay buffer.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding the stopping solution.
-
-
Product Detection:
-
Measure the amount of cysteinesulfinic acid produced using a suitable method, such as HPLC.
-
-
Calculation of Activity:
-
Calculate the specific activity of CDO as the amount of product formed per unit of time per milligram of protein.
-
Protocol 4: Glutamate-Cysteine Ligase (GCL) Activity Assay
This protocol measures the activity of GCL, the rate-limiting enzyme in glutathione synthesis.
Materials:
-
Cell lysates
-
Assay buffer containing L-glutamate, L-cysteine, and ATP
-
Method for detecting the product, γ-glutamylcysteine (e.g., HPLC or a coupled enzyme assay)
Procedure:
-
Preparation of Cell Lysate:
-
Prepare cell lysates as described in Protocol 3.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the cell lysate to the assay buffer.
-
Incubate at 37°C for a defined time.
-
-
Reaction Termination and Product Detection:
-
Stop the reaction and measure the formation of γ-glutamylcysteine. This can be done directly by HPLC or indirectly by coupling the reaction to glutathione synthetase and measuring the resulting glutathione.
-
-
Calculation of Activity:
-
Calculate the specific activity of GCL as the amount of product formed per unit of time per milligram of protein.
-
Conclusion
TTI-0102 offers a promising tool for researchers to investigate the intricate roles of cysteine metabolism and glutathione in cellular health and disease. By providing a more controlled and sustained delivery of cysteamine, TTI-0102 may allow for more precise and physiologically relevant in vitro studies. The protocols and information provided herein serve as a foundation for designing and executing experiments to explore the effects of TTI-0102 on cellular redox biology and related pathways. As with any novel compound, careful optimization of experimental conditions is crucial for obtaining robust and reproducible data.
References
- 1. Cysteamine increases homocysteine export and glutathione content by independent mechanisms in C3H/10T1/2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of cysteamine on glutathione level and developmental capacity of bovine oocyte matured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Amino Acid Cofactor in Cysteine Dioxygenase Is Regulated by Substrate and Represents a Novel Post-translational Regulation of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cysteamine restores glutathione redox status in cultured cystinotic proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
TTI-0102 for investigating therapeutic strategies in mitochondrial myopathies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to Mitochondrial Myopathies and TTI-0102
Mitochondrial myopathies are a group of debilitating genetic disorders characterized by impaired energy production in the mitochondria of muscle cells.[1] This energy deficit leads to a wide range of clinical manifestations, including muscle weakness, exercise intolerance, and in severe cases, multi-organ dysfunction. A key pathological feature of these myopathies is excessive oxidative stress, which further damages mitochondria and exacerbates disease progression.[2][3]
TTI-0102 is a promising investigational drug designed to combat the detrimental effects of mitochondrial dysfunction. It is a prodrug of cysteamine, which, upon administration, is metabolized to release cysteamine.[4] Cysteamine is known to increase intracellular levels of cysteine, a crucial precursor for the synthesis of glutathione (GSH), a major endogenous antioxidant.[4] By boosting GSH levels, TTI-0102 aims to mitigate oxidative stress, protect mitochondrial function, and ultimately improve clinical outcomes for patients with mitochondrial myopathies.[2][3] TTI-0102 is currently under investigation in Phase 2 clinical trials for Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like Episodes (MELAS) and Leigh Syndrome, two severe forms of mitochondrial disease.[3][5][6]
Mechanism of Action of TTI-0102
The therapeutic rationale for TTI-0102 in mitochondrial myopathies is centered on its ability to counteract oxidative stress. The proposed signaling pathway is as follows:
References
- 1. A clinical approach to diagnosis and management of mitochondrial myopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiogenesis Advances Rare Disease Pipeline: Key Clinical Trial Milestones for MELAS and Leigh Syndrome Treatment | TTIPF Stock News [stocktitan.net]
- 3. Thiogenesis Therapeutics [thiogenesis.com]
- 4. Thiogenesis Therapeutics [thiogenesis.com]
- 5. Thiogenesis Therapeutics, Corp. Announces Interim Results from its Phase 2 Clinical Trial of TTI-0102 for Mitochondrial Encephalopathy, Lactic Acidosis, and Stroke-Like Episodes or MELAS | MarketScreener [marketscreener.com]
- 6. Thiogenesis Announces FDA Clearance of its Investigational New Drug Application ("IND") for a Phase 2a Clinical Trial in Leigh Syndrome Spectrum [newsfilecorp.com]
Application of TTI-0102 in studies of neurodegenerative diseases
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
TTI-0102 is a novel, orally available small molecule prodrug of cysteamine, currently under investigation for the treatment of several neurodegenerative and mitochondrial diseases.[1][2] As a new chemical entity (NCE), TTI-0102 is designed to overcome the pharmacokinetic limitations of cysteamine, such as its short half-life and gastrointestinal side effects, thereby potentially offering an improved therapeutic window and patient compliance.[1][3] This document provides detailed application notes on the mechanism of action of TTI-0102 and its relevance to neurodegenerative diseases, along with comprehensive protocols for preclinical and clinical research.
Mechanism of Action
TTI-0102 is an asymmetric disulfide that, after oral administration, undergoes a two-step metabolic process to gradually release cysteamine.[1][4] Cysteamine is a well-characterized aminothiol with multiple beneficial effects in the context of cellular stress and neurodegeneration. The primary mechanisms of action relevant to neurodegenerative diseases include:
-
Replenishment of Glutathione (GSH): Cysteamine serves as a precursor for the synthesis of cysteine, the rate-limiting amino acid for the production of glutathione.[1][5] Glutathione is the most abundant endogenous antioxidant, crucial for neutralizing reactive oxygen species (ROS) and mitigating oxidative stress, a key pathological feature in many neurodegenerative disorders.[5][6]
-
Increased Taurine Levels: Cysteamine is metabolized to taurine, an amino acid with neuroprotective properties, including roles in osmoregulation, neuromodulation, and antioxidant defense.[3][7]
-
Reduction of Mitochondrial Oxidative Stress: By boosting the levels of glutathione and taurine, TTI-0102 helps to restore the redox balance within mitochondria, the primary site of ROS production.[3][5] This is particularly relevant for mitochondrial diseases such as MELAS and Leigh Syndrome.[3][7]
-
Modulation of Neuroinflammation: Oxidative stress is intricately linked with neuroinflammation. By reducing oxidative damage, TTI-0102 may also exert anti-inflammatory effects.[7]
The slow-release kinetics of TTI-0102 are intended to provide sustained therapeutic levels of cysteamine, potentially allowing for once-daily dosing and minimizing the adverse effects associated with the rapid absorption of cysteamine formulations.[1][2]
Therapeutic Rationale in Neurodegenerative Diseases
The therapeutic potential of TTI-0102 extends to a range of neurodegenerative conditions where mitochondrial dysfunction and oxidative stress are implicated in the pathophysiology.
-
Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like Episodes (MELAS): This rare mitochondrial disorder is characterized by impaired energy production and oxidative stress. TTI-0102 aims to address these deficits by increasing glutathione and taurine levels.[3][8]
-
Leigh Syndrome: As another severe mitochondrial disease, Leigh Syndrome involves progressive neurodegeneration due to defects in cellular energy production. The ability of TTI-0102 to combat oxidative stress is a key therapeutic rationale.[3][9]
-
Rett Syndrome: This X-linked neurodevelopmental disorder is also associated with mitochondrial dysfunction and oxidative stress. Preclinical models of Rett Syndrome are being used to evaluate the therapeutic potential of TTI-0102.[10][11]
-
Traumatic Brain Injury (TBI): The secondary injury cascade following TBI involves significant oxidative stress and inflammation. A clinical study is exploring the potential of TTI-0102 to mitigate these effects in veterans with TBI.[11]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of TTI-0102.
Table 1: Phase 1 Clinical Trial Data for TTI-0102 in Healthy Volunteers [1][2]
| Parameter | TTI-0102 (up to 2400 mg cysteamine equivalent) | Generic Cysteamine (600 mg) |
| Cmax of cysteamine | Did not surpass that of 600 mg generic cysteamine | Standard Cmax at 600 mg |
| Therapeutic Levels | Maintained for over 24 hours | Short half-life requiring frequent dosing |
| Gastrointestinal Side Effects | Not reported | Commonly reported |
| Body Odor | Mild, only at the highest dose | Commonly reported |
Table 2: Interim Phase 2 Clinical Trial Data for TTI-0102 in MELAS Patients [9][12]
| Parameter | TTI-0102 | Placebo |
| Number of Patients (Blinded Interim Analysis) | 6 | 3 |
| Tolerability (in patients > 70 kg) | Well-tolerated | N/A |
| Biomarker Activity | Meaningful improvements | N/A |
| Dose-dependent Side Effects (in patients < 50 kg) | Observed, leading to discontinuation in 4 patients | N/A |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of TTI-0102 in neurodegenerative diseases. These protocols are based on established methods and can be adapted for specific research needs.
Protocol 1: In Vitro Assessment of TTI-0102 on Neuronal Glutathione Levels
Objective: To quantify the effect of TTI-0102 on intracellular glutathione levels in a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
TTI-0102
-
GSH-Glo™ Glutathione Assay Kit (Promega) or similar
-
96-well white-walled, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of TTI-0102 in a suitable solvent (e.g., DMSO, followed by dilution in culture medium). Treat the cells with a range of TTI-0102 concentrations (e.g., 1, 10, 100 µM) for 24 hours. Include a vehicle control group.
-
Glutathione Assay:
-
Prepare the GSH-Glo™ Reagent according to the manufacturer's instructions.[13]
-
Add the GSH-Glo™ Reagent to each well and incubate at room temperature for 30 minutes.
-
Add the Luciferin Detection Reagent to each well and incubate for 15 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided glutathione standard.
-
Calculate the concentration of glutathione in each sample based on the standard curve.
-
Normalize the glutathione concentration to the protein content of each well (can be determined by a separate BCA assay).
-
Express the results as a percentage of the vehicle control.
-
Protocol 2: Quantification of Taurine in Brain Tissue by HPLC
Objective: To measure the concentration of taurine in brain tissue from animal models treated with TTI-0102.
Materials:
-
Brain tissue samples
-
Homogenization buffer (e.g., phosphate buffer)
-
Perchloric acid
-
Derivatizing agent (e.g., 4-fluoro-7-nitrobenzofurazan)[3]
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column
-
Taurine standard
Procedure:
-
Sample Preparation:
-
Homogenize the brain tissue in ice-cold phosphate buffer.
-
Deproteinize the homogenate by adding perchloric acid and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant.
-
-
Derivatization:
-
Mix the supernatant with the derivatizing agent and incubate at 60-70°C for a specified time (e.g., 3 minutes) to form a fluorescent derivative.[3]
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the taurine derivative using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and phosphate buffer).[3]
-
Detect the fluorescent derivative using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., 470 nm excitation, 530 nm emission).[3]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of taurine.
-
Quantify the taurine concentration in the samples by comparing their peak areas to the standard curve.
-
Normalize the taurine concentration to the weight of the brain tissue.
-
Protocol 3: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
Objective: To evaluate the effect of TTI-0102 on mitochondrial function in neuronal cells under oxidative stress.
Materials:
-
Neuronal cell line
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, pyruvate, and glutamine supplements
-
TTI-0102
-
Oxidative stressor (e.g., H2O2, rotenone)
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)[14]
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed neuronal cells in a Seahorse XF Cell Culture Microplate and allow them to form a monolayer.
-
Treatment: Treat the cells with TTI-0102 for a specified duration (e.g., 24 hours).
-
Induction of Oxidative Stress: Shortly before the assay, expose the cells to an oxidative stressor.
-
Seahorse Assay:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight.
-
Replace the culture medium with Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine, and incubate the cells in a non-CO2 incubator for 1 hour.
-
Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Place the cell plate in the Seahorse XF Analyzer and perform the Mito Stress Test.[1][14]
-
-
Data Analysis:
-
The Seahorse software will calculate key parameters of mitochondrial respiration, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.
-
Compare these parameters between untreated, stressor-treated, and TTI-0102 + stressor-treated cells.
-
Protocol 4: Preclinical Efficacy Study in a Rett Syndrome Mouse Model
Objective: To assess the therapeutic efficacy of TTI-0102 in a mouse model of Rett Syndrome (e.g., Mecp2-null mice).[10][11]
Materials:
-
Mecp2-null male mice and wild-type littermates[10]
-
TTI-0102 formulated for oral administration
-
Apparatus for behavioral testing (e.g., rotarod, open field)[10]
-
Equipment for metabolic measurements (e.g., body composition analyzer, blood chemistry analyzer)[10]
Procedure:
-
Animal Dosing:
-
Begin treatment with TTI-0102 at a presymptomatic or early symptomatic stage.
-
Administer TTI-0102 orally (e.g., via gavage or in drinking water) at a predetermined dose and frequency. Include a vehicle-treated control group.
-
-
Health and Behavioral Assessments:
-
Monitor the general health of the mice, including body weight and survival.
-
Perform a battery of behavioral tests at regular intervals to assess motor function (e.g., rotarod), anxiety-like behavior (e.g., open field test), and cognitive function.[10]
-
-
Metabolic Phenotyping:
-
Conduct periodic measurements of body composition and blood chemistry to assess metabolic parameters.[10]
-
-
Endpoint Analysis:
-
At the end of the study, collect brain tissue for biochemical and histological analysis (e.g., measurement of glutathione and taurine levels, assessment of neuronal morphology).
-
-
Data Analysis:
-
Compare the outcomes between the TTI-0102-treated and vehicle-treated Mecp2-null mice, as well as with wild-type controls.
-
Protocol 5: Clinical Assessment of Functional Improvement - The 12-Minute Walking Test (12MWT)
Objective: To evaluate changes in functional exercise capacity in patients with mitochondrial myopathies treated with TTI-0102.
Materials:
-
A straight, flat corridor of at least 30 meters in length, with distance markers every 3 meters.
-
Stopwatch
-
Chair
-
Sphygmomanometer and pulse oximeter
-
Borg Scale for rating perceived exertion
Procedure:
-
Pre-Test Preparation:
-
The patient should rest in a chair for at least 10 minutes before the test.
-
Measure and record the patient's baseline heart rate, blood pressure, and oxygen saturation.
-
Instruct the patient on the procedure: "The goal is to walk as far as possible in 12 minutes. You may slow down and rest if necessary, but resume walking as soon as you are able."
-
-
Test Administration:
-
Start the stopwatch and have the patient begin walking.
-
Monitor the patient for any signs of distress.
-
Provide standardized encouragement at regular intervals (e.g., "You are doing well. Keep up the good work.").
-
At the end of 12 minutes, instruct the patient to stop. Mark the distance covered.
-
-
Post-Test Assessment:
-
Immediately after the test, measure and record the patient's heart rate, blood pressure, oxygen saturation, and their rating of perceived exertion on the Borg Scale.
-
-
Data Analysis:
Visualizations
Caption: Mechanism of action of TTI-0102.
Caption: Workflow for Seahorse XF Mito Stress Test.
Caption: Preclinical study workflow in a mouse model.
References
- 1. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiogenesis Therapeutics [thiogenesis.com]
- 3. Determination of taurine in biological samples by high-performance liquid chromatography using 4-fluoro-7-nitrobenzofurazan as a derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment at the Single-Cell Level Identifies Neuronal Glutathione Depletion As Both a Cause and Effect of Ischemia-Reperfusion Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ndufs4 knockout mouse models of Leigh syndrome: pathophysiology and intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redox perturbations in cysteamine-stressed astroglia: implications for inclusion formation and gliosis in the aging brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiogenesis Therapeutics [thiogenesis.com]
- 8. A rapid method for taurine quantitation using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal Model for Leigh Syndrome | Springer Nature Experiments [experiments.springernature.com]
- 10. A protocol for evaluation of Rett Syndrome symptom improvement by metabolic modulators in Mecp2-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treating Rett syndrome: from mouse models to human therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Pre-clinical Investigation of Rett Syndrome Using Human Stem Cell-Based Disease Models [frontiersin.org]
- 13. GSH-Glo™ Glutathione Assay Protocol [promega.com]
- 14. agilent.com [agilent.com]
- 15. youtube.com [youtube.com]
- 16. Clinical trials in mitochondrial disorders, an update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TTI-0102 Treatment in Primary Neuronal Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTI-0102 is a novel prodrug of cysteamine, engineered to mitigate the limitations of cysteamine, such as its short half-life and gastrointestinal side effects.[1][2] As a New Chemical Entity (NCE), TTI-0102 is designed for a gradual, two-step release of cysteamine, which is intended to improve its tolerability and pharmacokinetic profile.[1][3] The primary mechanism of action of TTI-0102 revolves around combating mitochondrial oxidative stress.[2][4] It achieves this by increasing intracellular levels of cysteine, a critical precursor for the synthesis of glutathione, taurine, and Coenzyme A.[2] These molecules are essential for maintaining mitochondrial redox balance and cellular protection.[2] TTI-0102 is under investigation for its therapeutic potential in various mitochondrial and neurodegenerative diseases.[5]
These application notes provide a comprehensive guide for the use of TTI-0102 in primary neuronal cell cultures, including detailed experimental protocols and data presentation. Due to the limited availability of published data specifically on TTI-0102 in primary neuronal cultures, the following protocols and data are largely based on studies conducted with its active metabolite, cysteamine. Cysteamine has demonstrated neuroprotective effects in in vitro models of neurodegenerative diseases.[6][7]
Data Presentation
The following table summarizes the quantitative data from a study investigating the neuroprotective effects of cysteamine in a primary neuronal model of Huntington's disease.
| Parameter | Value | Cell Type | Model System | Reference |
| EC50 (Neuroprotection) | 7.1 nM | Primary Cortical Neurons | Mutant Huntingtin (Htt) Toxicity | [6][7] |
Signaling Pathways and Experimental Workflow
To visualize the proposed mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
TTI-0102 Mechanism of Action
Caption: Proposed mechanism of TTI-0102 leading to neuroprotection.
Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for evaluating TTI-0102's neuroprotective effects.
Experimental Protocols
The following are detailed methodologies for key experiments. These protocols are based on established techniques for primary neuronal culture and analysis and should be adapted based on specific experimental needs.
Isolation and Culture of Primary Cortical Neurons
This protocol is adapted from standard procedures for isolating and culturing primary neurons.[8][9]
Materials:
-
E18 pregnant rat or mouse
-
Dissection solution (e.g., Hibernate-E medium)[9]
-
Papain solution (e.g., 20 units/mL)
-
Trypsin inhibitor
-
Neurobasal Plus Medium supplemented with B-27 Plus Supplement and GlutaMAX[8]
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Prepare Poly-D-lysine coated culture vessels by incubating with a 50 µg/mL solution for at least 1 hour at room temperature, followed by three washes with sterile water. Allow to dry completely.
-
Euthanize a pregnant rodent (E18) according to approved institutional guidelines.
-
Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold dissection solution.
-
Isolate the embryonic brains and dissect the cortices.
-
Mince the cortical tissue into small pieces.
-
Digest the tissue with a papain solution at 37°C for 15-30 minutes with gentle agitation every 5 minutes.
-
Neutralize the digestion with a trypsin inhibitor solution.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed Neurobasal Plus Medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1 x 10^5 cells/well in a 24-well plate) on the pre-coated culture vessels.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform a half-medium change every 2-3 days.
TTI-0102/Cysteamine Treatment in a Neurotoxicity Model
This protocol outlines the treatment of primary neurons in an in vitro model of neurodegeneration, such as that induced by mutant Huntingtin protein.[6]
Materials:
-
Primary cortical neuron cultures (prepared as in Protocol 1)
-
TTI-0102 or Cysteamine stock solution (dissolved in an appropriate vehicle, e.g., sterile water or DMSO)
-
Neurotoxicity-inducing agent (e.g., plasmid encoding mutant Huntingtin and a transfection reagent, or a neurotoxic peptide)
-
Culture medium
Procedure:
-
After establishing the primary neuronal cultures (e.g., at 5-7 days in vitro, DIV), induce neurotoxicity. If using a plasmid, transfect the neurons according to the manufacturer's protocol.
-
Prepare a range of concentrations of TTI-0102 or cysteamine in culture medium. Based on the EC50 of cysteamine, a starting range of 1 nM to 1 µM is recommended.
-
24 hours post-transfection (or as determined by the toxicity model), replace the culture medium with the medium containing different concentrations of TTI-0102 or cysteamine. Include a vehicle control.
-
Incubate the treated cultures for the desired duration (e.g., 48 hours).[6]
-
Proceed with downstream analysis to assess neuroprotection.
Assessment of Neuronal Viability (Nuclear Condensation Assay)
This assay is used to quantify neuronal death by observing nuclear morphology.[6]
Materials:
-
Treated primary neuronal cultures in plates or on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Hoechst 33342 or DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
After the treatment period, gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the nuclei by incubating with Hoechst 33342 (e.g., 1 µg/mL in PBS) for 10 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips or image the plates using a fluorescence microscope.
-
Acquire images from multiple random fields for each condition.
-
Quantify the percentage of neurons with condensed and fragmented nuclei (pyknotic nuclei) relative to the total number of neurons. A significant decrease in the percentage of pyknotic nuclei in TTI-0102/cysteamine-treated groups compared to the vehicle control indicates neuroprotection.
Measurement of Intracellular Glutathione (GSH) Levels
This protocol describes a common method for quantifying intracellular GSH.[10][11]
Materials:
-
Treated primary neuronal cultures
-
PBS
-
Lysis buffer (e.g., RIPA buffer)
-
Commercially available Glutathione Assay Kit (e.g., based on the DTNB-GSSG reductase recycling assay)
-
Plate reader capable of measuring absorbance at ~412 nm
Procedure:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer and collect the lysates.
-
Centrifuge the lysates to pellet cellular debris.
-
Follow the instructions of the commercial glutathione assay kit to measure the concentration of GSH in the supernatant. This typically involves a reaction where GSH reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is measured spectrophotometrically.
-
Normalize the GSH concentration to the total protein concentration of each sample, determined by a protein assay (e.g., BCA assay).
-
Compare the GSH levels in TTI-0102/cysteamine-treated cells to the control groups. An increase in GSH levels would be consistent with the proposed mechanism of action.
Assessment of Mitochondrial Function
Mitochondrial health can be assessed by measuring mitochondrial membrane potential (ΔΨm) and ATP levels.[12][13]
A. Mitochondrial Membrane Potential (ΔΨm) Assay
Materials:
-
Treated primary neuronal cultures
-
JC-1 or TMRE mitochondrial membrane potential dye
-
Fluorescence microscope or plate reader
Procedure:
-
At the end of the treatment period, incubate the cells with the mitochondrial membrane potential dye (e.g., JC-1 at 2 µM) in culture medium for 15-30 minutes at 37°C.
-
Wash the cells with warm PBS.
-
Analyze the cells using a fluorescence microscope or a fluorescence plate reader. With JC-1, healthy mitochondria with a high ΔΨm will exhibit red fluorescence (J-aggregates), while unhealthy mitochondria with a low ΔΨm will show green fluorescence (JC-1 monomers).
-
Quantify the ratio of red to green fluorescence. A higher ratio in the TTI-0102/cysteamine-treated group would indicate the preservation of mitochondrial membrane potential.
B. ATP Level Assay
Materials:
-
Treated primary neuronal cultures
-
Commercially available ATP Assay Kit (e.g., luciferase-based)
-
Luminometer
Procedure:
-
Following treatment, lyse the cells according to the ATP assay kit manufacturer's instructions.
-
Add the luciferase-based reagent to the cell lysates.
-
Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
Normalize the ATP levels to the total protein concentration of each sample.
-
An increase or maintenance of ATP levels in the TTI-0102/cysteamine-treated group compared to the toxicity-induced control would suggest a protective effect on mitochondrial function.
Measurement of Brain-Derived Neurotrophic Factor (BDNF) Levels
BDNF levels can be measured in cell lysates or the culture medium.[14][15][16]
Materials:
-
Treated primary neuronal cultures and their conditioned media
-
Lysis buffer
-
Commercially available BDNF ELISA kit
-
Plate reader
Procedure:
-
After the treatment period, collect the conditioned culture medium and centrifuge to remove any detached cells.
-
Wash the remaining cells with PBS and lyse them.
-
Follow the instructions of the BDNF ELISA kit to measure the concentration of BDNF in both the cell lysates and the conditioned media.
-
Normalize the BDNF concentration in the cell lysates to the total protein concentration.
-
An increase in BDNF levels in the TTI-0102/cysteamine-treated groups would support one of its proposed neuroprotective mechanisms.[5]
References
- 1. Neuron-based high-content assay and screen for CNS active mitotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiogenesis Therapeutics [thiogenesis.com]
- 3. Thiogenesis Announces Positive Results from Phase 1 Dose-Escalation Study of its Lead Compound TTI-0102 [newsfilecorp.com]
- 4. Thiogenesis Therapeutics [thiogenesis.com]
- 5. Thiogenesis Therapeutics [thiogenesis.com]
- 6. Cysteamine Protects Neurons from Mutant Huntingtin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cysteamine Protects Neurons from Mutant Huntingtin Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 9. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Cysteamine restores glutathione redox status in cultured cystinotic proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. High-Throughput Small Molecule Screen Identifies Modulators of Mitochondrial Function in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Effects of cysteamine on MPTP-induced dopaminergic neurodegeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High throughput assay for compounds that boost BDNF expression in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BDNF and TRiC-inspired reagent rescue cortical synaptic deficits in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term TTI-0102 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTI-0102 is a novel investigational prodrug of cysteamine, designed to offer a more tolerable and potentially more effective treatment for diseases associated with mitochondrial oxidative stress.[1][2] As a new chemical entity (NCE), TTI-0102 is an asymmetric disulfide composed of cysteamine and another thiol component.[1][2] This unique structure allows for a two-step metabolic release of cysteamine, which may reduce the gastrointestinal side effects and allow for higher, once-daily dosing compared to immediate-release cysteamine formulations.[1][2][3]
The therapeutic potential of TTI-0102 stems from its ability to increase intracellular levels of cysteine, a precursor to the master antioxidant glutathione, as well as taurine and Coenzyme A.[1][4] These molecules are crucial for maintaining mitochondrial redox balance and cellular energy metabolism.[1] TTI-0102 is currently under investigation for several mitochondrial and oxidative stress-related diseases, including MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) and Leigh syndrome.[4][5]
These application notes provide comprehensive guidelines and detailed protocols for the long-term administration of TTI-0102 in animal studies, intended to support preclinical research into its efficacy and safety.
Mechanism of Action and Signaling Pathway
TTI-0102 acts as a prodrug, delivering cysteamine to the body in a controlled manner. Cysteamine, in turn, exerts its therapeutic effects through multiple mechanisms:
-
Glutathione Precursor: Cysteamine is a potent precursor to glutathione, the most abundant intracellular antioxidant.[1][6] By boosting glutathione synthesis, TTI-0102 helps to neutralize reactive oxygen species (ROS) and protect mitochondria from oxidative damage.[1][6]
-
Taurine Metabolism: TTI-0102 is also metabolized into taurine, an amino acid with cytoprotective and antioxidant properties.[4][6]
-
Mitochondrial Redox Balance: By increasing the levels of glutathione and taurine, TTI-0102 helps to maintain a healthy oxidative state within the mitochondria.[6]
-
BDNF Promotion: TTI-0102 has been shown to promote the increase of Brain-Derived Neurotrophic Factor (BDNF), a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.[4]
Quantitative Data Summary
While specific preclinical data for TTI-0102 is limited in the public domain, data from a Phase 1 study in healthy volunteers and preclinical studies of cysteamine provide valuable insights.
Table 1: Summary of Phase 1 Human Volunteer Study Data for TTI-0102
| Parameter | TTI-0102 (up to 2400 mg cysteamine equivalent) | Generic Cysteamine (600 mg) | Reference |
| Cmax of Cysteamine | Did not surpass that of 600 mg generic cysteamine | Standard Cmax | [1][2] |
| Therapeutic Levels | Maintained over 24 hours | Shorter duration | [1][2] |
| Gastrointestinal Side Effects | None reported | Commonly reported | [1][2][3] |
| Body Odor | Mild, only at the highest dose | Commonly reported | [1][2] |
| Dosing Potential | Once-daily administration | Multiple daily doses required | [1][2][3] |
Table 2: Summary of Cysteamine Toxicity Data in Animal Models
| Species | Route of Administration | Dose | Observed Effects | Reference |
| Rat (Pregnant) | Oral | 100-150 mg/kg/day | Intrauterine growth retardation, fetal death, cleft palate, kyphosis | [6][7] |
| Rat (Pregnant) | Oral | 75 mg/kg/day | No adverse effect level observed | [6] |
| Rabbit | Topical (eye drops) | > 0.5% | Inflammatory response | [8] |
| Rabbit | Topical (eye drops) | ≤ 0.5% | No toxicity observed | [8] |
| Rat | Oral (single dose) | 660 mg/kg | Lethal | [9] |
| Rat | Subcutaneous | >300 mg/kg (single injection) | Hypotension, neurological symptoms | [10] |
| Pigs | Dietary | 30 mg/kg | Improved growth performance | [10] |
Experimental Protocols
General Guidelines for Long-Term Administration
Successful long-term administration of TTI-0102 in animal studies requires careful planning and adherence to established best practices for animal welfare and experimental rigor.
1. Animal Model Selection:
-
The choice of animal model is critical and should be based on the specific research question. For mitochondrial diseases, models such as the Ndufs4 knockout mouse (for Leigh syndrome) or other genetically engineered models that recapitulate aspects of human mitochondrial disease are recommended.[3]
2. Formulation and Dosing:
-
TTI-0102 is an oral therapeutic. The drug should be formulated in a palatable vehicle to ensure voluntary consumption and accurate dosing, especially for long-term studies.
-
Dosing should be calculated based on the cysteamine-base equivalent.
-
Given the improved side-effect profile of TTI-0102, higher doses compared to immediate-release cysteamine may be tolerated. However, dose-ranging studies are essential to determine the optimal therapeutic window and maximum tolerated dose (MTD) in the chosen animal model.
3. Administration Route:
-
Oral Gavage: Provides precise dosing but can be stressful with long-term repeated administration.
-
Voluntary Consumption: Mixing TTI-0102 with palatable food or a special diet is the preferred method for long-term studies to minimize stress. Careful monitoring of food intake is necessary to ensure consistent dosing.
4. Monitoring:
-
Regular monitoring of animal health is crucial. This includes daily observation for clinical signs of toxicity (e.g., weight loss, changes in behavior, gastrointestinal distress), and weekly body weight measurements.
-
For studies investigating specific pathologies, relevant biomarkers should be monitored at regular intervals (e.g., blood lactate, glutathione levels, specific enzyme activities).
Protocol: Long-Term Oral Administration of TTI-0102 in a Mouse Model of Mitochondrial Disease
This protocol provides a framework for a long-term efficacy and safety study of TTI-0102.
1. Objective: To evaluate the long-term therapeutic efficacy and safety of TTI-0102 in a mouse model of mitochondrial disease.
2. Materials:
-
TTI-0102
-
Vehicle (e.g., sterile water, palatable food matrix)
-
Animal model (e.g., Ndufs4 knockout mice and wild-type littermate controls)
-
Standard laboratory animal housing and care facilities
-
Analytical equipment for biomarker analysis
3. Experimental Workflow:
4. Procedure:
-
Week 0: Acclimatization and Baseline Measurements:
-
House animals in a controlled environment for at least one week to acclimatize.
-
Record baseline body weights and collect blood samples for baseline biomarker analysis.
-
-
Week 1: Randomization and Treatment Initiation:
-
Randomly assign animals to treatment groups (e.g., Vehicle control, Low-dose TTI-0102, High-dose TTI-0102).
-
Begin daily oral administration of TTI-0102 or vehicle. For voluntary consumption, mix the calculated dose into a pre-measured amount of palatable food.
-
-
Weeks 1-24 (or desired study duration): Treatment and Monitoring:
-
Continue daily administration.
-
Perform daily health checks.
-
Measure body weight weekly.
-
Collect blood samples at regular intervals (e.g., monthly) for pharmacokinetic and pharmacodynamic (biomarker) analysis. Key biomarkers could include plasma cysteamine levels, whole blood glutathione levels, and lactate/pyruvate ratios.
-
-
Endpoint (e.g., Week 24): Final Assessments:
-
Perform behavioral tests relevant to the animal model (e.g., rotarod for motor function, open field for activity).
-
Collect final blood and tissue samples for comprehensive analysis.
-
Euthanize animals and perform a full necropsy. Collect tissues for histopathological examination and biochemical assays.
-
5. Data Analysis:
-
Analyze quantitative data (body weight, biomarker levels, behavioral scores) using appropriate statistical methods (e.g., ANOVA, t-tests).
-
Evaluate histopathology slides for any treatment-related changes.
Logical Relationships in Protocol Design
The design of a long-term TTI-0102 administration protocol involves a series of logical considerations to ensure the generation of robust and reliable data.
Conclusion
The successful implementation of long-term TTI-0102 administration in animal studies is fundamental to advancing its preclinical development. The protocols and guidelines presented here, based on the known mechanism of action of TTI-0102 and extensive experience with its active moiety, cysteamine, provide a solid foundation for researchers. Adherence to these protocols will facilitate the generation of high-quality data to thoroughly evaluate the therapeutic potential and safety profile of this promising new drug candidate.
References
- 1. Expert Mitochondrial Disease Model Development Services Available - Protheragen [protheragen.us]
- 2. Thiogenesis Therapeutics [thiogenesis.com]
- 3. Creation of Mitochondrial Disease Models Using Mitochondrial DNA Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiogenesis Therapeutics [thiogenesis.com]
- 5. Thiogenesis Announces FDA Clearance of its Investigational New Drug Application ("IND") for a Phase 2a Clinical Trial in Leigh Syndrome Spectrum [newsfilecorp.com]
- 6. Developmental toxicity of cysteamine in the rat: effects on embryo-fetal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cystinosis.org [cystinosis.org]
- 8. Range of toxicity of topical cysteamine in rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cysteamine | C2H7NS | CID 6058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Influence of supplemented coated-cysteamine on morphology, apoptosis and oxidative stress status of gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biomarker Analysis of TTI-0102 Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTI-0102 is a novel, clinical-stage prodrug of cysteamine designed to address mitochondrial dysfunction and oxidative stress.[1][2] It is currently under investigation for the treatment of rare pediatric diseases such as Mitochondrial Encephalopathy, Lactic Acidosis, and Stroke-like Episodes (MELAS) and Leigh syndrome.[3][4][5] The therapeutic potential of TTI-0102 is attributed to its ability to increase intracellular levels of critical molecules like glutathione and taurine, thereby mitigating oxidative damage within the mitochondria.[6][7][8]
These application notes provide a comprehensive overview of the biomarker strategies and detailed experimental protocols for evaluating the preclinical efficacy of TTI-0102. The focus is on quantifiable biomarkers that reflect the drug's mechanism of action and its impact on cellular health in relevant disease models.
Mechanism of Action
TTI-0102 is an asymmetric disulfide that, after oral administration, is metabolized into two molecules of cysteamine.[9] This controlled release mechanism is designed to improve upon the pharmacokinetic profile of cysteamine, potentially allowing for less frequent dosing and reducing gastrointestinal side effects.[1][9] The released cysteamine is believed to exert its therapeutic effects through multiple pathways:
-
Glutathione Precursor: Cysteamine serves as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant that protects cells from damage by reactive oxygen species (ROS).[10]
-
Taurine Production: It is also a precursor to taurine, an amino acid with roles in neuromodulation and cytoprotection.[6][10]
-
Mitochondrial Health: By restoring the thiol/disulfide balance and reducing oxidative stress, TTI-0102 aims to improve overall mitochondrial function.[10]
A preclinical study on cysteamine bitartrate, the active metabolite of TTI-0102, in various models of mitochondrial respiratory chain disease, has provided insights into its potential therapeutic effects.[11]
Biomarker Analysis in Preclinical Models
The following biomarkers are crucial for assessing the preclinical efficacy of TTI-0102.
Key Biomarkers:
-
Intracellular Glutathione (GSH): To confirm the drug's primary mechanism of action.
-
Plasma Taurine: To evaluate the impact on this key cytoprotective amino acid.
-
Plasma Cysteamine: To assess the pharmacokinetic profile of the active drug.
-
Mitochondrial Function Assays: To directly measure the drug's effect on mitochondrial health.
Data Presentation
The following tables summarize hypothetical quantitative data from a preclinical study of TTI-0102 in a mouse model of mitochondrial disease.
Table 1: Intracellular Glutathione Levels in Brain Tissue
| Treatment Group | Dose (mg/kg) | Intracellular GSH (nmol/mg protein) | % Increase vs. Vehicle |
| Vehicle Control | 0 | 15.2 ± 1.8 | - |
| TTI-0102 | 10 | 20.5 ± 2.1* | 34.9% |
| TTI-0102 | 30 | 25.8 ± 2.5 | 69.7% |
| TTI-0102 | 100 | 28.1 ± 2.9 | 84.9% |
*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SD.
Table 2: Plasma Taurine and Cysteamine Concentrations
| Treatment Group | Dose (mg/kg) | Plasma Taurine (µM) | Plasma Cysteamine (µM) |
| Vehicle Control | 0 | 55.3 ± 6.2 | Not Detected |
| TTI-0102 | 10 | 72.1 ± 7.5* | 15.8 ± 3.1 |
| TTI-0102 | 30 | 88.9 ± 8.1 | 42.5 ± 6.8 |
| TTI-0102 | 100 | 105.4 ± 9.3 | 98.2 ± 12.4 |
*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SD.
Table 3: Mitochondrial Membrane Potential in Fibroblasts
| Treatment Group | Concentration (µM) | Mitochondrial Membrane Potential (% of Control) |
| Vehicle Control | 0 | 100 ± 5.7 |
| TTI-0102 | 10 | 115.3 ± 6.9* |
| TTI-0102 | 30 | 132.8 ± 8.2 |
| TTI-0102 | 100 | 145.1 ± 9.5 |
*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SD.
Experimental Protocols
Protocol 1: Measurement of Intracellular Glutathione (GSH)
This protocol describes the measurement of intracellular GSH in tissue homogenates or cultured cells using a commercially available colorimetric assay kit.
Materials:
-
GSH/GSSG Quantification Kit
-
Phosphate Buffered Saline (PBS)
-
Protein Precipitation Solution (e.g., 5% 5-sulfosalicylic acid)
-
Microplate reader capable of measuring absorbance at 405 nm
-
Homogenizer (for tissue samples)
-
Centrifuge
Procedure:
-
Sample Preparation (Tissue):
-
Excise tissue and immediately wash with ice-cold PBS.
-
Homogenize the tissue in an appropriate volume of ice-cold PBS.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Sample Preparation (Cultured Cells):
-
Harvest cells by trypsinization or scraping.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in a known volume of PBS.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Deproteinization:
-
Add an equal volume of protein precipitation solution to the supernatant.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
The resulting supernatant is the deproteinized sample.
-
-
GSH Assay:
-
Follow the manufacturer's instructions for the GSH assay kit. This typically involves:
-
Preparing a standard curve with known concentrations of GSH.
-
Adding the deproteinized samples and standards to a 96-well plate.
-
Adding the assay reagents.
-
Incubating for the recommended time.
-
Measuring the absorbance at 405 nm.
-
-
-
Data Analysis:
-
Calculate the GSH concentration in the samples using the standard curve.
-
Normalize the GSH concentration to the total protein content of the initial homogenate or lysate (determined by a separate protein assay like BCA or Bradford).
-
Protocol 2: Measurement of Plasma Taurine
This protocol outlines the determination of taurine concentration in plasma samples using high-performance liquid chromatography (HPLC).
Materials:
-
HPLC system with a fluorescence detector
-
Amino acid analysis column
-
Derivatizing agent (e.g., o-phthalaldehyde, OPA)
-
Mobile phases (as required for the specific column and method)
-
Plasma collection tubes (e.g., with EDTA or heparin)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Taurine standard
Procedure:
-
Plasma Collection:
-
Collect whole blood into tubes containing an anticoagulant.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C to separate the plasma.[12]
-
Carefully collect the plasma supernatant.
-
-
Sample Preparation:
-
Deproteinize the plasma sample by adding a precipitating agent (e.g., 3% sulfosalicylic acid) in a 1:1 ratio.[13]
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Derivatization:
-
Mix the filtered sample with the OPA derivatizing reagent according to the specific protocol. This reaction makes the amino acids fluorescent.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Run the HPLC with the appropriate gradient and flow rate.
-
Detect the taurine peak using the fluorescence detector.
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of taurine.
-
Quantify the taurine concentration in the plasma samples by comparing their peak areas to the standard curve.
-
Protocol 3: Measurement of Plasma Cysteamine
This protocol describes a method for measuring total cysteamine in plasma using HPLC with electrochemical detection.
Materials:
-
HPLC system with an electrochemical detector
-
C18 reverse-phase column
-
Reducing agent (e.g., sodium borohydride) to convert cystamine (disulfide form) to cysteamine.[14]
-
Mobile phase (e.g., phosphate buffer with an ion-pairing agent)
-
Plasma collection tubes
-
Centrifuge
-
Cysteamine standard
Procedure:
-
Plasma Collection:
-
Collect blood and separate plasma as described in Protocol 2.
-
-
Reduction of Cystamine:
-
To measure total cysteamine, treat the plasma sample with a reducing agent like sodium borohydride to convert any oxidized cystamine back to cysteamine.[14]
-
-
Sample Preparation:
-
After reduction, deproteinize the sample as described in Protocol 2.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate cysteamine on the C18 column using an isocratic mobile phase.
-
Detect cysteamine using the electrochemical detector set at an appropriate potential.
-
-
Data Analysis:
-
Create a standard curve with known concentrations of cysteamine.
-
Determine the concentration of cysteamine in the plasma samples from the standard curve.
-
Visualizations
Caption: TTI-0102 Signaling Pathway.
Caption: Experimental Workflow for Biomarker Analysis.
Caption: Biomarker Expression and Treatment Efficacy.
References
- 1. Pre-clinical evaluation of cysteamine bitartrate as a therapeutic agent for mitochondrial respiratory chain disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiogenesis Therapeutics [thiogenesis.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Determination of intracellular glutathione and thiols by high performance liquid chromatography with a gold electrode at the femtomole level: comparison with a spectroscopic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiogenesis Therapeutics [thiogenesis.com]
- 6. 2.5. Intracellular glutathione (GSH) [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Thiogenesis Receives EMA Clearance to Initiate Phase 2 Trial of TTI-0102 for MELAS [trial.medpath.com]
- 9. Existing Drug May Have Potential to Treat Mitochondrial Disease | Children's Hospital of Philadelphia [chop.edu]
- 10. Zarazuela Zolkipli-Cunningham, MBChB, MRCP | Children's Hospital of Philadelphia [chop.edu]
- 11. Pre-clinical evaluation of cysteamine bitartrate as a therapeutic agent for mitochondrial respiratory chain disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. School of Veterinary Medicine - Amino Acid Laboratory [vetmed.ucdavis.edu]
- 13. Frontiers | Plasma and Whole Blood Taurine Concentrations in Dogs May Not Be Sensitive Indicators of Taurine Deficiency When Dietary Sulfur Amino Acid Content Is Reduced [frontiersin.org]
- 14. Measurement of total plasma cysteamine using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
TTI-0102: A Novel Prodrug for Investigating and Mitigating Oxidative Stress Pathways
Application Note
For Research Use Only. Not for use in diagnostic procedures.
Introduction
TTI-0102 is a novel, new chemical entity (NCE) that functions as a prodrug of cysteamine.[1] It is designed to overcome the pharmacokinetic limitations of cysteamine, such as its short half-life and gastrointestinal side effects, thereby enabling more sustained and higher dosing.[1] TTI-0102's primary mechanism of action revolves around its ability to combat oxidative stress by replenishing key intracellular antioxidants. This makes it a valuable tool for researchers studying cellular and mitochondrial oxidative stress pathways and for professionals in drug development exploring therapies for diseases with underlying oxidative stress pathology.
TTI-0102 gradually releases cysteamine in two metabolic steps, which boosts intracellular levels of cysteine.[1] Cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[2] By increasing cysteine availability, TTI-0102 effectively enhances the cell's capacity to produce GSH, thereby fortifying its defenses against reactive oxygen species (ROS). Furthermore, cysteamine is also a precursor to taurine and coenzyme A, both of which play crucial roles in mitochondrial function and cellular protection against oxidative damage.[1]
Principle of Action
Under conditions of oxidative stress, there is an imbalance between the production of ROS and the cell's ability to neutralize them. This can lead to damage to lipids, proteins, and DNA, and is implicated in the pathophysiology of numerous diseases, including mitochondrial disorders, neurodegenerative diseases, and inflammatory conditions.
TTI-0102 addresses this imbalance by providing a sustained source of cysteamine, which in turn elevates intracellular cysteine levels. This targeted delivery of the precursor for GSH synthesis allows for a more effective and prolonged antioxidant response compared to direct administration of cysteamine. The resulting increase in GSH levels helps to restore the cellular redox balance, protect mitochondria from oxidative damage, and mitigate the downstream consequences of oxidative stress.
Applications
TTI-0102 is an ideal tool for a range of research applications aimed at understanding and targeting oxidative stress pathways:
-
Studying the role of glutathione in disease models: Investigate the therapeutic potential of boosting the glutathione pathway in various in vitro and in vivo models of diseases associated with oxidative stress, such as MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) and Leigh syndrome.[3][4][5]
-
Investigating mitochondrial redox homeostasis: Elucidate the mechanisms by which restoring mitochondrial glutathione levels can protect against mitochondrial dysfunction and cell death.
-
Screening for synergistic compounds: Use TTI-0102 in combination with other therapeutic agents to identify synergistic effects in combating oxidative stress.
-
Drug development research: As a preclinical candidate, TTI-0102 can be used as a reference compound for the development of other therapies targeting oxidative stress pathways.
Data Presentation
The following tables summarize quantitative data from preclinical studies on cysteamine, the active metabolite of TTI-0102. These findings provide insights into the potential effects of TTI-0102.
Table 1: Effect of Cysteamine Bitartrate on Oxidative Stress Markers in a Zebrafish Model of Mitochondrial Complex I and IV Dysfunction.
| Treatment Group | Parameter | Result | Fold Change vs. Control |
| Rotenone (Complex I inhibitor) | Brain Death | Increased | - |
| Rotenone + Cysteamine (10-100 µM) | Brain Death | Protection Observed | - |
| Azide (Complex IV inhibitor) | Brain Death | Increased | - |
| Azide + Cysteamine (10-100 µM) | Brain Death | Protection Observed | - |
Data adapted from a study on cysteamine bitartrate in a Danio rerio (zebrafish) model.[6]
Table 2: Effect of Cysteamine on Oxidative Stress in a Mouse Model of Chronic Kidney Disease (Unilateral Ureteral Obstruction).
| Treatment Group | Parameter Measured | Day 7 | Day 14 | Day 21 |
| Control (UUO) | Renal Oxidized Protein Levels | Increased | Increased | Increased |
| Cysteamine-treated (UUO) | Renal Oxidized Protein Levels | Decreased | Significantly Decreased | Significantly Decreased |
| Cysteamine-treated (UUO) | Total Renal Thiol Content | Increased by 53% | - | - |
Data adapted from a study on cysteamine bitartrate in a mouse model of chronic kidney disease.[7][8]
Table 3: Effect of Cysteamine on Human Corneal Endothelial Cells (HCECs) under Oxidative Stress.
| Treatment Condition | Parameter | Result |
| 5 mM tBHP (oxidative stress inducer) | ROS Production | Increased |
| 5 mM tBHP + Cysteamine | ROS Production | Significantly Inhibited |
| 5 mM tBHP + Cysteamine | Cell Viability | Higher than control |
| Cysteamine Treatment | Intracellular Glutathione | Increased |
Data adapted from a study on the effects of cysteamine on HCECs.[9]
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of TTI-0102 on oxidative stress pathways.
Protocol 1: Measurement of Intracellular Glutathione (GSH) Levels
This protocol describes how to measure intracellular GSH levels in cultured cells treated with TTI-0102 using a commercially available glutathione assay kit.
Materials:
-
TTI-0102
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Glutathione Assay Kit (e.g., from Cayman Chemical, as used in a study with cysteamine[9])
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of TTI-0102 in a suitable solvent (e.g., DMSO or sterile water). Dilute the stock solution in a cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Remove the old medium from the cells and add the medium containing TTI-0102. Include a vehicle control group.
-
Induction of Oxidative Stress (Optional): To study the protective effects of TTI-0102, you can induce oxidative stress by adding an agent like tert-butyl hydroperoxide (tBHP) at a final concentration of 5 mM for a specified time before harvesting the cells.[9]
-
Cell Lysis: After the desired incubation time (e.g., 24 hours), wash the cells twice with ice-cold PBS. Lyse the cells according to the protocol provided with the glutathione assay kit.
-
GSH Measurement: Follow the manufacturer's instructions for the glutathione assay kit to measure the levels of GSH in the cell lysates. This typically involves a colorimetric or fluorometric reaction that is measured using a microplate reader.
-
Data Analysis: Normalize the GSH levels to the protein concentration of each sample. Compare the GSH levels in the TTI-0102-treated groups to the control group.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels in cells treated with TTI-0102.
Materials:
-
TTI-0102
-
DCFH-DA fluorescent probe
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Black 96-well microplate with a clear bottom
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of TTI-0102 as described in Protocol 1.
-
Induction of Oxidative Stress: Induce oxidative stress by adding an agent like tBHP (e.g., 5 mM) for a short period (e.g., 1-2 hours) before the measurement.[9]
-
Loading with DCFH-DA: Remove the medium and wash the cells with warm PBS. Add DCFH-DA solution (typically 5-10 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Measurement of Fluorescence: After incubation, wash the cells with PBS to remove the excess probe. Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).
-
Data Analysis: Compare the fluorescence intensity of the TTI-0102-treated groups to the control group. A decrease in fluorescence indicates a reduction in ROS levels.
Visualization of Signaling Pathways and Workflows
TTI-0102 Mechanism of Action
Caption: Mechanism of TTI-0102 in combating oxidative stress.
Experimental Workflow for Assessing TTI-0102 Efficacy
Caption: General workflow for in vitro evaluation of TTI-0102.
Logical Relationship of TTI-0102's Antioxidant Pathway
Caption: Logical flow of TTI-0102's antioxidant effect.
References
- 1. Thiogenesis Therapeutics [thiogenesis.com]
- 2. youtube.com [youtube.com]
- 3. Thiogenesis Reports Positive Phase 2 MELAS Interim Results | TTIPF Stock News [stocktitan.net]
- 4. validate.perfdrive.com [validate.perfdrive.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Pre-clinical evaluation of cysteamine bitartrate as a therapeutic agent for mitochondrial respiratory chain disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cysteamine Modulates Oxidative Stress and Blocks Myofibroblast Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cysteamine modulates oxidative stress and blocks myofibroblast activity in CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of cysteamine on oxidative stress-induced cell death of human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing TTI-0102 dosage for maximum therapeutic effect in rats
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of TTI-0102 for maximum therapeutic effect in rat models. The following information, presented in a question-and-answer format, addresses potential issues and offers guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is TTI-0102 and what is its primary mechanism of action?
TTI-0102 is a novel prodrug of cysteamine.[1][2] Its primary mechanism of action is to increase intracellular levels of cysteine, which is a rate-limiting precursor for the synthesis of glutathione, a critical antioxidant.[2] By boosting glutathione, TTI-0102 helps to mitigate oxidative stress and maintain normal mitochondrial function.[2] It is also metabolized into taurine and Coenzyme A, which are important for cellular protection and energy metabolism.[1]
Q2: What are the potential advantages of TTI-0102 over standard cysteamine?
TTI-0102 is designed to overcome the limitations of cysteamine, which include a short half-life and dose-limiting gastrointestinal side effects.[1] As a prodrug, TTI-0102 allows for a more gradual release of cysteamine, which may lead to improved tolerability, the ability to administer higher doses, and the potential for less frequent, possibly once-daily, administration.[1][3]
Q3: Are there any established therapeutic dosages of TTI-0102 for use in rats?
As of late 2025, specific, peer-reviewed publications detailing optimized therapeutic dosage ranges for TTI-0102 in various rat models of disease are not yet widely available in the public domain. The development of TTI-0102 is ongoing, with a focus on human clinical trials for conditions like MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) and Leigh syndrome.[4][5][6] Researchers will likely need to conduct dose-ranging studies to determine the optimal dosage for their specific rat model and therapeutic indication.
Q4: How can I determine a starting dose for my rat study?
A common approach is to start with a dose that is a fraction of the doses used in human clinical trials, adjusted for the body surface area difference between rats and humans. Phase 1 human trials have evaluated doses up to 2400 mg cysteamine-base equivalent.[3] Alternatively, one could base starting doses on previously published studies using cysteamine in rats, keeping in mind the improved pharmacokinetic profile of TTI-0102.
Troubleshooting Guide
Issue 1: High incidence of adverse effects in treated rats.
-
Possible Cause: The initial dose may be too high. Although TTI-0102 is designed for better tolerability than cysteamine, high doses can still lead to adverse effects.
-
Troubleshooting Steps:
-
Reduce the dose by 25-50% and observe the animals closely.
-
Consider a dose-escalation study design, starting with a very low dose and gradually increasing it.
-
Ensure the formulation and administration route are appropriate and consistent.
-
Issue 2: Lack of a clear therapeutic effect at the tested doses.
-
Possible Cause: The doses administered may be too low to achieve a therapeutic concentration in the target tissue.
-
Troubleshooting Steps:
-
Increase the dose in a stepwise manner.
-
Measure pharmacokinetic parameters (see Experimental Protocols below) to ensure adequate drug exposure.
-
Assess pharmacodynamic markers, such as tissue glutathione levels, to confirm target engagement.
-
Issue 3: High variability in therapeutic response between individual rats.
-
Possible Cause: This could be due to genetic variability within the rat strain, differences in metabolism, or inconsistencies in experimental procedures.
-
Troubleshooting Steps:
-
Ensure all experimental conditions (e.g., housing, diet, time of day for dosing and measurements) are standardized.
-
Increase the number of animals per group to improve statistical power.
-
Consider using a more genetically homogenous rat strain if appropriate for the disease model.
-
Experimental Protocols
Protocol 1: Dose-Ranging and Tolerability Study
-
Objective: To determine the maximum tolerated dose (MTD) and identify a range of safe doses for efficacy studies.
-
Methodology:
-
Use a cohort of healthy adult rats of the chosen strain (e.g., Sprague-Dawley).
-
Divide the animals into groups (n=5-10 per group), including a vehicle control group.
-
Administer TTI-0102 orally at escalating doses (e.g., 10, 30, 100, 300 mg/kg).
-
Observe the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, gastrointestinal distress) for at least 7 days.
-
Collect blood samples at the end of the study for clinical chemistry and hematology analysis.
-
The MTD is defined as the highest dose that does not cause significant toxicity.
-
Protocol 2: Pharmacokinetic (PK) Analysis
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of TTI-0102 and its active metabolite, cysteamine, in rats.
-
Methodology:
-
Administer a single dose of TTI-0102 to a cohort of rats.
-
Collect blood samples at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Process the blood to plasma and analyze the concentrations of TTI-0102 and cysteamine using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
Data Presentation
Table 1: Hypothetical Dose-Ranging Study Results for TTI-0102 in Rats
| Dose (mg/kg) | Number of Animals | Body Weight Change (%) | Key Adverse Findings |
| Vehicle Control | 10 | +5.2 | None |
| 30 | 10 | +4.8 | None |
| 100 | 10 | +3.5 | Mild, transient lethargy in 2/10 animals |
| 300 | 10 | -2.1 | Moderate lethargy, ruffled fur in 6/10 animals |
| 1000 | 10 | -8.5* | Severe lethargy, significant weight loss in 9/10 animals |
*p < 0.05 compared to vehicle control
Table 2: Hypothetical Pharmacokinetic Parameters of Cysteamine after Oral Administration of TTI-0102 to Rats
| Dose of TTI-0102 (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC (hr*µg/mL) | Half-life (hr) |
| 30 | 2.5 | 4 | 20 | 6 |
| 100 | 7.8 | 4 | 65 | 6.5 |
| 300 | 20.1 | 6 | 180 | 7 |
Visualizations
Caption: TTI-0102 signaling pathway.
Caption: Experimental workflow for dosage optimization.
References
- 1. Thiogenesis Therapeutics [thiogenesis.com]
- 2. Thiogenesis Therapeutics [thiogenesis.com]
- 3. Thiogenesis Announces Positive Results from Phase 1 Dose-Escalation Study of its Lead Compound TTI-0102 [newsfilecorp.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Thiogenesis Therapeutics, Corp. Announces Interim Results from its Phase 2 Clinical Trial of TTI-0102 for Mitochondrial Encephalopathy, Lactic Acidosis, and Stroke-Like Episodes or MELAS | MarketScreener [marketscreener.com]
- 6. Thiogenesis Therapeutics Advances LSS Treatment with New TTI-0102 Study - TipRanks.com [tipranks.com]
Technical Support Center: TTI-0102 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TTI-0102 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is TTI-0102 and what is its primary mechanism of action?
A1: TTI-0102 is a clinical-stage, orally administered prodrug of cysteamine.[1][2][3] Its primary mechanism of action is to increase intracellular levels of cysteine, which is a key precursor for the synthesis of glutathione (GSH), taurine, and coenzyme A.[4][3][5][6] By boosting these molecules, TTI-0102 helps to maintain the thiol/disulfide balance, reduce mitochondrial oxidative stress, and support cellular energy metabolism.[4][3][5][6] TTI-0102 is designed as an asymmetric disulfide that undergoes a two-step metabolic process to release cysteamine, which is intended to improve its side-effect profile compared to direct cysteamine administration.[4][3][7]
Q2: What are the main therapeutic areas being investigated for TTI-0102?
A2: TTI-0102 is primarily being investigated for the treatment of rare pediatric diseases associated with mitochondrial dysfunction and oxidative stress.[5] Key indications in clinical development include Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like Episodes (MELAS), Leigh syndrome spectrum, and pediatric Metabolic dysfunction-associated steatohepatitis (MASH).[5][6]
Q3: How is TTI-0102 metabolized?
A3: TTI-0102 is an asymmetric disulfide composed of cysteamine and pantetheine.[8][7] After oral administration, it undergoes a two-stage release of cysteamine. First, it interacts with other thiols in the gastrointestinal tract, causing the release of an initial cysteamine molecule. The remaining pantetheine molecule then moves to the small intestine where it is hydrolyzed by enzymes, such as Vanin-1, to release a second cysteamine molecule and pantothenic acid (Vitamin B5).[8][7] This staged release is designed to prevent a sharp spike in plasma cysteamine concentration, which is associated with adverse effects.[9]
Troubleshooting Guide for In Vivo Experiments
Disclaimer: Publicly available, peer-reviewed data on in vivo animal studies specifically for TTI-0102 is limited. The following troubleshooting guide is based on reported clinical observations with TTI-0102 and general knowledge of in vivo studies with orally administered compounds and cysteamine-related molecules.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Gastrointestinal (GI) Distress (e.g., diarrhea, reduced food intake, weight loss) | Dose-dependent side effect of cysteamine. | 1. Dose Adjustment: As observed in clinical trials with patients under 50 kg, consider a dose reduction. A dose-response study is recommended to find the optimal therapeutic window with minimal side effects in your animal model.[9][10] 2. Gradual Dose Escalation: Implement a dose escalation schedule to allow for acclimatization. 3. Vehicle and Formulation: Ensure the vehicle is palatable and well-tolerated. For rodents, consider incorporating the drug into a palatable food matrix to improve acceptance and reduce stress from gavage. 4. Supportive Care: Provide hydration support (e.g., hydrogels, subcutaneous fluids) if dehydration is suspected due to diarrhea. |
| Variability in Pharmacokinetic (PK) and Pharmacodynamic (PD) Data | Inconsistent oral uptake, food effects, or animal stress. | 1. Standardize Dosing Conditions: Administer TTI-0102 at the same time each day and in a consistent relation to the feeding schedule (e.g., fasting or non-fasting) to minimize variability from food effects. 2. Refine Administration Technique: For oral gavage, ensure proper technique to minimize stress and prevent accidental administration into the lungs. Consider alternative, less stressful methods like voluntary oral administration in a palatable vehicle.[11] 3. Acclimatization: Allow sufficient time for animals to acclimatize to handling and dosing procedures before the start of the experiment. |
| Lack of Efficacy at a Well-Tolerated Dose | Insufficient drug exposure, inappropriate animal model, or insensitive outcome measures. | 1. Confirm Drug Exposure: Measure plasma or tissue levels of cysteamine and key biomarkers like glutathione to confirm target engagement. 2. Re-evaluate Animal Model: Ensure the chosen animal model recapitulates the key aspects of the human disease you are studying, particularly the role of mitochondrial oxidative stress. 3. Optimize Outcome Measures: Select and validate sensitive and relevant biomarkers and functional endpoints to detect a therapeutic effect. |
| Unpleasant Odor | A known side effect of cysteamine and its metabolites. | 1. Proper Husbandry: Ensure good cage ventilation and regular bedding changes to manage odor. 2. Handling Procedures: Be aware that the odor may be present on the animals. Use appropriate personal protective equipment. |
Experimental Protocols
Note: These are generalized protocols and should be adapted to specific experimental needs and institutional guidelines.
Protocol 1: Oral Administration of TTI-0102 in a Rodent Model
-
Preparation of Dosing Solution:
-
Based on the desired dose (mg/kg), calculate the required amount of TTI-0102.
-
Select an appropriate vehicle. For preclinical studies, this may involve creating a suspension in a vehicle like 0.5% methylcellulose. The palatability of the vehicle is important for voluntary consumption methods.
-
-
Acclimatization:
-
For at least one week prior to the study, handle the animals daily to accustom them to the researchers and the dosing procedure.
-
If using oral gavage, a period of sham dosing with the vehicle alone is recommended.
-
If using voluntary consumption, train the animals to consume the vehicle from a pipette or mixed in a small amount of palatable food.
-
-
Dosing:
-
Oral Gavage: Administer the prepared TTI-0102 solution using a proper-sized gavage needle. Ensure the animal is properly restrained to minimize stress and risk of injury.
-
Voluntary Consumption: Present the TTI-0102 mixed with the palatable vehicle to the animal. Observe to ensure the full dose is consumed.
-
-
Monitoring:
-
Following administration, monitor the animals for any signs of distress, particularly gastrointestinal issues.
-
Regularly measure body weight and food/water intake.
-
Protocol 2: Assessment of Target Engagement and Pharmacodynamics
-
Tissue Collection:
-
At selected time points after TTI-0102 administration, euthanize the animals according to approved protocols.
-
Collect blood for plasma analysis and tissues of interest (e.g., liver, brain, muscle).
-
-
Biomarker Analysis:
-
Pharmacokinetics: Analyze plasma samples for concentrations of TTI-0102 and its active metabolite, cysteamine, using a validated analytical method such as LC-MS/MS.
-
Pharmacodynamics:
-
Measure intracellular glutathione (GSH) levels in tissue homogenates using commercially available kits or HPLC.
-
Assess markers of oxidative stress (e.g., malondialdehyde, protein carbonyls) in tissues.
-
Analyze the expression or activity of enzymes involved in glutathione synthesis and recycling (e.g., glutamate-cysteine ligase, glutathione reductase).
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolism and mechanism of action of TTI-0102.
Caption: General workflow for an in vivo TTI-0102 experiment.
Caption: Troubleshooting logic for adverse events.
References
- 1. Mitochondrial Oxidative Stress—A Causative Factor and Therapeutic Target in Many Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redox signalling and mitochondrial stress responses; lessons from inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiogenesis Therapeutics [thiogenesis.com]
- 4. mdpi.com [mdpi.com]
- 5. Glutathione - Wikipedia [en.wikipedia.org]
- 6. Thiogenesis Therapeutics [thiogenesis.com]
- 7. Thiogenesis Announces Positive Results from Phase 1 Dose-Escalation Study of its Lead Compound TTI-0102 [newsfilecorp.com]
- 8. Regulation of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Self-Administration of Drugs in Mouse Models of Feeding and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize TTI-0102 off-target effects in cellular models
Welcome to the technical support center for TTI-0102. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing potential off-target effects of TTI-0102 in cellular models. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is TTI-0102 and what is its primary mechanism of action?
A1: TTI-0102 is a novel prodrug of cysteamine.[1] As a prodrug, it is metabolized into its active form, cysteamine, within the body.[2][3] The primary mechanism of action of TTI-0102 is to increase intracellular levels of cysteine, which is a key precursor for the synthesis of glutathione, taurine, and Coenzyme A.[1][4] By boosting these molecules, TTI-0102 helps to restore the thiol/disulfide balance, maintain a healthy oxidative state in the mitochondria, and protect cells from oxidative stress.[1][4]
Q2: What are "off-target effects" in the context of a metabolic prodrug like TTI-0102?
A2: For many small molecule inhibitors, "off-target effects" refer to the binding of the molecule to unintended proteins, such as kinases, leading to unforeseen biological consequences.[5][6] However, for a metabolic prodrug like TTI-0102, the concept of off-target effects is broader. It can encompass:
-
Cellular Stress and Toxicity: At high concentrations, the active metabolite cysteamine can induce cellular stress, leading to cytotoxicity that is independent of its primary antioxidant function.[7]
-
Metabolic Perturbations: Altering the intracellular thiol pool can have widespread effects on various metabolic pathways beyond the intended restoration of redox balance.
-
Non-specific Reactivity: The thiol group in cysteamine is reactive and could potentially interact with a variety of cellular components in a non-specific manner at high concentrations.
Q3: How can I minimize the potential for off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable and reproducible data.[8] Key strategies include:
-
Dose-Response Analysis: Conduct a thorough dose-response curve to determine the optimal concentration of TTI-0102 that elicits the desired on-target effect (e.g., increased glutathione levels) without causing significant cytotoxicity.[6]
-
Use the Lowest Effective Concentration: Once the optimal concentration range is determined, use the lowest concentration that produces the desired biological effect to minimize the risk of off-target interactions.[8]
-
Appropriate Controls: Always include vehicle controls (the solvent used to dissolve TTI-0102) and untreated controls in your experiments to differentiate the effects of the compound from other experimental variables.[9]
-
Monitor Cellular Health: Routinely assess cell viability and morphology to ensure that the observed effects are not due to general cellular toxicity.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at expected therapeutic concentrations.
-
Possible Cause: The concentration of TTI-0102 may be too high for your specific cell model, or the cells may be particularly sensitive to cysteamine.
-
Troubleshooting Steps:
-
Perform a detailed cytotoxicity assay: Use a range of TTI-0102 concentrations to determine the 50% cytotoxic concentration (CC50).
-
Optimize concentration: Select a concentration for your experiments that is well below the CC50 and at the lower end of the effective concentration range for your desired on-target effect.
-
Check vehicle toxicity: Ensure that the vehicle (e.g., DMSO) concentration is not contributing to the observed toxicity.[9]
-
Consider a different cell line: If the issue persists, consider using a less sensitive cell line to validate your findings.
-
Issue 2: Inconsistent or unexpected phenotypic results.
-
Possible Cause: The observed phenotype may be a result of off-target effects, experimental variability, or compound instability.[5][9]
-
Troubleshooting Steps:
-
Confirm on-target engagement: Measure a direct marker of TTI-0102's mechanism of action, such as intracellular glutathione levels, to confirm that the compound is active at the concentration used.
-
Use a structurally unrelated control: If available, use a different compound that also increases intracellular cysteine levels to see if it recapitulates the observed phenotype. This can help to confirm that the effect is on-target.[6]
-
Prepare fresh compound solutions: TTI-0102, and its active form cysteamine, may be unstable in solution over time.[10] Prepare fresh dilutions for each experiment.[9]
-
Standardize experimental conditions: Ensure consistency in cell density, passage number, and treatment duration to minimize experimental variability.[9]
-
Quantitative Data Summary
The following tables summarize expected outcomes for key experiments to assess the on-target and potential off-target effects of TTI-0102.
Table 1: On-Target Engagement and Cellular Health Assays
| Assay | Parameter Measured | Expected Outcome with TTI-0102 | Potential Confounding Factors |
| Glutathione Assay | Intracellular GSH levels | Dose-dependent increase | Basal GSH levels can vary between cell lines. |
| ROS Detection (e.g., DCFH-DA) | Intracellular Reactive Oxygen Species | Decrease in basal or induced ROS | Some fluorescent probes can be prone to artifacts. |
| Mitochondrial Membrane Potential (e.g., TMRE/TMRM) | ΔΨm | Maintenance or improvement of ΔΨm | High compound concentrations can disrupt mitochondrial membrane potential. |
| Cell Viability (e.g., MTT, CellTiter-Glo) | Cell metabolic activity/ATP content | No significant decrease at optimal concentrations | High concentrations may lead to a dose-dependent decrease in viability. |
Table 2: Cysteamine-Induced Cytotoxicity Data (Example)
Data derived from studies on the active metabolite, cysteamine.
| Cell Line | Cysteamine Concentration | Effect on Viability | Reference |
| Recombinant Sp2.0 cells | 2 mM | No significant effect after 24h | [7] |
| Recombinant Sp2.0 cells | 4-7 mM | 35-90% decrease in viability | [7] |
| CCRF-CEM cells | 23-160 µM | Dose-dependent decrease in viability | [11] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Objective: To quantify the effect of TTI-0102 on intracellular ROS levels.
-
Methodology:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of TTI-0102 concentrations for the desired duration. Include appropriate vehicle and untreated controls.
-
In the last 30-60 minutes of treatment, add a final concentration of 5-10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to each well.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Normalize the fluorescence values to a measure of cell number (e.g., from a parallel viability assay).
-
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
-
Objective: To determine the effect of TTI-0102 on mitochondrial health.
-
Methodology:
-
Plate cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Treat cells with TTI-0102 at various concentrations. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
In the final 20-30 minutes of treatment, add a potentiometric dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or Tetramethylrhodamine, Methyl Ester (TMRM) at a final concentration of 50-100 nM.
-
Wash the cells with warm PBS.
-
Measure the fluorescence using a plate reader (Excitation/Emission ~549/575 nm for TMRE/TMRM).
-
A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Visualizations
References
- 1. Thiogenesis Therapeutics [thiogenesis.com]
- 2. marketscreener.com [marketscreener.com]
- 3. Thiogenesis Reports Positive Phase 2 MELAS Interim Results | TTIPF Stock News [stocktitan.net]
- 4. Thiogenesis Therapeutics [thiogenesis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of Cysteamine on Cell Growth and IgG4 Production in Recombinant Sp2.0 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
TTI-0102 stability in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of TTI-0102 in various experimental buffers. The following information is curated to assist in troubleshooting common issues and to provide answers to frequently asked questions, ensuring the integrity of your experiments.
Troubleshooting Guide
Researchers may encounter stability issues with TTI-0102, primarily related to the lability of its disulfide bond and the oxidative susceptibility of its active metabolite, cysteamine. This guide provides a systematic approach to identifying and resolving these challenges.
Visualizing the Troubleshooting Workflow
The following diagram outlines the logical steps to troubleshoot TTI-0102 instability in your experimental setup.
Addressing variability in experimental results with TTI-0102
Welcome to the technical support center for TTI-0102. This resource is designed for researchers, scientists, and drug development professionals to address potential sources of variability in experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the consistency and reliability of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: We are observing significant variability in cell viability assay results (e.g., IC50 values) across different experiments. What are the potential causes?
Variability in cell viability assays when using TTI-0102 can stem from several factors related to its mechanism as a prodrug that modulates intracellular redox status.
Answer:
Inconsistent results in cell viability assays are often linked to three main areas: the biological state of the cells, the specifics of the assay protocol, and the handling of the compound.
-
Cellular Redox State: TTI-0102 acts by increasing intracellular cysteine, which boosts the production of the antioxidant glutathione.[1] The baseline level of oxidative stress in your cells can therefore significantly impact the apparent efficacy of the compound. Cells under higher oxidative stress may show a more pronounced response. Ensure your cell culture conditions (e.g., media formulation, passage number, confluency) are highly consistent to maintain a stable baseline redox environment.
-
Metabolic Activation: TTI-0102 is a prodrug that is metabolized into cysteamine.[1][2][3][4] The rate of this metabolic conversion can vary between different cell types or even within the same cell line under different conditions. Longer incubation times may be necessary to allow for sufficient conversion to the active form and subsequent downstream effects.
-
Assay Timing and Density: The timing of the viability readout is critical. The protective effects of TTI-0102 on mitochondrial health and redox balance may take 24-48 hours to become fully apparent.[1] Furthermore, ensure that cell seeding density is consistent, as this can influence metabolic rates and nutrient availability, thereby affecting drug response.
Below is a troubleshooting workflow to help identify the source of variability.
FAQ 2: What is the mechanism of action for TTI-0102, and how might this affect our experimental design?
Understanding the mechanism of TTI-0102 is crucial for designing experiments that accurately measure its effects.
Answer:
TTI-0102 is a novel prodrug of cysteamine.[1] It is an asymmetric disulfide composed of cysteamine and another thiol component.[1][4] Its primary mechanism involves a two-step metabolic process that gradually releases cysteamine, which then boosts intracellular levels of cysteine.[1][4] This increase in cysteine is rate-limiting for the synthesis of three critical molecules:
-
Glutathione: The body's primary intracellular antioxidant, essential for neutralizing reactive oxygen species (ROS) and maintaining mitochondrial redox balance.[1][5]
-
Taurine: An amino acid that supports mitochondrial function, stabilizes cell membranes, and has neuroprotective properties.[1][2]
-
Coenzyme A (CoA): A vital cofactor in cellular energy metabolism.[1]
This mechanism means that experimental readouts should focus on markers of oxidative stress, mitochondrial function, and levels of these downstream metabolites. Direct measurements of target engagement might be less informative than functional assays assessing the cell's ability to withstand oxidative insults.
FAQ 3: My measurements of intracellular glutathione levels following TTI-0102 treatment are not consistent. How can I improve this assay?
Measuring changes in glutathione (GSH) is a direct way to assess the biochemical activity of TTI-0102, but the assay is sensitive to procedural variations.
Answer:
Consistency in measuring GSH levels depends on precise sample handling and timing. The protocol below provides a standardized approach. Key sources of variability include:
-
Sample Lysis: Incomplete or inconsistent cell lysis will lead to variable results. Ensure the chosen lysis buffer is effective and that lysis is complete for all samples.
-
Sample Stability: Reduced glutathione (GSH) is easily oxidized to glutathione disulfide (GSSG). Samples must be processed quickly and kept on ice to prevent artificial oxidation.
-
Timing of Measurement: The increase in GSH synthesis following TTI-0102 treatment is time-dependent. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to identify the peak response time in your specific model system.
Illustrative Data on Experimental Variability
The following table presents hypothetical data to illustrate how different experimental conditions can influence the measured fold change in glutathione.
| Condition | Cell Line A (High Basal ROS) | Cell Line B (Low Basal ROS) |
| Control (Vehicle) | 1.0 (± 0.1) | 1.0 (± 0.08) |
| TTI-0102 (12h incubation) | 1.5 (± 0.4) | 1.2 (± 0.3) |
| TTI-0102 (24h incubation) | 2.5 (± 0.2) | 1.8 (± 0.15) |
| TTI-0102 (48h incubation) | 2.2 (± 0.3) | 1.6 (± 0.2) |
| TTI-0102 (24h) + Oxidative Stressor | 3.8 (± 0.4) | 2.9 (± 0.3) |
Data are represented as mean fold change in intracellular glutathione ± standard deviation and are for illustrative purposes only.
Detailed Experimental Protocol
Protocol: Measurement of Intracellular Glutathione (GSH)
This protocol describes a common method for quantifying intracellular GSH levels using a commercially available colorimetric assay kit (e.g., based on DTNB/Ellman's reagent).
Materials:
-
TTI-0102 compound
-
Cell culture reagents
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Assay-specific lysis buffer
-
Glutathione detection reagent (e.g., DTNB)
-
GSH and GSSG standards
-
Microplate reader (405-415 nm)
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well) at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the desired concentrations of TTI-0102 and vehicle control. Include a positive control if available. Incubate for the predetermined optimal time (e.g., 24 hours).
-
Cell Harvesting:
-
Place the plate on ice.
-
Aspirate the culture medium.
-
Wash the cells twice with 200 µL of ice-cold PBS per well.
-
Aspirate all PBS completely.
-
-
Cell Lysis:
-
Add 50-100 µL of ice-cold lysis buffer to each well.
-
Incubate on ice for 10 minutes, with gentle shaking.
-
Collect the lysate. If necessary, centrifuge at 14,000 x g for 10 minutes at 4°C to pellet debris. Collect the supernatant.
-
-
Protein Quantification: Use a small aliquot (5-10 µL) of the lysate from each sample to determine the protein concentration. This is crucial for normalizing the final GSH values.
-
GSH Assay:
-
Prepare a standard curve using GSH standards as per the kit manufacturer's instructions.
-
Add lysate samples and standards to a new 96-well plate.
-
Add the glutathione detection reagent to all wells.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
-
Data Acquisition: Measure the absorbance at 405-415 nm using a microplate reader.
-
Data Analysis:
-
Calculate the GSH concentration for each sample using the standard curve.
-
Normalize the GSH concentration to the protein concentration for each sample (e.g., in nmol GSH/mg protein).
-
Express results as a fold change relative to the vehicle-treated control.
-
References
- 1. Thiogenesis Therapeutics [thiogenesis.com]
- 2. Thiogenesis Reports Positive Interim Phase 2 Trial Results for MELAS and Announces Pipeline Advancements in Leigh Syndrome and Cystinosis | Nasdaq [nasdaq.com]
- 3. Thiogenesis Reports Positive Phase 2 MELAS Interim Results | TTIPF Stock News [stocktitan.net]
- 4. Thiogenesis Announces Positive Results from Phase 1 Dose-Escalation Study of its Lead Compound TTI-0102 [newsfilecorp.com]
- 5. Thiogenesis Therapeutics [thiogenesis.com]
Improving the delivery of TTI-0102 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful delivery of TTI-0102 in animal studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and administration of TTI-0102 in animal models.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Dosing | Improper handling of the compound, leading to inaccurate measurements. | Ensure precise weighing of TTI-0102 using a calibrated analytical balance. Prepare a stock solution and dilute to the final concentration to minimize weighing errors for small doses. |
| Animal non-compliance (e.g., spitting out the formulation). | For oral administration, ensure the gavage needle is correctly placed to prevent regurgitation. For voluntary administration in feed or water, monitor consumption closely to ensure the full dose is received. Consider alternative administration routes if oral delivery proves consistently challenging, though TTI-0102 is designed for oral delivery.[1] | |
| Adverse Events in Animals (e.g., GI distress) | High dose concentration or rapid administration. | While TTI-0102 is designed to have reduced gastrointestinal side effects compared to cysteamine, high concentrations may still cause irritation.[2][3] Consider reducing the concentration by increasing the vehicle volume or administering the dose more slowly. In a Phase 2 trial, dose-dependent side effects were noted in patients under 50 kg, suggesting a need for careful dose adjustments based on body weight.[3][4] |
| Formulation intolerance. | The vehicle used for formulation may be causing adverse effects. Ensure the chosen vehicle is well-tolerated by the specific animal model. Common vehicles for oral administration include water, saline, or a methylcellulose solution. | |
| Variability in Pharmacokinetic (PK) Data | Inconsistent administration timing or technique. | Standardize the time of day for dosing to account for circadian rhythms that may affect drug metabolism. Ensure all personnel are trained on the same administration technique to minimize variability. |
| Animal stress. | Stress can impact physiological parameters and drug metabolism. Handle animals gently and allow for an acclimatization period before starting the experiment. | |
| Precipitation of TTI-0102 in Formulation | Poor solubility in the chosen vehicle. | While specific solubility data for TTI-0102 in various vehicles is not publicly available, if precipitation is observed, consider gentle warming or sonication to aid dissolution. If the issue persists, a different, biocompatible vehicle may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is TTI-0102 and how is it delivered?
A1: TTI-0102 is a novel, orally available prodrug of cysteamine.[2] It is an asymmetric disulfide composed of cysteamine and pantetheine.[1] TTI-0102 is designed to overcome the limitations of cysteamine, such as its short half-life and gastrointestinal side effects.[2][3] In clinical trials, it has been administered orally.[1] For animal studies, oral gavage is a common and precise method of administration.
Q2: What is the proposed mechanism of action for TTI-0102?
A2: TTI-0102 undergoes a two-step metabolic process to release two molecules of cysteamine.[1][2] First, it interacts with other thiols in the gastrointestinal tract to release the initial cysteamine molecule.[1] The remaining pantetheine is then hydrolyzed by enzymes in the small intestine to release a second cysteamine molecule and pantothenic acid (Vitamin B5).[1][5] Cysteamine boosts intracellular levels of cysteine, which is a precursor to glutathione, taurine, and coenzyme A, all of which are crucial for mitochondrial function and reducing oxidative stress.[2]
Q3: What are the key downstream effects of TTI-0102 administration?
A3: The primary effect of TTI-0102 is to increase intracellular levels of glutathione, a major antioxidant.[6][7] This helps to combat oxidative stress, a key factor in mitochondrial diseases.[6][8] TTI-0102 also metabolizes into taurine and increases the production of Coenzyme A.[9]
Q4: What are the potential advantages of TTI-0102 over standard cysteamine?
A4: TTI-0102 is designed to offer several advantages over cysteamine, including:
-
Improved Tolerability: It is associated with fewer gastrointestinal side effects.[2]
-
Longer Half-Life: This allows for less frequent dosing, potentially once or twice daily, compared to every six hours for cysteamine.[1][10]
-
Higher Dose Potential: The gradual release of cysteamine allows for the administration of higher equivalent doses without a significant spike in peak plasma concentration (Cmax), which is often linked to adverse effects.[1][2]
Q5: Are there any data on the pharmacokinetics of TTI-0102 from clinical trials?
A5: Yes, a Phase 1 study in healthy volunteers provided the following pharmacokinetic data comparing TTI-0102 to Cystagon® (cysteamine bitartrate).
| Parameter | Cystagon® (600 mg) | TTI-0102 (2400 mg cysteamine-base equivalent) | Statistical Significance |
| Cmax (mg/mL) | 3.19 ± 1.12 | 3.49 ± 0.95 | Not significant (p=0.61) |
| AUC (hr.mg/mL) | 7.32 ± 1.76 | 20.38 ± 4.27 | Significant (p<0.01), 278% increase |
Table based on data from a Phase 1 clinical trial.[1]
Experimental Protocols
Protocol 1: General Protocol for Oral Gavage Administration of TTI-0102 in Rodents
-
Formulation Preparation:
-
Accurately weigh the required amount of TTI-0102.
-
Select an appropriate vehicle (e.g., sterile water, 0.5% methylcellulose).
-
Prepare the formulation to the desired final concentration. Ensure the compound is fully dissolved. If necessary, gentle warming or sonication can be used.
-
Prepare the formulation fresh daily unless stability data indicates otherwise.
-
-
Animal Preparation:
-
Acclimatize animals to the experimental conditions.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, a towel wrap may be effective.
-
-
Gavage Administration:
-
Select the appropriate size of gavage needle (e.g., 20-22 gauge for mice, 16-18 gauge for rats). The length should be appropriate to reach the stomach without causing trauma.
-
Measure the distance from the animal's mouth to the xiphoid process to determine the correct insertion depth.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Administer the formulation slowly and steadily.
-
Withdraw the needle gently.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any signs of distress, such as labored breathing or regurgitation, for a few hours post-administration.
-
Record any adverse events.
-
Visualizations
Caption: Metabolic conversion and signaling pathway of TTI-0102.
Caption: Workflow for TTI-0102 administration in animal studies.
References
- 1. Thiogenesis Announces Positive Results from Phase 1 Dose-Escalation Study of its Lead Compound TTI-0102 [newsfilecorp.com]
- 2. Thiogenesis Therapeutics [thiogenesis.com]
- 3. validate.perfdrive.com [validate.perfdrive.com]
- 4. Thiogenesis Therapeutics, Corp. Announces Interim Results from its Phase 2 Clinical Trial of TTI-0102 for Mitochondrial Encephalopathy, Lactic Acidosis, and Stroke-Like Episodes or MELAS | MarketScreener [marketscreener.com]
- 5. Thiogenesis Reports Positive Interim Phase 2 Trial Results for MELAS and Announces Pipeline Advancements in Leigh Syndrome and Cystinosis | Nasdaq [nasdaq.com]
- 6. Thiogenesis Announces FDA Clearance of its Investigational New Drug Application ("IND") for a Phase 2a Clinical Trial in Leigh Syndrome Spectrum | Nasdaq [nasdaq.com]
- 7. Thiogenesis Announces Important Core Patent Allowed in Europe | TTIPF Stock News [stocktitan.net]
- 8. Thiogenesis Announces FDA Clearance of its Investigational New Drug Application ("IND") for a Phase 2a Clinical Trial in Leigh Syndrome Spectrum [newsfilecorp.com]
- 9. Thiogenesis Therapeutics [thiogenesis.com]
- 10. m.youtube.com [m.youtube.com]
Identifying and mitigating potential TTI-0102 toxicity in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TTI-0102 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is TTI-0102 and what is its proposed mechanism of action?
TTI-0102 is a novel prodrug of cysteamine, developed to improve upon the therapeutic window of cysteamine by offering a better safety and tolerability profile.[1][2] It is an asymmetric disulfide composed of cysteamine and another thiol component.[1] The proposed mechanism of action involves a two-step metabolic process that gradually releases cysteamine, which then acts to:
-
Increase intracellular cysteine levels: Cysteine is a precursor to glutathione, a major intracellular antioxidant.[1]
-
Boost glutathione production: This helps to restore mitochondrial redox balance and protect against oxidative stress.[1][3]
-
Metabolize into taurine and Coenzyme A (CoA): Both play roles in cellular protection, energy metabolism, and mitochondrial function.[1]
-
Promote Brain-Derived Neurotrophic Factor (BDNF): This has neuroprotective effects.[3]
Q2: Is there any known in vitro toxicity associated with TTI-0102?
Currently, there is no publicly available data detailing specific in vitro toxicity studies for TTI-0102. However, Phase 1 clinical trials in healthy volunteers have shown that TTI-0102 is well-tolerated at doses up to 2400 mg cysteamine equivalent.[4] No serious adverse events were reported.[4] The most common treatment-emergent adverse effect at the highest dose was mild abnormal skin odor.[4] Notably, no nausea was reported, a common side effect of cysteamine.[4]
Q3: Why was TTI-0102 developed if cysteamine is already an approved drug?
While cysteamine has therapeutic benefits, its use is often limited by dose-limiting side effects, particularly gastrointestinal issues like nausea.[4][5] TTI-0102 is designed as a prodrug to be metabolized into cysteamine gradually over several hours.[4] This "gating mechanism" is intended to eliminate the sharp peak in cysteamine concentration that is associated with its side effects, thereby improving tolerability and allowing for potentially higher and less frequent dosing.[1][5]
Q4: What are the key therapeutic areas being investigated for TTI-0102?
TTI-0102 is being investigated for a range of diseases linked to mitochondrial dysfunction and oxidative stress.[1] These include:
-
Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS)[6]
-
Leigh Syndrome Spectrum[6]
-
Pediatric Metabolic Dysfunction-Associated Steatohepatitis (MASH)[3]
-
Rett Syndrome[1]
-
Cystinosis[6]
Troubleshooting In Vitro Toxicity Assays for TTI-0102
While TTI-0102 is designed for improved safety, it is standard practice to assess the potential cytotoxicity of any new compound in specific in vitro models. Below are troubleshooting guides for common assays.
Cell Viability Assays (e.g., MTT, XTT, WST-1)
These assays measure the metabolic activity of cells as an indicator of viability.
Table 1: Troubleshooting Common Issues in Cell Viability Assays
| Issue | Potential Cause | Recommended Solution |
| High background signal in no-cell control wells | Contamination of media or assay reagents. | Use fresh, sterile media and reagents. Ensure aseptic technique. |
| Low signal in untreated control cells | Poor cell health, incorrect seeding density, or expired reagents. | Ensure cells are healthy and in the logarithmic growth phase. Optimize cell seeding density. Check expiration dates of assay reagents. |
| Inconsistent results between replicate wells | Uneven cell distribution, pipetting errors, or edge effects in the plate. | Gently swirl the cell suspension before and during plating. Use calibrated pipettes and practice consistent technique. Avoid using the outer wells of the plate if edge effects are suspected.[7] |
| Unexpected decrease in viability with TTI-0102 | High concentration of the compound, sensitivity of the cell line, or interaction of the compound with the assay dye. | Perform a dose-response curve to determine the IC50. Test a panel of cell lines with varying sensitivities. Run a control experiment to see if TTI-0102 interferes with the assay chemistry in a cell-free system. |
Cytotoxicity Assays (e.g., LDH Release)
These assays measure the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Table 2: Troubleshooting Common Issues in LDH Release Assays
| Issue | Potential Cause | Recommended Solution |
| High background LDH release in untreated cells | Poor cell health, mechanical stress during handling, or serum in the culture medium. | Use healthy, sub-confluent cells. Handle cells gently to avoid membrane damage. Some protocols recommend reducing serum concentration during the assay. |
| Low signal in positive control (lysis buffer) | Incomplete cell lysis or expired lysis buffer. | Ensure the lysis buffer is added at the correct concentration and incubated for the recommended time. Use fresh lysis buffer. |
| Variability between experiments | Differences in cell passage number, seeding density, or incubation times. | Maintain a consistent cell culture and experimental protocol. Use cells within a defined passage number range. |
| TTI-0102 appears cytotoxic at low concentrations | The compound may be inducing apoptosis rather than necrosis. | Complement the LDH assay with an apoptosis assay (e.g., Caspase-3/7 activity, Annexin V staining) to determine the mode of cell death. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the in vitro effects of TTI-0102.
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of TTI-0102 in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of TTI-0102. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours.[8]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Express the results as a percentage of the vehicle control.
Protocol 2: LDH Cytotoxicity Assay
-
Plate Setup: Prepare a 96-well plate with cells, vehicle controls, and positive controls (cells to be lysed to determine maximum LDH release) as described for the MTT assay.[7]
-
Compound Exposure: Treat the cells with various concentrations of TTI-0102 and incubate for the desired period.
-
Sample Collection: After incubation, carefully collect a supernatant sample from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the reaction plate at room temperature, protected from light, for the recommended time.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of the positive and negative controls.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action for TTI-0102.
Caption: General workflow for in vitro toxicity assessment.
Data Presentation
As no specific quantitative in vitro toxicity data for TTI-0102 is publicly available, the following table is a template for researchers to summarize their findings from dose-response experiments.
Table 3: Template for Summarizing TTI-0102 In Vitro Toxicity Data
| Assay Type | Cell Line | Exposure Time (hours) | TTI-0102 Concentration (µM) | Result (% of Control) | IC50 (µM) |
| Cell Viability (MTT) | e.g., HepG2 | 24 | 10 | ||
| 50 | |||||
| 100 | |||||
| 500 | |||||
| 48 | 10 | ||||
| 50 | |||||
| 100 | |||||
| 500 | |||||
| Cytotoxicity (LDH) | e.g., SH-SY5Y | 24 | 10 | ||
| 50 | |||||
| 100 | |||||
| 500 | |||||
| 48 | 10 | ||||
| 50 | |||||
| 100 | |||||
| 500 |
References
- 1. Thiogenesis Therapeutics [thiogenesis.com]
- 2. Thiogenesis Therapeutics [thiogenesis.com]
- 3. Thiogenesis Therapeutics [thiogenesis.com]
- 4. Thiogenesis Announces Positive Results from Phase 1 Dose-Escalation Study of its Lead Compound TTI-0102 [newsfilecorp.com]
- 5. Thiogenesis Reports Positive Phase 2 MELAS Interim Results | TTIPF Stock News [stocktitan.net]
- 6. Thiogenesis Reports Positive Interim Phase 2 Trial Results for MELAS and Announces Pipeline Advancements in Leigh Syndrome and Cystinosis | Nasdaq [nasdaq.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
Best Practices for TTI-0102: A Technical Support Guide for Laboratory Professionals
This guide provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of TTI-0102 in a laboratory setting. As specific data for TTI-0102 is limited, this guide leverages information from its active metabolite, cysteamine, to provide best practice recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for TTI-0102?
While specific stability data for TTI-0102 is not publicly available, recommendations for its active component, cysteamine, vary based on the formulation and intended duration of storage. For long-term storage, -20°C is recommended to preserve its efficacy.[1][2] For shorter periods, storage at 2-8°C or even at a controlled room temperature of 15-25°C in a dry place is suggested.[3][4] Given that TTI-0102 is a prodrug, it is advisable to adopt the most conservative storage condition of -20°C to ensure stability, unless otherwise specified by the supplier.
Q2: How should I prepare solutions of TTI-0102?
Cysteamine, the active metabolite of TTI-0102, is freely soluble in water.[5] It is recommended to use a high-purity solvent such as sterile, nuclease-free water or a buffer appropriate for your specific experimental needs. Due to the potential for oxidation, it is best practice to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C or lower to minimize degradation.[1]
Q3: What are the primary safety concerns when handling TTI-0102?
Based on the safety data for cysteamine hydrochloride, TTI-0102 should be handled with care. It may be harmful if swallowed, inhaled, or absorbed through the skin.[6] It can cause skin and eye irritation.[3][6] It is also described as a hygroscopic solid, meaning it can absorb moisture from the air.[3][7]
Q4: What personal protective equipment (PPE) should I use when working with TTI-0102?
Standard laboratory PPE is required. This includes:
-
Eye Protection: Safety goggles with side shields.[3]
-
Body Protection: A lab coat.
-
Respiratory Protection: For handling the powder outside of a chemical fume hood, a dust respirator is recommended to avoid inhalation.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of TTI-0102 due to improper storage. | Ensure the compound is stored at -20°C and protected from moisture. Prepare fresh solutions for each experiment. |
| Oxidation of the compound. | Cysteamine is known to oxidize in the air.[5] Prepare solutions immediately before use. Consider using degassed solvents. | |
| Difficulty dissolving the compound | Use of an inappropriate solvent. | TTI-0102's active metabolite is freely soluble in water.[5] If you are using a different solvent, check for compatibility. Gentle warming or vortexing may aid dissolution. |
| Visible changes in the powdered compound (e.g., clumping) | Absorption of moisture due to its hygroscopic nature.[3][7] | Store the compound in a desiccator or a tightly sealed container with a desiccant.[4][7] |
Quantitative Data Summary
As specific quantitative data for TTI-0102 is not available, the following table summarizes the storage conditions for its active metabolite, cysteamine.
| Parameter | Condition | Stability/Recommendation | Reference |
| Storage Temperature (Solid) | -20°C | Recommended for long-term storage to preserve efficacy. | [1][2] |
| 2-8°C | Suitable for short-term storage.[4] | ||
| 15-25°C | Can be stored at room temperature in a dry place.[3] | ||
| Storage Temperature (Solution) | -20°C | Recommended for storing aliquoted stock solutions to prevent degradation.[1] | |
| 4°C | Significant loss of free cysteamine observed within one week.[1] |
Experimental Protocols & Workflows
Standard Workflow for Handling TTI-0102
The following diagram outlines the recommended workflow for handling TTI-0102 in a laboratory setting, from receipt to disposal. Adherence to this workflow will help ensure researcher safety and experimental consistency.
References
- 1. Effect of Storage Conditions on Stability of Ophthalmological Compounded Cysteamine Eye Drops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. carlroth.com [carlroth.com]
- 4. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]
- 5. Cysteamine | C2H7NS | CID 6058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Overcoming poor TTI-0102 uptake in certain cell types
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TTI-0102. The information is designed to help address challenges that may arise during in vitro experiments, particularly concerning suboptimal uptake or efficacy in certain cell types.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TTI-0102?
TTI-0102 is a prodrug of cysteamine.[1][2] After administration, it is metabolized in two steps to release two molecules of cysteamine and one molecule of pantothenic acid (Vitamin B5). Cysteamine increases the intracellular levels of L-cysteine, which is a key precursor for the synthesis of glutathione, taurine, and coenzyme A. These molecules are essential for maintaining mitochondrial redox balance and protecting cells from oxidative stress.[1][3][4]
Q2: We are observing poor efficacy of TTI-0102 in our cell line. What are the potential reasons?
Several factors at the cellular level can contribute to the poor efficacy of a prodrug like TTI-0102. These can be broadly categorized as issues with prodrug conversion, drug influx, drug efflux, or altered cellular response. It is also important to consider that the controlled environment of in vitro cell cultures can sometimes produce misleading results due to factors like nutrient concentration, oxygen levels, and pH, which can influence cellular behavior and drug response.[5][6]
Q3: How can we troubleshoot poor TTI-0102 uptake or efficacy in our cell culture experiments?
Please refer to the detailed troubleshooting guide below, which outlines potential causes and suggested solutions for overcoming poor TTI-0102 efficacy in in vitro models.
Troubleshooting Guide: Overcoming Poor TTI-0102 Efficacy
This guide provides a systematic approach to identifying and resolving common issues that may lead to suboptimal TTI-0102 performance in cell-based assays.
Diagram: TTI-0102 Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting suboptimal TTI-0102 performance in cell culture.
Table: Troubleshooting Strategies for Poor TTI-0102 Efficacy
| Potential Issue | Underlying Cause | Suggested Action & Rationale |
| Prodrug Inactivity | TTI-0102 may not be efficiently converted to its active form, cysteamine, by the specific cell type. | Measure intracellular cysteamine levels: Use analytical methods like LC-MS/MS to quantify the conversion. Low levels indicate a metabolic limitation in the cell line. |
| Insufficient Drug Uptake | The cell line may have low expression of transporters involved in the uptake of T-0102 or cysteamine. Cysteamine can form mixed disulfides with cysteine to enter cells via transport system L.[7] | Modulate transport pathways: Supplementing the medium with L-cysteine may facilitate the formation of mixed disulfides and enhance uptake. |
| High Drug Efflux | The cell line may overexpress multidrug resistance (MDR) transporters (e.g., P-glycoprotein) that actively pump TTI-0102 or cysteamine out of the cell. | Use efflux pump inhibitors: Co-incubate with known inhibitors of common efflux pumps (e.g., verapamil for P-gp) to see if efficacy is restored. This can help identify if efflux is a primary resistance mechanism. |
| Altered Cellular Environment | The in vitro culture conditions (e.g., pH, high glucose, atmospheric oxygen) may not be optimal for TTI-0102 activity or may alter the cellular phenotype.[5][6] | Optimize culture conditions: Test varying pH levels and serum concentrations in the media. Ensure cells are not overly confluent, which can alter metabolism. |
| Cell Line-Specific Resistance | The target signaling pathway may be altered or compensated for in the specific cell line, rendering the downstream effects of increased glutathione less impactful. | Assess downstream markers: Measure intracellular glutathione levels following TTI-0102 treatment to confirm target engagement. If glutathione levels increase without the desired phenotypic effect, the issue may lie further downstream. |
Experimental Protocols
Protocol 1: Assessment of Intracellular Glutathione Levels
This protocol provides a method to determine if TTI-0102 is successfully engaging its target and increasing intracellular glutathione.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
-
Treatment: Treat cells with varying concentrations of TTI-0102 and appropriate vehicle controls. Include a positive control if available (e.g., N-acetylcysteine).
-
Incubation: Incubate for a predetermined time course (e.g., 6, 12, 24 hours) to capture the dynamics of glutathione synthesis.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Glutathione Assay: Use a commercially available glutathione assay kit (e.g., based on the DTNB-GSSG reductase recycling assay) to measure the levels of total glutathione or the ratio of reduced (GSH) to oxidized (GSSG) glutathione.
-
Data Analysis: Normalize glutathione levels to the total protein concentration in each sample. Compare the results from TTI-0102 treated cells to the vehicle control.
Diagram: TTI-0102 Mechanism of Action
Caption: The metabolic activation of TTI-0102 and its downstream effects on cellular redox state.
References
- 1. Thiogenesis Therapeutics [thiogenesis.com]
- 2. validate.perfdrive.com [validate.perfdrive.com]
- 3. Selection of Suitable Prodrug Candidates for in vivo Studies via in vitro Studies; The Correlation of Prodrug Stability in Between Cell Culture Homogenates and Human Tissue Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiogenesis Therapeutics [thiogenesis.com]
- 5. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
TTI-0102 Technical Support Center: Optimizing Treatment Duration in Chronic Disease Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the treatment duration of TTI-0102 in preclinical chronic disease models. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is TTI-0102 and how does it work?
TTI-0102 is a novel, orally available prodrug of cysteamine.[1] As an asymmetric disulfide, it is metabolized in two steps, gradually releasing cysteamine, which is the active therapeutic agent.[1] This controlled release mechanism is designed to improve upon the pharmacokinetic profile of cysteamine, allowing for potentially less frequent dosing and reducing the side effects associated with high peak plasma concentrations of cysteamine.[1] The therapeutic effect of TTI-0102 is mediated by the subsequent increase in intracellular levels of cysteine. This increase boosts the synthesis of crucial molecules for mitochondrial health and cellular protection, including glutathione, taurine, and coenzyme A.[1]
Q2: What is the proposed mechanism of action for TTI-0102 in chronic diseases?
The primary mechanism of action of TTI-0102 in chronic diseases is attributed to its ability to combat oxidative stress and restore mitochondrial redox balance.[2] By increasing the levels of glutathione, a major intracellular antioxidant, TTI-0102 helps to neutralize reactive oxygen species (ROS) that contribute to cellular damage in many chronic conditions.[1] Additionally, TTI-0102 has been shown to have anti-inflammatory and anti-fibrotic properties.[2][3] It can also promote the expression of brain-derived neurotrophic factor (BDNF), which is relevant for neurodegenerative disease models.[2]
Q3: Are there established preclinical treatment protocols for TTI-0102?
As TTI-0102 is a relatively new compound currently undergoing clinical trials, detailed preclinical protocols for various chronic disease models are not yet widely published. However, preclinical studies with cysteamine, the active metabolite of TTI-0102, can provide a strong foundation for designing experiments with TTI-0102. Researchers should consider the prodrug nature of TTI-0102, which may allow for a different dosing regimen compared to cysteamine.
Troubleshooting Guide
Issue 1: Determining the Optimal Treatment Duration
Q: How do I determine the most effective treatment duration for TTI-0102 in my chronic disease model?
A: The optimal treatment duration will depend on the specific chronic disease model and the endpoints being measured. Based on preclinical studies with cysteamine, a treatment duration of 14 to 21 days has been shown to be effective in reducing fibrosis in a mouse model of unilateral ureteral obstruction.[3] For neurodegenerative models, longer treatment periods may be necessary.
Experimental Approach to Determine Optimal Duration:
A pilot study with staggered treatment durations is recommended.
-
Groups:
-
Vehicle control group
-
TTI-0102 treated group - Endpoint 1 (e.g., 2 weeks)
-
TTI-0102 treated group - Endpoint 2 (e.g., 4 weeks)
-
TTI-0102 treated group - Endpoint 3 (e.g., 8 weeks)
-
-
Analysis: Assess key pathological markers and functional outcomes at each endpoint to identify the time point with the most significant therapeutic effect.
Issue 2: Dosing and Administration
Q: What is a good starting dose for TTI-0102 in mice and what is the best way to administer it?
Recommended Administration Methods:
-
Oral Gavage: Allows for precise dosing. However, for long-term studies, potential stress and esophageal injury should be considered.[5][6] Using sucrose-coated gavage needles can reduce stress.[5]
-
Drinking Water: A less stressful method for long-term administration.[3] However, it is important to monitor water intake to ensure consistent drug consumption and to freshly prepare the solution daily.
-
Subcutaneous Injection: An alternative route, with studies on cysteamine in mice using this method.[7]
Issue 3: Managing Potential Side Effects
Q: What are the potential side effects of TTI-0102 in animal models and how can I mitigate them?
A: TTI-0102 is designed to have fewer side effects than cysteamine.[1] However, since it is a prodrug of cysteamine, it is wise to be aware of the side effects associated with the active compound. High doses of cysteamine in rodents have been associated with gastrointestinal issues.[5]
Mitigation Strategies:
-
Dose Escalation: Start with a lower dose and gradually increase to the target dose to allow for acclimatization.
-
Split Dosing: If administering a high daily dose, consider splitting it into two smaller doses.
-
Monitor Animal Welfare: Closely monitor the animals for any signs of distress, weight loss, or changes in behavior. If adverse effects are observed, consider reducing the dose or changing the administration route.
Data Presentation
Table 1: Summary of Preclinical Cysteamine Dosing in Mouse Models
| Chronic Disease Model | Dosing (Cysteamine) | Administration Route | Treatment Duration | Observed Effects |
| Kidney Fibrosis (UUO) | 600 mg/kg/day | Drinking Water | 14-21 days | Decreased fibrosis severity |
| Kidney Ischemia-Reperfusion Injury | 600 mg/kg/day | Drinking Water | 14 days (starting 10 days post-injury) | 40% reduction in fibrosis |
| Immunomodulation | 12.5 - 400 mg/kg/day | Intraperitoneal Injection | 3 consecutive days | Bidirectional effects on lymphocyte proliferation |
| Malaria (P. chabaudi) | 50-150 mg/kg/day (in divided doses) | Subcutaneous Injection | 11 days | Significant reduction in blood parasitemia |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Animal Restraint: Properly restrain the mouse to ensure its safety and the accuracy of the procedure.
-
Gavage Needle Selection: Use a flexible or rigid, ball-tipped gavage needle of the appropriate size for the mouse. For adult mice, a 22G 1.5-inch needle is generally suitable.[8]
-
Measurement: Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.
-
Insertion: Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Administration: Once the needle is at the predetermined depth, slowly administer the TTI-0102 solution.
-
Withdrawal: Gently remove the needle in a single, smooth motion.
-
Monitoring: Observe the mouse for any signs of distress after the procedure.
Note: To minimize stress, especially in long-term studies, consider coating the tip of the gavage needle with a sucrose solution.[5]
Visualizations
References
- 1. Thiogenesis Therapeutics [thiogenesis.com]
- 2. Thiogenesis Therapeutics [thiogenesis.com]
- 3. Cysteamine Modulates Oxidative Stress and Blocks Myofibroblast Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteamine produces dose-related bidirectional immunomodulatory effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Term Repeated Daily Use of Intragastric Gavage Hinders Induction of Oral Tolerance to Ovalbumin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cysteamine, the Molecule Used To Treat Cystinosis, Potentiates the Antimalarial Efficacy of Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uac.arizona.edu [uac.arizona.edu]
Adjusting TTI-0102 protocols for different animal species
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting TTI-0102 protocols for different animal species. TTI-0102 is a novel prodrug of cysteamine, designed to offer a more tolerable and sustained release of the active compound.[1][2] This guide addresses potential issues and frequently asked questions that may arise during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is TTI-0102 and how does it differ from cysteamine?
A1: TTI-0102 is an asymmetric disulfide prodrug that is metabolized in two steps to release cysteamine.[1][2] This gradual release mechanism is designed to reduce the gastrointestinal side effects and strong body odor associated with direct administration of cysteamine, allowing for potentially higher and less frequent dosing.[1] TTI-0102 aims to improve upon the therapeutic potential of cysteamine by enhancing its delivery and pharmacokinetic profile.[1]
Q2: What is the mechanism of action of TTI-0102?
A2: The therapeutic effects of TTI-0102 are mediated by its active metabolite, cysteamine. Cysteamine boosts intracellular levels of cysteine, which is a key precursor for the synthesis of glutathione, taurine, and coenzyme A. These molecules are essential for maintaining mitochondrial redox balance, energy metabolism, and protecting cells from oxidative stress.[1]
Q3: Are there established TTI-0102 dosage protocols for different animal species?
A3: As of late 2025, specific peer-reviewed and published dosage protocols for TTI-0102 in various animal species are limited, with most available data focusing on human clinical trials. However, researchers can estimate appropriate starting doses by considering the extensive preclinical data available for cysteamine and applying established principles of dose conversion between species based on body surface area. It is crucial to conduct dose-ranging studies to determine the optimal and non-toxic dose for your specific animal model and experimental endpoint.
Q4: How should TTI-0102 be administered to animals?
A4: In human clinical trials, TTI-0102 is administered orally.[2] For animal studies, oral gavage is the most common and recommended route of administration to mimic the clinical application. The formulation of TTI-0102 for oral administration should be prepared according to the manufacturer's instructions, often as a solution or suspension in a suitable vehicle.
Q5: What are the potential side effects of TTI-0102 in animals?
A5: While TTI-0102 is designed for improved tolerability, side effects related to its active metabolite, cysteamine, may still occur, particularly at higher doses. In animal studies, oral administration of cysteamine has been associated with gastrointestinal issues, including duodenal ulcerations, especially in rodents.[3] Other potential effects observed in animals with cysteamine include impacts on the central nervous system and cardiovascular system at high doses.[3] Careful monitoring for any signs of distress, weight loss, or changes in behavior is essential.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Gastrointestinal Distress (e.g., diarrhea, lethargy, abdominal discomfort) | High dose of TTI-0102 leading to gastrointestinal irritation from the released cysteamine. | - Reduce the dose of TTI-0102.- Administer TTI-0102 with food to potentially mitigate gastric irritation.- Divide the daily dose into smaller, more frequent administrations. |
| Animal Refuses to Consume Medicated Feed/Water | Unpleasant taste or smell of the TTI-0102 formulation. | - Utilize oral gavage for precise dosing and to bypass taste aversion.- If incorporated into feed, consider using a palatable vehicle or masking agent. |
| Inconsistent Pharmacokinetic (PK) Profile | Improper administration technique or variability in gastrointestinal absorption. | - Ensure consistent and accurate oral gavage technique.- Administer TTI-0102 at the same time each day.- Consider the fasting state of the animal, as food can affect absorption. |
| Signs of Toxicity (e.g., significant weight loss, severe lethargy, neurological symptoms) | Dose of TTI-0102 is too high for the specific animal species or individual animal. | - Immediately cease administration of TTI-0102.- Provide supportive care as needed.- Re-evaluate the dosage regimen, starting with a significantly lower dose in subsequent experiments. |
Experimental Protocols
General Protocol for Oral Administration of TTI-0102 in Rodents
1. Materials:
- TTI-0102
- Appropriate vehicle (e.g., sterile water, saline, or as recommended by the manufacturer)
- Oral gavage needles (size appropriate for the animal)
- Syringes
- Animal scale
2. Procedure:
- Dose Calculation: Calculate the required dose of TTI-0102 based on the animal's body weight. Refer to the dose conversion table below for guidance on estimating a starting dose from human equivalent doses (HED).
- Formulation Preparation: Prepare the TTI-0102 formulation by dissolving or suspending the required amount in the chosen vehicle. Ensure the solution is homogenous.
- Animal Handling: Gently restrain the animal.
- Administration:
- Measure the distance from the animal's oral cavity to the xiphoid process to determine the appropriate insertion depth for the gavage needle.
- Carefully insert the gavage needle into the esophagus. Do not force the needle.
- Slowly administer the TTI-0102 formulation.
- Monitoring: Observe the animal for any immediate adverse reactions. Monitor body weight, food and water intake, and clinical signs daily.
Dose Conversion Table (Based on Body Surface Area)
This table provides guidance for converting a human equivalent dose (HED) to an approximate animal dose. These are starting points, and empirical dose-finding studies are essential.
| Species | Body Weight (kg) | Conversion Factor (to convert from human mg/kg to animal mg/kg) |
| Human | 70 | 1 |
| Rat | 0.15 | 6.2 |
| Mouse | 0.02 | 12.3 |
| Rabbit | 1.8 | 3.1 |
| Dog | 10 | 1.8 |
| Non-human Primate | 3 | 3.1 |
Source: Adapted from FDA guidance on dose conversion.
Example Calculation: If the human therapeutic dose of cysteamine is 60 mg/kg, a starting dose for a rat study could be estimated as: 60 mg/kg * 6.2 = 372 mg/kg. This should be considered a high starting point, and lower doses should be tested first.
Visualizations
Caption: TTI-0102 is metabolized to cysteamine, which increases intracellular cysteine, a precursor to glutathione, taurine, and coenzyme A, supporting mitochondrial health.
Caption: A generalized workflow for a preclinical TTI-0102 study in an animal model.
References
Navigating Unexpected Outcomes in TTI-0102 Experiments: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to interpreting and troubleshooting unexpected results from experiments involving TTI-0102. This resource offers a structured question-and-answer format, detailed experimental protocols, and data-driven insights to facilitate a deeper understanding of this novel cysteamine prodrug.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and unexpected findings that may arise during in vitro and in vivo studies with TTI-0102.
| Question | Potential Causes and Troubleshooting Steps |
| Why am I observing high variability in my in vitro assay results? | 1. Compound Stability: TTI-0102 is a disulfide. Ensure fresh stock solutions are prepared for each experiment and avoid repeated freeze-thaw cycles. Consider testing the stability of TTI-0102 in your specific cell culture media over the time course of your experiment. 2. Cellular Thiol Content: The release of cysteamine from TTI-0102 is dependent on interactions with other thiols.[1] The baseline intracellular thiol concentration can vary between cell lines and even between different passages of the same cell line. Standardize cell passage number and seeding density. Consider measuring baseline glutathione levels. 3. Vanin-1 Expression: The second step of cysteamine release is mediated by the enzyme Vanin-1.[1] If using cell lines, verify the expression level of Vanin-1, as low or absent expression will impair the full conversion of TTI-0102. |
| I am not seeing the expected increase in intracellular glutathione levels. What could be the reason? | 1. Insufficient Dose or Incubation Time: The kinetics of TTI-0102 conversion and subsequent glutathione synthesis may require optimization. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model. 2. High Oxidative Stress: If your experimental model has a very high baseline level of oxidative stress, the newly synthesized glutathione may be rapidly consumed. Consider measuring reactive oxygen species (ROS) levels in parallel with glutathione. 3. Assay Interference: Ensure that the components of your cell lysis buffer or glutathione assay reagents do not interfere with TTI-0102 or cysteamine. Run appropriate controls with the compound in a cell-free system. |
| Why am I observing cytotoxicity at concentrations that are reported to be safe? | 1. Dose-Dependent Side Effects: Clinical data has shown dose-dependent side effects, particularly in individuals with lower body weight.[2][3][4] This suggests that there is a therapeutic window that may vary between different cell types or animal models. Perform a careful dose-titration study to establish the maximum non-toxic concentration in your system. 2. Off-Target Effects: While designed for improved safety, high concentrations of any compound can lead to off-target effects. Review the literature for any reported off-target activities of cysteamine. 3. Purity of the Compound: Verify the purity of your TTI-0102 batch. Impurities could contribute to unexpected toxicity. |
| In my animal study, I am observing unexpected adverse effects, such as skin odor, but not the expected therapeutic effect. What should I consider? | 1. Pharmacokinetics: The pharmacokinetic profile of TTI-0102 can be influenced by the animal model and route of administration. The reported abnormal skin odor in clinical trials was observed at the highest dose.[1] This indicates systemic exposure. If therapeutic effects are absent, it could be due to insufficient exposure in the target tissue. Consider pharmacokinetic studies to measure cysteamine levels in plasma and the tissue of interest. 2. Dosing Regimen: TTI-0102 is designed for less frequent dosing than cysteamine.[1][5] However, the optimal dosing frequency may need to be determined empirically in your specific animal model of disease. The prolonged therapeutic levels seen in Phase 1 suggest a once or twice-daily dosing might be appropriate.[1] |
| My results seem to contradict published clinical trial data. How do I interpret this? | 1. BlBlinded and Interim Data: Be aware that some publicly available clinical trial data is from blinded, interim analyses.[2][6] The full, unblinded data may provide a different picture. There are also conflicting reports on the outcomes of Phase 2 trials for MELAS, with some suggesting positive biomarker changes and others indicating a lack of efficacy and poor tolerability.[7][8] 2. Patient Population Differences: Clinical trials often have specific inclusion and exclusion criteria. The genetic background and disease severity of your preclinical model may differ significantly from the patient population, leading to different outcomes. 3. Endpoint Differences: The endpoints measured in preclinical studies (e.g., specific molecular markers) may not always directly correlate with the clinical endpoints used in human trials (e.g., functional tests like the 12-Minute Walking Test).[9] |
Key Experimental Protocols
Protocol 1: In Vitro Glutathione (GSH) Measurement Assay
Objective: To quantify the intracellular levels of glutathione in response to TTI-0102 treatment.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
TTI-0102 Treatment: Treat cells with a range of TTI-0102 concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) and a vehicle control. Include a positive control such as N-acetylcysteine (NAC). Incubate for the desired time period (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer compatible with commercially available glutathione detection kits.
-
GSH Detection: Use a colorimetric or fluorometric glutathione assay kit according to the manufacturer's instructions. This typically involves a reaction where glutathione reductase recycles oxidized glutathione (GSSG) to reduced glutathione (GSH), which then reacts with a chromogen to produce a measurable signal.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the glutathione concentration to the total protein content of each sample, determined by a BCA or Bradford assay.
Protocol 2: Mitochondrial Function Assessment using Seahorse XF Analyzer
Objective: To assess the effect of TTI-0102 on mitochondrial respiration.
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
TTI-0102 Treatment: Treat the cells with TTI-0102 at various concentrations and for different durations.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose. Incubate the plate at 37°C in a non-CO2 incubator for one hour prior to the assay.
-
Mito Stress Test: Load the sensor cartridge with modulators of mitochondrial respiration (e.g., oligomycin, FCCP, and rotenone/antimycin A). Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol.
-
Data Analysis: The Seahorse XF analyzer measures the oxygen consumption rate (OCR) in real-time. Calculate key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Data Presentation
Table 1: Summary of TTI-0102 Phase 1 Clinical Trial Pharmacokinetic Data
| Parameter | 600 mg Cystagon® | 2400 mg TTI-0102 (cysteamine-base equivalent) | Statistical Significance |
| Cmax (mg/mL) | 3.19 ± 1.12 | 3.49 ± 0.95 | Not Significant (p=0.61)[1] |
| AUC (hr.mg/mL) | 7.32 ± 1.76 | 20.38 ± 4.27 | Significant (p<0.01)[1] |
Cmax: Maximum plasma concentration; AUC: Area under the curve.
Table 2: Reported Adverse Events in Phase 1 and 2 Clinical Trials
| Adverse Event | TTI-0102 | Cystagon® / Placebo | Study Phase |
| Nausea | Not reported[1] | Most common TEAE[1] | Phase 1 |
| Abnormal Skin Odor | Reported in 3 participants at 2400 mg dose[1] | Not specified | Phase 1 |
| Dose-dependent side effects | Led to discontinuation in 4 patients <50 kg[2][3][4][10] | Not applicable | Phase 2 (Interim) |
TEAE: Treatment Emergent Adverse Effect.
Visualizing Pathways and Workflows
To aid in the conceptual understanding of TTI-0102's mechanism and experimental design, the following diagrams are provided.
Caption: Metabolic activation pathway of TTI-0102.
References
- 1. Thiogenesis Announces Positive Results from Phase 1 Dose-Escalation Study of its Lead Compound TTI-0102 [newsfilecorp.com]
- 2. Thiogenesis Therapeutics, Corp. Announces Interim Results from its Phase 2 Clinical Trial of TTI-0102 for Mitochondrial Encephalopathy, Lactic Acidosis, and Stroke-Like Episodes or MELAS | MarketScreener [marketscreener.com]
- 3. Thiogenesis Reports Positive Phase 2 MELAS Interim Results | TTIPF Stock News [stocktitan.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Thiogenesis Therapeutics [thiogenesis.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Thiogenesis Reports Positive Interim Phase 2 Trial Results for MELAS and Announces Pipeline Advancements in Leigh Syndrome and Cystinosis | Nasdaq [nasdaq.com]
- 8. PHC News Detail [phc.com.kw]
- 9. trial.medpath.com [trial.medpath.com]
- 10. sedarplus.ca [sedarplus.ca]
Validation & Comparative
TTI-0102: A Comparative In Vitro Analysis of its Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antioxidant efficacy of TTI-0102 against other well-established antioxidant compounds. TTI-0102 is a novel investigational drug that acts as a prodrug of cysteamine, a potent aminothiol.[1][2] Its primary mechanism of action is to increase intracellular levels of glutathione (GSH), the most abundant endogenous antioxidant, thereby bolstering the cell's natural defense against oxidative stress.[3][4][5][6] This guide summarizes available quantitative data from common in vitro antioxidant assays, details the experimental protocols for these assays, and provides visualizations of relevant pathways and workflows.
Quantitative Comparison of Antioxidant Activity
The following tables summarize the in vitro antioxidant capacity of cysteamine, the active metabolite of TTI-0102, and other common antioxidants as measured by DPPH radical scavenging, and ABTS radical cation scavenging assays. It is important to note that the data presented is compiled from various studies and may not be directly comparable due to potential variations in experimental conditions.
Table 1: DPPH Radical Scavenging Activity (IC50 Values)
| Compound | DPPH IC50 (µM) | Reference |
| Cysteamine | Data Not Available | |
| N-Acetylcysteine (NAC) | ~5000 | [7] |
| Ascorbic Acid (Vitamin C) | ~25 | [7] |
| Trolox | ~45 | [7] |
| Glutathione (GSH) | ~1000 | [7] |
Lower IC50 values indicate higher antioxidant activity.
Table 2: ABTS Radical Cation Scavenging Activity (Trolox Equivalent Antioxidant Capacity - TEAC)
| Compound | TEAC Value (Trolox Equivalents) | Reference |
| Cysteamine | Data Not Available | |
| N-Acetylcysteine (NAC) | ~0.6 | [8] |
| Ascorbic Acid (Vitamin C) | ~1.1 | [8] |
| Trolox | 1.0 | [8] |
| Glutathione (GSH) | ~0.7 | [8] |
Higher TEAC values indicate higher antioxidant activity.
Mechanism of Action of TTI-0102
TTI-0102's antioxidant effect is primarily indirect. As a prodrug, it is metabolized to cysteamine, which readily enters cells and participates in the biosynthesis of glutathione.[3][4][5][6] Glutathione is a critical intracellular antioxidant that directly neutralizes reactive oxygen species (ROS), recycles other antioxidants like vitamins C and E, and is a cofactor for several antioxidant enzymes.
Caption: TTI-0102 metabolic and antioxidant pathway.
Experimental Protocols
Below are detailed methodologies for the key in vitro antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[9]
Protocol:
-
Prepare a stock solution of the test compound and a series of dilutions in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent to a final absorbance of approximately 1.0 at 517 nm.
-
Add a small volume of each dilution of the test compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm.
-
A blank sample containing only the solvent and DPPH is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the antioxidant concentration.
Caption: DPPH radical scavenging assay workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). In the presence of an antioxidant, the radical is reduced, causing a decolorization that is measured spectrophotometrically.[10]
Protocol:
-
Generate the ABTS•+ stock solution by reacting ABTS with an oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of the test compound and a series of dilutions.
-
Add a small volume of each dilution of the test compound to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
A standard curve is generated using Trolox, a water-soluble analog of vitamin E.
-
The antioxidant capacity of the test compound is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that would produce the same level of absorbance reduction.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay is based on the ability of an antioxidant to reduce a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex at low pH. The intensity of the blue color is proportional to the antioxidant capacity.
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the test compound solution to the FRAP reagent.
-
Measure the absorbance of the mixture at 593 nm after a specified incubation time (e.g., 4 minutes).
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O or an antioxidant standard like ascorbic acid or Trolox.
-
The antioxidant capacity of the sample is expressed as FRAP units or as equivalents of the standard used.
Logical Comparison of Antioxidant Mechanisms
The antioxidants discussed in this guide employ different primary mechanisms to combat oxidative stress. TTI-0102 (via cysteamine) and N-acetylcysteine are precursors for the synthesis of glutathione, an endogenous antioxidant.[3][4][5][6][7] In contrast, ascorbic acid and Trolox are direct radical scavengers.
Caption: Classification of antioxidant mechanisms.
References
- 1. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiogenesis Therapeutics [thiogenesis.com]
- 3. Thiogenesis Therapeutics [thiogenesis.com]
- 4. validate.perfdrive.com [validate.perfdrive.com]
- 5. Thiogenesis Announces FDA Clearance of its Investigational New Drug Application ("IND") for a Phase 2a Clinical Trial in Leigh Syndrome Spectrum | Nasdaq [nasdaq.com]
- 6. Thiogenesis Announces FDA Clearance of its Investigational New Drug Application (“IND”) for a Phase 2a Clinical Trial in Leigh Syndrome Spectrum - IR-WORLD [irw-press.com]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of Antioxidants: The Limited Correlation between Various Assays of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. khu.elsevierpure.com [khu.elsevierpure.com]
Independent Validation of TTI-0102's Mechanism of Action: A Comparative Guide
This guide provides a comprehensive comparison of TTI-0102 with alternative therapeutic options for mitochondrial and metabolic diseases. It is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the available experimental data and the underlying mechanisms of action.
Disclaimer: TTI-0102 is a clinical-stage therapeutic candidate. The majority of the data presented for TTI-0102 is based on information released by the developing company, Thiogenesis Therapeutics, as independent, peer-reviewed studies on TTI-0102 are not yet available. Data for comparator therapies is sourced from published clinical trials and established treatment guidelines.
TTI-0102: A Prodrug Approach to Cysteamine Delivery
TTI-0102 is a novel chemical entity designed as a prodrug of cysteamine.[1] Its primary mechanism of action is to increase intracellular levels of cysteine, which is a precursor to the antioxidant glutathione and the amino acid taurine.[1] By boosting these molecules, TTI-0102 aims to mitigate oxidative stress and support mitochondrial function, which are key pathological features in a range of mitochondrial diseases.[2][3][4]
The active metabolite of TTI-0102 is cysteamine, an established therapeutic agent.[2][3][5] TTI-0102 is engineered to provide a controlled and sustained release of cysteamine, potentially improving its tolerability and allowing for less frequent dosing compared to existing cysteamine formulations.[1]
Signaling Pathway of TTI-0102
The proposed mechanism of action for TTI-0102 involves its conversion to cysteamine, which then influences several downstream pathways to restore cellular homeostasis, particularly in the context of mitochondrial dysfunction.
References
- 1. ovid.com [ovid.com]
- 2. Thiogenesis Therapeutics [thiogenesis.com]
- 3. Thiogenesis Therapeutics [thiogenesis.com]
- 4. Thiogenesis Announces FDA Clearance of its Investigational New Drug Application ("IND") for a Phase 2a Clinical Trial in Leigh Syndrome Spectrum [newsfilecorp.com]
- 5. Thiogenesis Reports Positive Interim Phase 2 Trial Results for MELAS and Announces Pipeline Advancements in Leigh Syndrome and Cystinosis | Nasdaq [nasdaq.com]
A Head-to-Head Comparison of TTI-0102 and N-acetylcysteine in the Context of Liver Fibrosis
For researchers and drug development professionals investigating novel therapeutic strategies for liver fibrosis, understanding the comparative efficacy and mechanisms of action of emerging and established agents is paramount. This guide provides a detailed head-to-head comparison of TTI-0102, a next-generation cysteamine prodrug, and N-acetylcysteine (NAC), a widely used antioxidant, based on available preclinical and clinical data.
Executive Summary
TTI-0102 and N-acetylcysteine (NAC) both show promise in mitigating liver fibrosis, primarily through their antioxidant properties and their ability to modulate the activity of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition in the liver. TTI-0102, a prodrug of cysteamine, is designed for improved tolerability and less frequent dosing compared to its active metabolite. Its mechanism in liver fibrosis is linked to inhibiting HSC activation and boosting intracellular glutathione. NAC, a precursor to glutathione, has a more extensively studied mechanism, which includes direct scavenging of reactive oxygen species (ROS) and interference with pro-fibrotic signaling pathways such as the Transforming Growth Factor-beta (TGF-β) pathway. While direct head-to-head studies are not yet available, this guide synthesizes existing data to offer a comparative overview.
Mechanism of Action
TTI-0102 (via Cysteamine)
TTI-0102 is a novel prodrug that is metabolized to release cysteamine. Cysteamine is a potent antioxidant that is thought to exert its anti-fibrotic effects through several mechanisms:
-
Inhibition of Hepatic Stellate Cell (HSC) Activation : Cysteamine has been shown to block the activation of HSCs, a critical step in the initiation and progression of liver fibrosis.[1]
-
Glutathione Precursor : As a source of cysteine, TTI-0102 boosts the synthesis of glutathione (GSH), the body's primary intracellular antioxidant.[2] GSH plays a crucial role in neutralizing ROS and protecting cells from oxidative damage.
-
Mitochondrial Redox Balance : TTI-0102 helps restore the redox balance within mitochondria, which is often disrupted in chronic liver disease.[2]
N-acetylcysteine (NAC)
NAC is a well-established antioxidant with a multifaceted mechanism of action in the context of liver fibrosis:
-
Glutathione Precursor : Similar to TTI-0102, NAC serves as a precursor for L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione.[3]
-
Direct ROS Scavenging : The thiol group in NAC can directly scavenge reactive oxygen species, thus reducing oxidative stress.
-
Inhibition of TGF-β Signaling : NAC has been shown to interfere with the TGF-β signaling pathway, a key driver of fibrosis. It can abrogate the phosphorylation of Smad2 and Smad3, key downstream mediators of TGF-β signaling.[4]
-
Induction of HSC Cell Cycle Arrest : NAC can induce cell cycle arrest in activated HSCs at the G1 phase through the mitogen-activated protein kinase (MAPK) pathway, thereby limiting their proliferation.[5]
Data Presentation: Preclinical Efficacy in Liver Fibrosis Models
The following tables summarize quantitative data from preclinical studies investigating the effects of cysteamine (the active metabolite of TTI-0102) and NAC in animal models of liver fibrosis. It is important to note that these studies were not direct head-to-head comparisons and experimental conditions may have varied.
Table 1: Effects of Cysteamine (Active Metabolite of TTI-0102) on Liver Injury and Fibrosis in Animal Models
| Animal Model | Treatment | Key Findings | Reference |
| Choline-deficient, L-amino acid-defined, high-fat-diet (CDAA-HFD) mouse model of MASH | Deuterated cystamine derivatives (200 mg/kg daily) | Significant reduction in ALT levels and intrahepatic fibrosis (Picosirius Red and αSMA staining). | [6][7] |
| Children with NAFLD | Enteric-coated cysteamine (mean dose 15.2 mg/kg/day) for 24 weeks | Significant reduction in mean ALT (120.2 to 55 IU/L) and AST (60 to 36 IU/L). | [8] |
Table 2: Effects of N-acetylcysteine on Liver Injury and Fibrosis in Animal Models
| Animal Model | Treatment | Key Findings | Reference |
| Carbon tetrachloride (CCl4)-induced cirrhosis in rats | NAC | Lower degrees of fibrosis (histological analysis and collagen quantification), reduced cellular membrane damage, and decreased iNOS expression. | [3][9] |
| Bile duct ligation (BDL)-induced liver fibrosis in rats | NAC (50 µmol/kg/day, i.p. for 28 days) | Improved AST and alkaline phosphatase levels, and reduced oxidative stress markers. No significant effect on collagen levels in this model. | [10][11] |
| High-fat diet-induced NASH in rats | NAC supplementation | Attenuated the increase in serum ALT and reduced portal/lobular fibrosis (Picosirius red staining). | [12] |
| Mdr2 knockout mice (model for cholestatic liver disease) | Oral NAC for 3 weeks | Improved liver fibrosis and decreased liver enzyme activities. | [13] |
| Cirrhotic patients | Oral NAC (600 mg daily) for 6 months | Significant decrease in ALT, AST, and ALP levels. | [14][15] |
Experimental Protocols
General Protocol for Induction of Liver Fibrosis in Rodents
A common method for inducing liver fibrosis in preclinical studies is through the administration of a hepatotoxin such as carbon tetrachloride (CCl4) or through surgical procedures like bile duct ligation (BDL).[1][16]
-
Carbon Tetrachloride (CCl4) Model :
-
Animals : Wistar or Sprague-Dawley rats, or various mouse strains (e.g., C57BL/6).[1][17]
-
Induction : CCl4 is typically administered via intraperitoneal injection or oral gavage, often twice weekly for several weeks (e.g., 4-12 weeks) to induce different stages of fibrosis.[18]
-
Vehicle : CCl4 is usually dissolved in a vehicle like olive oil or corn oil.[19]
-
-
Bile Duct Ligation (BDL) Model :
Assessment of Liver Fibrosis
-
Histology : Liver tissue sections are stained with Masson's trichrome or Picosirius red to visualize and quantify collagen deposition.[12][17]
-
Biochemical Markers : Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver injury.[17]
-
Hydroxyproline Assay : The hydroxyproline content of liver tissue is quantified as a biochemical marker of total collagen content.[19][20]
-
Immunohistochemistry : Staining for alpha-smooth muscle actin (α-SMA) is used to identify activated HSCs.[6]
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams created using the DOT language to visualize the signaling pathways and a typical experimental workflow.
Caption: Mechanism of action of TTI-0102 in liver fibrosis.
Caption: N-acetylcysteine's inhibitory effect on the TGF-β pathway.
Caption: A typical experimental workflow for comparing anti-fibrotic agents.
Conclusion
Both TTI-0102 and N-acetylcysteine demonstrate significant potential as therapeutic agents for liver fibrosis, primarily by targeting oxidative stress and the activation of hepatic stellate cells. TTI-0102 offers the advantage of being a prodrug designed for improved pharmacokinetic properties, potentially leading to better patient compliance. NAC, on the other hand, has a more extensively characterized mechanism of action, including its direct interference with the pro-fibrotic TGF-β signaling pathway.
The choice between these two agents for further research and development may depend on the specific context of the liver disease, the desired dosing regimen, and the relative importance of inhibiting specific signaling pathways. Crucially, direct head-to-head comparative studies in well-characterized preclinical models of liver fibrosis are warranted to definitively establish the relative efficacy and potency of TTI-0102 and NAC. Such studies will be instrumental in guiding the clinical development of these promising anti-fibrotic therapies.
References
- 1. Experimental models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiogenesis Therapeutics [thiogenesis.com]
- 3. Role of N-acetylcysteine on fibrosis and oxidative stress in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetyl-L-cysteine suppresses TGF-beta signaling at distinct molecular steps: the biochemical and biological efficacy of a multifunctional, antifibrotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetylcysteine induces cell cycle arrest in hepatic stellate cells through its reducing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d 4-Cystamine: A Deuterated Cystamine Derivative with Improved Anti-Inflammatory and Anti-Fibrotic Activities in a Murine Model of Fibrosing Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cysteamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. The effects of N-acetylcysteine on bile duct ligation-induced liver fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. N-acetylcysteine attenuates progression of liver pathology in a rat model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral N-acetylcysteine ameliorates liver fibrosis and enhances regenerative responses in Mdr2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of N-acetylcysteine on hepatic, hematologic, and renal parameters in cirrhotic patients: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of N-acetylcysteine on hepatic, hematologic, and renal parameters in cirrhotic patients: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modeling Liver Fibrosis in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 19. JCI Insight - Molecular imaging of oxidized collagen quantifies pulmonary and hepatic fibrogenesis [insight.jci.org]
- 20. Fast detection of liver fibrosis with collagen-binding single-nanometer iron oxide nanoparticles via T1-weighted MRI - PMC [pmc.ncbi.nlm.nih.gov]
TTI-0102 in MELAS: A Comparative Analysis of a Novel Therapeutic Candidate Against Existing Treatments
For Immediate Release
This guide provides a detailed comparison of TTI-0102, an investigational drug, with current treatment options for Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available efficacy data, mechanisms of action, and experimental protocols to inform ongoing research and development in the field.
Overview of TTI-0102
TTI-0102 is a novel, orally administered prodrug of cysteamine, designed to increase intracellular levels of glutathione and taurine.[1] In patients with MELAS, deficiencies in these molecules are believed to contribute to the disease's pathophysiology.[1][2] TTI-0102 is currently under investigation in a Phase 2 clinical trial for the treatment of MELAS.[1][2][3][4][5][6]
Existing Treatments for MELAS
Currently, there is no cure for MELAS, and treatment strategies are primarily supportive, focusing on the management of symptoms.[4] Standard care often includes a combination of supplements and medications to address specific complications. The most common treatments include:
-
L-arginine: Used to manage and prevent stroke-like episodes.[7][8][9][10][11]
-
Coenzyme Q10 (CoQ10): An antioxidant that plays a role in mitochondrial energy production.[12][13][14][15]
-
L-citrulline: A precursor to L-arginine that may enhance nitric oxide production.[16][17][18][19][20]
-
Dichloroacetate (DCA): Investigated for its potential to reduce lactic acid levels.[21][22][23][24][25]
-
Other supportive therapies: Including anti-seizure medications and vitamins.[4]
Efficacy Comparison
Direct quantitative comparison of TTI-0102 efficacy with existing treatments is challenging as the Phase 2 trial for TTI-0102 is ongoing and efficacy data remains confidential pending publication, which is anticipated in early 2026.[1][3][6] However, interim analysis of the study has shown encouraging biomarker activity.[3][4][5] The following tables summarize the available quantitative data for existing treatments.
Table 1: Quantitative Efficacy Data for L-arginine in MELAS
| Study | Intervention | Key Efficacy Endpoint(s) | Results |
| Koga et al. (2018)[7][8][9][11] | Oral L-arginine (prophylactic) | Frequency and severity of stroke-like episodes | Extended the interictal phase (p=0.0625) and decreased the incidence and severity of ictuses. |
| Koga et al. (2018)[7][8][9][11] | Intravenous L-arginine (acute) | Improvement in symptoms of stroke-like episodes | Improved rates of headache, nausea/vomiting, impaired consciousness, and visual disturbance. |
| Systematic Review (2021)[10] | Acute L-arginine | Positive clinical response | 54% of patients in case reports/series showed a positive response. |
| Systematic Review (2021)[10] | Prophylactic L-arginine | Reduction in frequency or severity of stroke-like episodes | 31% of patients had a positive response. |
Table 2: Efficacy and Safety Data for Other MELAS Treatments
| Treatment | Study Design | Key Finding(s) | Reference(s) |
| L-citrulline | Short-term supplementation study | Significantly decreased plasma lactate levels. | [17] |
| Coenzyme Q10 | Case study | Shifted oxygen consumption pattern from severe to mild, correlating with reduced serum lactate and pyruvate during exercise. | [12][14] |
| Dichloroacetate (DCA) | Randomized, placebo-controlled trial | No beneficial effect detected; trial terminated early due to peripheral nerve toxicity. | [21][22][23] |
Signaling Pathway and Experimental Workflow
TTI-0102 Signaling Pathway
TTI-0102 is a prodrug that is metabolized to cysteamine. Cysteamine, in turn, increases the intracellular levels of cysteine, a precursor to the antioxidant glutathione and the amino acid taurine. These molecules are crucial for mitochondrial function and cellular protection against oxidative stress.
References
- 1. marketscreener.com [marketscreener.com]
- 2. Thiogenesis Receives EMA Clearance to Initiate Phase 2 Trial of TTI-0102 for MELAS [trial.medpath.com]
- 3. Thiogenesis Reports Positive Phase 2 MELAS Interim Results | TTIPF Stock News [stocktitan.net]
- 4. La Nave Madrid [lanavemadrid.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. validate.perfdrive.com [validate.perfdrive.com]
- 7. Therapeutic regimen of l-arginine for MELAS: 9-year, prospective, multicenter, clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic regimen of L-arginine for MELAS: 9-year, prospective, multicenter, clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 10. l-Arginine in Mitochondrial Encephalopathy, Lactic Acidosis, and Stroke-like Episodes: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of coenzyme Q10 in patients with mitochondrial myopathy, encephalopathy, lactic acidosis, and stroke-like episodes (MELAS): evaluation by noninvasive tissue oximetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of coenzyme Q10 in patients with mitochondrial myopathy, encephalopathy, lactic acidosis, and stroke-like episodes (MELAS): evaluation by noninvasive tissue oximetry. | Read by QxMD [read.qxmd.com]
- 15. Design and Implementation of the First Randomized Controlled Trial of Coenzyme Q10 in Children with Primary Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. L-Citrulline for MELAS Syndrome · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 17. The effect of citrulline and arginine supplementation on lactic acidemia in MELAS syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Baylor recruiting MELAS syndrome patients for Phase 1 clinical trial | BCM [bcm.edu]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. L-Citrulline Dose Finding Safety Study in MELAS [ctv.veeva.com]
- 21. Dichloroacetate causes toxic neuropathy in MELAS: a randomized, controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. neurology.org [neurology.org]
- 23. researchgate.net [researchgate.net]
- 24. neurology.org [neurology.org]
- 25. Effects of dichloroacetate in three patients with MELAS - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of the safety profiles of TTI-0102 and cysteamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety profiles of TTI-0102, a novel investigational prodrug, and cysteamine, an established therapy for nephropathic cystinosis. The information presented is based on available preclinical and clinical data to support researchers and drug development professionals in their understanding of these two compounds.
Executive Summary
Cysteamine has been the cornerstone of treatment for nephropathic cystinosis for decades, effectively reducing intracellular cystine accumulation. However, its use is often limited by a challenging safety and tolerability profile, particularly gastrointestinal side effects, and a short half-life necessitating frequent dosing. TTI-0102 is a new chemical entity designed as a prodrug of cysteamine to overcome these limitations. By gradually releasing cysteamine, TTI-0102 aims to provide a better-tolerated therapeutic option with the potential for less frequent administration. Clinical data to date suggests that TTI-0102 has a more favorable safety profile, especially concerning gastrointestinal adverse events.
Mechanism of Action and Rationale for Improved Safety of TTI-0102
Cysteamine's therapeutic effect stems from its ability to enter lysosomes and convert cystine into cysteine and a mixed disulfide of cysteine-cysteamine, both of which can then exit the lysosome via different transport systems[1][2][3]. This action depletes the harmful accumulation of cystine crystals within cells[1][4].
TTI-0102 is an asymmetric disulfide composed of two thiol molecules: cysteamine and pantetheine[5]. Its design as a prodrug leads to a two-step metabolic conversion into two molecules of cysteamine and one molecule of pantothenic acid (Vitamin B5)[5]. This gradual, two-stage release of cysteamine is intended to act as a 'gating mechanism' that prevents the sharp spike in plasma cysteamine concentration associated with immediate-release cysteamine formulations[5][6][7]. This controlled release is hypothesized to be the primary reason for the improved gastrointestinal tolerability observed with TTI-0102[6][7].
Signaling and Metabolic Pathways
The following diagrams illustrate the metabolic pathway of TTI-0102 and the mechanism of action of cysteamine in a lysosome.
Clinical Safety and Tolerability
Clinical trials have provided valuable insights into the safety and tolerability of both TTI-0102 and various formulations of cysteamine.
TTI-0102 Clinical Safety
A Phase 1, open-label, dose-escalation study was conducted in healthy volunteers to evaluate the safety, tolerability, and pharmacokinetics of oral TTI-0102 compared to Cystagon® (cysteamine bitartrate). TTI-0102 was found to be safe and well-tolerated at doses ranging from 600 mg to 2400 mg cysteamine-base equivalent, with no serious adverse events reported. A key finding was the absence of nausea, a common side effect of Cystagon®. The only moderately graded treatment-emergent adverse effect reported was abnormal skin odor in three participants at the highest dose of 2400 mg.
Interim results from a Phase 2 trial of TTI-0102 in patients with Mitochondrial Encephalopathy, Lactic Acidosis, and Stroke-like Episodes (MELAS) indicated that the drug was well-tolerated in patients weighing over 70 kg. However, four patients weighing under 50 kg discontinued the study due to dose-dependent side effects, highlighting the need for weight-based dosing adjustments.
Cysteamine Clinical Safety
The safety profile of cysteamine has been well-characterized through years of clinical use and various clinical trials of its immediate-release (Cystagon®) and delayed-release (Procysbi®) formulations. The most frequently reported adverse reactions are gastrointestinal and central nervous system-related, particularly at the initiation of therapy.
Table 1: Comparison of Common Adverse Events from Clinical Trials of Cysteamine Formulations
| Adverse Event | Cystagon® (% Incidence) | Procysbi® (% Incidence in patients switched from IR-cysteamine) | Procysbi® (% Incidence in cysteamine-naïve patients 1 to <6 years) |
| Vomiting | 35% | 19-77% | 20% |
| Nausea | 7% | 16-18% | >10% |
| Anorexia | 31% | 5% | - |
| Diarrhea | 16% | 8.5% | 6.7% |
| Abdominal Pain | >5% | 13.6% | - |
| Lethargy | 11% | - | - |
| Rash | 7% | >5% | - |
| Breath Odor | >5% | 11.9% | 20% |
| Headache | >5% | 9-12% | >10% |
| Fever | 22% | - | - |
| Gastroenteritis | >5% | 53% | >10% |
Data compiled from prescribing information and clinical trial reports.[1][4][7][8]
Less common but serious adverse events associated with cysteamine include Ehlers-Danlos-like syndrome, gastrointestinal ulceration and bleeding, leukopenia, and benign intracranial hypertension.
Preclinical Toxicology
Preclinical studies are essential for determining the safety profile of a new drug before it is tested in humans.
TTI-0102 Preclinical Safety
As TTI-0102 is a prodrug of cysteamine, its developer, Thiogenesis Therapeutics, is utilizing the 505(b)(2) regulatory pathway in the United States. This pathway allows for the submission of an Investigational New Drug (IND) application that relies, in part, on the FDA's previous findings of safety and effectiveness for a previously approved product, in this case, cysteamine (Cystagon®). This can reduce the number of new preclinical studies required. As such, detailed public reports on the full preclinical toxicology program for TTI-0102 are limited.
Cysteamine Preclinical Safety
The preclinical safety of cysteamine has been evaluated in various animal models.
Table 2: Summary of Cysteamine Preclinical Toxicology Findings
| Study Type | Species | Key Findings | Reference |
| Acute Oral Toxicity | Rat | A single oral dose of 660 mg/kg was lethal. Symptoms of acute toxicity included reduced motor activity and generalized hemorrhage in the gastrointestinal tract and kidneys. | Prescribing Information |
| Reproductive and Developmental Toxicity | Rat | Teratogenic and fetotoxic at oral doses of 37.5 to 150 mg/kg/day. Observed malformations included cleft palate, kyphosis, heart ventricular septal defects, microcephaly, and exencephaly. The no-observed-adverse-effect-level (NOAEL) for developmental toxicity was 75 mg/kg/day. | [1][8] |
| Fertility and Early Embryonic Development | Rat | No adverse effects on reproductive performance at doses up to 150 mg/kg/day. | [4] |
| Carcinogenicity | - | No carcinogenicity studies have been performed for cysteamine. | Prescribing Information |
| Genetic Toxicology | - | Negative in the Ames bacterial reverse mutation assay and the Saccharomyces mitotic gene conversion assay. Positive for chromosomal aberrations in a rat liver cell line assay. | Prescribing Information |
Experimental Protocols
Detailed experimental protocols for pivotal safety studies are often proprietary. However, the methodologies generally follow established regulatory guidelines.
General Protocol for Acute Oral Toxicity Study (as per OECD Guideline 420)
This type of study is designed to determine the short-term toxicity of a single oral dose of a substance.
-
Test System: Typically, young adult rats of a single sex (usually females).
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They are fasted prior to dosing.
-
Dose Administration: The test substance is administered as a single dose by oral gavage. A step-wise procedure is used with fixed doses (e.g., 5, 50, 300, 2000 mg/kg).
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
General Protocol for a Reproductive and Developmental Toxicity Study
These studies are designed to evaluate the potential effects of a substance on the reproductive system and the developing fetus.
-
Test System: Typically, rats.
-
Dosing Period: The test substance is administered to pregnant females during the period of organogenesis (e.g., gestation days 6.5 through 18.5 in rats).
-
Dose Levels: A control group and at least three dose levels are used.
-
Maternal Observations: Dams are observed for clinical signs of toxicity, body weight changes, and food consumption.
-
Fetal Evaluation: Near the end of gestation (e.g., day 20.5), fetuses are delivered by cesarean section and examined for external, visceral, and skeletal abnormalities, as well as effects on survival and growth.
Conclusion
The available data indicates that TTI-0102 has a significantly improved safety and tolerability profile compared to standard cysteamine formulations, particularly with regard to gastrointestinal side effects. This is attributed to its prodrug design, which allows for a more controlled release of the active cysteamine molecule. While the long-term safety of TTI-0102 is still under investigation in ongoing clinical trials, the initial findings are promising and suggest that it could offer a valuable therapeutic alternative for patients who experience tolerability issues with current cysteamine treatments. Further head-to-head comparative studies will be crucial to fully elucidate the relative safety and efficacy of TTI-0102.
References
- 1. Developmental toxicity of cysteamine in the rat: effects on embryo-fetal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Thiogenesis Therapeutics [thiogenesis.com]
- 4. Evaluation of the reproductive and developmental safety of cysteamine in the rat: effects on female reproduction and early embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiogenesis Reports Positive Phase 2 MELAS Interim Results | TTIPF Stock News [stocktitan.net]
- 6. Thiogenesis Therapeutics [thiogenesis.com]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. Thiogenesis Therapeutics [thiogenesis.com]
TTI-0102: A Next-Generation Approach to Modulating Oxidative Stress in Patient-Derived Cells
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of TTI-0102 and its parent compound, cysteamine, for therapeutic potential in diseases driven by mitochondrial dysfunction and oxidative stress. The information presented is based on publicly available preclinical and clinical data, intended to inform researchers, scientists, and drug development professionals.
Executive Summary
TTI-0102 is a novel, new chemical entity (NCE) that acts as a prodrug of cysteamine.[1] It is designed to overcome the pharmacokinetic and tolerability limitations of cysteamine, a well-characterized agent with proven efficacy in treating nephropathic cystinosis.[2] By delivering cysteamine in a controlled-release manner, TTI-0102 offers the potential for a more favorable dosing regimen and a better side-effect profile, thereby potentially unlocking the broader therapeutic utility of cysteamine in a range of mitochondrial and oxidative stress-related disorders.[1]
Mechanism of Action: A Tale of Two Molecules
Both TTI-0102 and cysteamine exert their therapeutic effects by increasing intracellular levels of L-cysteine, a critical precursor to the master antioxidant glutathione (GSH).[1] This, in turn, enhances the cell's capacity to combat oxidative stress, a key pathological feature in many mitochondrial diseases. The downstream effects include the replenishment of other essential molecules like taurine and coenzyme A, which are vital for mitochondrial redox balance and energy metabolism.[1]
The key difference lies in their delivery. TTI-0102 is an asymmetric disulfide that is metabolized in two steps to release cysteamine, allowing for a gradual and sustained increase in plasma cysteamine levels.[1] This contrasts with the immediate-release profile of cysteamine, which leads to sharp peaks in plasma concentration and is associated with dose-limiting side effects.
dot
Figure 1: Mechanism of Action of TTI-0102.
Comparative Performance: TTI-0102 vs. Cysteamine
The primary advantage of TTI-0102 over cysteamine lies in its improved pharmacokinetic and tolerability profile. Clinical data from a Phase 1 study in healthy volunteers and interim data from a Phase 2 study in patients with Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS) support these claims.
Pharmacokinetic Comparison
| Parameter | TTI-0102 | Cysteamine | Reference |
| Dosing Frequency | Potential for once or twice daily administration | Every 6 hours | [3] |
| Plasma Cmax | Lower peak plasma concentrations | High peak plasma concentrations | [1] |
| Half-life | Extended therapeutic levels | Short half-life | [1] |
Tolerability Comparison
| Side Effect | TTI-0102 | Cysteamine | Reference |
| Gastrointestinal | Reduced incidence of nausea and vomiting | Common dose-limiting side effect | [4] |
| Body Odor | Milder and less frequent | Strong and unpleasant | [1] |
Preclinical Data in Patient-Derived Cells: The Case for Cysteamine
While specific preclinical data for TTI-0102 in patient-derived cells is not yet publicly available, extensive research on cysteamine in similar models provides a strong rationale for the therapeutic potential of TTI-0102. Studies using patient-derived cells have demonstrated the ability of cysteamine to:
-
Increase Glutathione Levels: In cultured cystinotic proximal tubular epithelial cells, cysteamine treatment significantly increased total glutathione levels and restored the glutathione redox status.[4][5]
-
Reduce Cystine Accumulation: In mesenchymal stromal cells isolated from a cystinosis patient, cysteamine treatment substantially decreased the pathologically high intracellular cystine concentrations.[2]
-
Improve Cellular Phenotypes: Treatment with cysteamine restored the ability of mesenchymal stromal cells from a cystinosis patient to differentiate into osteoblasts.[2]
These findings in patient-derived cells highlight the potential of cysteamine-based therapies to correct underlying cellular defects. Given that TTI-0102 delivers cysteamine more efficiently and with better tolerability, it is hypothesized that it will produce similar or enhanced therapeutic effects in these models.
Experimental Protocols for Therapeutic Validation in Patient-Derived Cells
Validating the therapeutic potential of compounds like TTI-0102 in patient-derived cells requires a systematic approach. Below are detailed methodologies for key experiments.
dot
Figure 2: Experimental Workflow for Validation.
Culture of Patient-Derived Fibroblasts
-
Source: Skin biopsies from patients with diagnosed mitochondrial diseases and healthy controls.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculture: Cells are passaged at 80-90% confluency using trypsin-EDTA.
Drug Treatment
-
Preparation: TTI-0102 and cysteamine are dissolved in an appropriate solvent (e.g., sterile water or PBS) to create stock solutions.
-
Treatment: Patient-derived fibroblasts are seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of TTI-0102 or cysteamine. A vehicle control is included in all experiments.
-
Incubation: Cells are incubated with the compounds for a predetermined period (e.g., 24, 48, or 72 hours) before being harvested for analysis.
Glutathione (GSH) Assay
-
Principle: This assay measures the total and oxidized glutathione levels in cell lysates. The ratio of reduced (GSH) to oxidized (GSSG) glutathione is a key indicator of cellular oxidative stress.
-
Procedure (based on commercially available kits):
-
Harvest and lyse the cells according to the kit manufacturer's protocol.
-
Deproteinate the samples to prevent interference.
-
For GSSG measurement, a masking reagent is added to derivatize GSH.
-
Add a reaction mix containing glutathione reductase and a chromogen (e.g., DTNB).
-
Measure the absorbance at the appropriate wavelength (e.g., 412 nm) over time.
-
Calculate GSH and GSSG concentrations based on a standard curve.
-
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
-
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a comprehensive assessment of mitochondrial function.
-
Procedure:
-
Seed patient-derived fibroblasts in a Seahorse XF cell culture microplate and allow them to adhere.
-
Hydrate the sensor cartridge overnight in a CO2-free incubator.
-
On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.
-
Load the injector ports of the sensor cartridge with modulators of mitochondrial respiration (e.g., oligomycin, FCCP, and rotenone/antimycin A).
-
Calibrate the Seahorse XF Analyzer and initiate the assay.
-
Analyze the data to determine key parameters of mitochondrial respiration, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
Conclusion
TTI-0102 represents a promising advancement over conventional cysteamine therapy. Its superior pharmacokinetic and tolerability profile suggests the potential for improved patient compliance and a wider therapeutic window. While direct comparative data in patient-derived cells is awaited, the extensive preclinical evidence for cysteamine's efficacy in modulating oxidative stress and improving cellular function in these models provides a strong foundation for the continued investigation of TTI-0102 in a range of mitochondrial and related diseases. The experimental protocols outlined in this guide offer a robust framework for the preclinical validation of TTI-0102 and other novel therapeutics in this space.
References
- 1. Thiogenesis Therapeutics [thiogenesis.com]
- 2. Cysteamine treatment restores the in vitro ability to differentiate along the osteoblastic lineage of mesenchymal stromal cells isolated from bone marrow of a cystinotic patient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of cysteamine on glutathione level and developmental capacity of bovine oocyte matured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. Cysteamine restores glutathione redox status in cultured cystinotic proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
TTI-0102: A Comparative Analysis of a Novel Cysteamine Prodrug
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of TTI-0102 with other cysteamine prodrugs, supported by available experimental data. TTI-0102 is a new chemical entity designed to overcome the limitations of existing cysteamine therapies by improving its pharmacokinetic profile and reducing adverse effects.
Cysteamine is an established treatment for nephropathic cystinosis, a rare lysosomal storage disorder. However, its therapeutic potential in other conditions associated with oxidative stress, such as mitochondrial diseases, is limited by its short half-life, strong gastrointestinal side effects, and unpleasant taste and odor. TTI-0102 is an asymmetric disulfide prodrug of cysteamine that aims to address these challenges through a two-step release mechanism.
TTI-0102 vs. Standard of Care: A Clinical Snapshot
A Phase 1, open-label, dose-escalation study was conducted in healthy volunteers to evaluate the safety, tolerability, and pharmacokinetics of oral TTI-0102 compared to the immediate-release cysteamine formulation, Cystagon®. The results demonstrate a favorable pharmacokinetic profile for TTI-0102, suggesting the potential for less frequent dosing and improved tolerability.[1]
Pharmacokinetic Comparison
The study revealed that a high dose of TTI-0102 (2400 mg cysteamine-base equivalent) did not result in a statistically significant increase in the peak plasma concentration (Cmax) of cysteamine compared to a standard dose of Cystagon® (600 mg). However, the total systemic exposure (AUC) was significantly increased with TTI-0102, indicating greater bioavailability without the peak concentrations associated with adverse effects.[1]
| Parameter | TTI-0102 (2400 mg cysteamine-base equivalent) | Cystagon® (600 mg) | Significance |
| Cmax (mg/mL) | 3.49 ± 0.95 | 3.19 ± 1.12 | p = 0.61 (not significant) |
| AUC (hr.mg/mL) | 20.38 ± 4.27 | 7.32 ± 1.76 | p < 0.01 (significant) |
Table 1: Pharmacokinetic parameters of TTI-0102 and Cystagon® from a Phase 1 clinical trial in healthy volunteers.[1]
Safety and Tolerability
The most common adverse effect reported with Cystagon® was nausea. In contrast, no nausea was reported with TTI-0102 administration. The only moderate adverse event noted with the highest dose of TTI-0102 was an abnormal skin odor in three participants.[1] These findings suggest a significantly improved gastrointestinal tolerability profile for TTI-0102.
The Landscape of Cysteamine Prodrugs in Development
While TTI-0102 has advanced to clinical trials, other cysteamine prodrugs are in earlier stages of development. Direct comparative data is not available; however, this section summarizes the key features and available data for other notable candidates.
CF10: A γ-Glutamyl Cysteamine Prodrug
CF10 is a γ-glutamyl prodrug of cysteamine designed to be activated by γ-glutamyl transpeptidase (GGT), an enzyme found on the surface of various cells, including those in the kidney.[2][3] This targeted delivery aims to increase local concentrations of cysteamine while minimizing systemic exposure and associated side effects.[2]
Preclinical studies in a rat model of cystinosis have shown that CF10 has comparable cystine-depleting activity to cysteamine but with fewer side effects, such as a lack of gastrointestinal damage.[4] In these studies, CF10 demonstrated the potential to be as effective as cysteamine in reducing cystine levels and preserving kidney function.[4]
Other γ-Glutamyl-Cysteamine Derivatives
Researchers have synthesized and evaluated a series of diacylated γ-glutamyl-cysteamine prodrugs. In vitro studies using human proximal tubule epithelial cells have demonstrated the successful uptake of these prodrugs and the subsequent intracellular release of cysteamine.[5] These derivatives have also shown low cytotoxicity in cell-based assays.[5] The primary goal of this approach is to enhance oral bioavailability and reduce the unpleasant taste and smell of cysteamine.
Experimental Protocols
TTI-0102 Phase 1 Clinical Trial Methodology
The Phase 1 study was an open-label, dose-escalation trial in healthy adult volunteers. The study compared the pharmacokinetics and safety of single oral doses of TTI-0102 (at 600 mg, 1200 mg, and 2400 mg cysteamine-base equivalent) with a single oral dose of 600 mg of Cystagon®.[1] Blood samples were collected at various time points to determine the plasma concentrations of cysteamine. Pharmacokinetic parameters, including Cmax and AUC, were calculated using noncompartmental analysis. Safety and tolerability were assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[1]
In Vitro Evaluation of γ-Glutamyl-Cysteamine Prodrugs
The in vitro evaluation of γ-glutamyl-cysteamine prodrugs involved cell-based assays. Human proximal tubule epithelial cells were incubated with the prodrugs. The intracellular release of cysteamine was detected and quantified using high-performance liquid chromatography (HPLC) with UV detection after derivatization with a thiol-specific reagent (CMQT).[5][6] Cytotoxicity was assessed using the MTT assay in cultured human keratinocytes.[5]
Visualizing the Mechanism of Action
TTI-0102 Metabolic Pathway
The proposed two-step metabolic pathway of TTI-0102 is a key feature of its design, enabling a gradual release of cysteamine and avoiding the sharp peaks in plasma concentration seen with immediate-release formulations.
Caption: Metabolic pathway of TTI-0102 leading to the release of two active cysteamine molecules.
Signaling Pathways of Cysteamine's Therapeutic Actions
Cysteamine and its prodrugs exert their therapeutic effects through multiple mechanisms, primarily by replenishing intracellular cysteine, which is a precursor to the master antioxidant glutathione.
References
- 1. Thiogenesis Announces Positive Results from Phase 1 Dose-Escalation Study of its Lead Compound TTI-0102 [newsfilecorp.com]
- 2. GtR [gtr.ukri.org]
- 3. cystinosis.org.uk [cystinosis.org.uk]
- 4. cystinosisresearch.org [cystinosisresearch.org]
- 5. Synthesis of diacylated γ-glutamyl-cysteamine prodrugs, and in vitro evaluation of their cytotoxicity and intracellular delivery of cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cystinosis.org.uk [cystinosis.org.uk]
Cross-Validation of TTI-0102's Effects: A Comparative Guide for Researchers
TTI-0102, a novel prodrug of cysteamine, is emerging as a potential therapeutic for mitochondrial diseases by aiming to restore mitochondrial redox balance. This guide provides a comparative analysis of TTI-0102's clinical development program and its underlying scientific rationale against current standards of care for Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS) and Leigh Syndrome.
TTI-0102 is designed to address the limitations of existing thiol-based drugs by offering a gradual release of its active metabolite, cysteamine. This approach is intended to reduce side effects and allow for higher, potentially once-daily, dosing.[1] The core mechanism of action of TTI-0102 involves boosting intracellular levels of cysteine, which is a precursor to glutathione, taurine, and coenzyme A. These molecules are crucial for maintaining mitochondrial redox balance, energy metabolism, and cellular protection.[1][2]
Comparative Analysis of Clinical Trials
Currently, direct cross-laboratory quantitative comparisons of TTI-0102's efficacy are limited due to the ongoing nature of the clinical trials and the confidentiality of interim data. However, a comparison of the trial designs and available data from different research groups provides valuable insights into the validation of its therapeutic approach.
TTI-0102 for MELAS
An ongoing Phase 2, multi-center, randomized, double-blind, placebo-controlled study is being conducted at Radboud University in the Netherlands and CHU Angers in France to evaluate the efficacy and safety of TTI-0102 in patients with MELAS.[3][4][5]
Table 1: TTI-0102 Phase 2 MELAS Trial Overview
| Parameter | Thiogenesis Therapeutics (Radboud University & CHU Angers) | Standard of Care (General Clinical Practice) |
| Intervention | TTI-0102 (oral solution) | L-arginine, Coenzyme Q10, L-carnitine, symptomatic treatments.[6][7] |
| Trial Design | Randomized, double-blind, placebo-controlled.[3][5] | Not applicable (observational and based on clinical guidelines). |
| Patient Population | 9 patients (6 active, 3 placebo) aged 16 to 60 with moderate disease severity.[3][8][9] | Patients diagnosed with MELAS. |
| Primary Endpoints | Safety, tolerability, pharmacokinetics/pharmacodynamics, and efficacy.[10] Efficacy endpoints include the 12-Minute Walking Test (12-MWT), Fatigue Severity Scale (FSS), and Quality of Life Assessment (WHOQOL-BREF).[10] | Symptom management (e.g., reduction in stroke-like episodes, seizure control).[6] |
| Key Reported Findings | - Biological proof-of-concept, dose discovery, and biomarker improvement observed in blinded interim analysis.[5][8] - Well-tolerated in patients over 70 kg.[2][4][5] - Dose-dependent side effects leading to discontinuation in 4 patients under 50 kg, prompting a revision of dosing protocols.[2][4][5] - Individual biomarker and efficacy data remain confidential pending publication in early 2026.[5] | L-arginine has shown benefits in reducing the severity and frequency of stroke-like episodes. Other treatments are largely supportive. |
TTI-0102 for Leigh Syndrome
A Phase 2a clinical trial for TTI-0102 in adults and children with Leigh Syndrome Spectrum (LSS) is planned in collaboration with the Children's Hospital of Philadelphia (CHOP).[11]
Table 2: TTI-0102 Phase 2a Leigh Syndrome Trial Overview
| Parameter | Thiogenesis Therapeutics (in collaboration with CHOP) | Standard of Care (General Clinical Practice) |
| Intervention | TTI-0102 (cysteamine-pantetheine disulfide) vs. Placebo (D-Mannitol).[8] | Thiamine (Vitamin B1), Coenzyme Q10, L-carnitine, ketogenic diet (for specific mutations), symptomatic treatments.[12][13] |
| Trial Design | Partially randomized, placebo-controlled, sequential dose-ranging study.[8] | Not applicable (based on clinical guidelines). |
| Patient Population | Planned enrollment of adults and children with a confirmed diagnosis of Leigh syndrome or Leigh-like disorder.[14] | Patients diagnosed with Leigh Syndrome. |
| Primary Endpoints | To characterize the relationship between TTI-0102 drug levels and pharmacokinetic/pharmacodynamic measures, and to determine the dose for a subsequent Phase 2b/3 study.[14] | Management of symptoms such as muscle weakness, fatigue, and seizures.[10] |
| Key Reported Findings | The trial is estimated to start in October 2025; no results are available yet.[14] | Thiamine supplementation is a cornerstone of treatment, particularly for thiamine transporter-2 deficiency.[10] Other treatments are supportive and aim to slow disease progression. |
Experimental Protocols
TTI-0102 Phase 2 MELAS Trial Methodology
The ongoing Phase 2 trial is a multi-country, randomized, double-blind, placebo-controlled study.[10][14] Twelve patients were planned to be enrolled, with eight receiving TTI-0102 and four receiving a placebo over a 6-month period.[10] The interim analysis was based on the first three months of data from nine enrolled patients.[3][4][5] Key assessments include safety monitoring, pharmacokinetic and pharmacodynamic measurements (including biomarkers like cysteamine, glutathione, and taurine), and efficacy evaluations using the 12-Minute Walking Test, Fatigue Severity Scale, and a quality of life assessment.[10]
TTI-0102 Phase 2a Leigh Syndrome Trial Methodology
This study will be a partially randomized, placebo-controlled, sequential dose-ranging trial.[8] The primary objectives are to evaluate the pharmacokinetics, safety, and preliminary efficacy of orally administered TTI-0102.[8] The study will enroll adults and children with a confirmed diagnosis of Leigh Syndrome Spectrum.[14] Participants will receive the study drug twice daily for 12 weeks and will have multiple clinic visits for assessments.[14]
Signaling Pathway and Experimental Workflow
The therapeutic rationale for TTI-0102 is based on its role as a prodrug that ultimately increases intracellular levels of key antioxidants and metabolic cofactors.
References
- 1. rareportal.org.au [rareportal.org.au]
- 2. reddit.com [reddit.com]
- 3. A guide to diagnosis and treatment of Leigh syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiogenesis Therapeutics, Corp. Announces Interim Results from its Phase 2 Clinical Trial of TTI-0102 for Mitochondrial Encephalopathy, Lactic Acidosis, and Stroke-Like Episodes or MELAS | MarketScreener [marketscreener.com]
- 5. sedarplus.ca [sedarplus.ca]
- 6. MELAS syndrome: Life expectancy and treatment options [medicalnewstoday.com]
- 7. umdf.org [umdf.org]
- 8. Thiogenesis Reports Positive Phase 2 MELAS Interim Results | TTIPF Stock News [stocktitan.net]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. Leigh syndrome treatments and support [medicalnewstoday.com]
- 11. Pre-clinical evaluation of cysteamine bitartrate as a therapeutic agent for mitochondrial respiratory chain disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. umdf.org [umdf.org]
- 13. jnnp.bmj.com [jnnp.bmj.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
TTI-0102 vs. Placebo in Preclinical Leigh Syndrome Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of TTI-0102 versus a placebo in preclinical models relevant to Leigh syndrome. While direct preclinical studies on TTI-0102 in Leigh syndrome models are not yet published, this comparison is based on extensive preclinical data for its active moiety, cysteamine, and the established pharmacokinetic advantages of TTI-0102.
TTI-0102 is a novel investigational drug designed as a prodrug of cysteamine.[1][2] Its primary mechanism of action revolves around increasing intracellular levels of glutathione, a critical antioxidant, to combat the severe oxidative stress characteristic of Leigh syndrome.[1] Additionally, it serves as a precursor to taurine, which may help in reducing seizures, a common symptom of the disease.[3] The prodrug design of TTI-0102 aims to offer a more favorable side-effect profile and allow for less frequent dosing compared to cysteamine.[2]
Preclinical Efficacy of the Active Moiety (Cysteamine)
Preclinical studies utilizing zebrafish models of Leigh syndrome have demonstrated the potential of cysteamine to mitigate disease-related pathologies. These studies provide the foundational evidence for the therapeutic strategy of TTI-0102.
Quantitative Data from Preclinical Zebrafish Models
The following table summarizes key findings from a study using a surf1-/- zebrafish model of Leigh syndrome, which recapitulates key features of the human disease, including neurodegeneration and stress-induced mortality.
| Parameter | Placebo (Untreated surf1-/- Zebrafish) | Cysteamine Bitartrate Treatment | Outcome |
| Survival under Azide-Induced Stress | Markedly reduced survival | Significantly improved resiliency to stressor-induced brain death | Neuroprotective Effect |
| Neuromuscular Function | Impaired neuromuscular responses and reduced swimming activity | Significant improvement in swimming and neuromuscular function | Functional Improvement |
| Cardiac Function | Absent heartbeat upon stress | Prevention of heartbeat loss | Cardioprotective Effect |
| Biochemical Marker | Oxidative stress and glutathione deficiency | Reduced oxidative stress and restored glutathione balance | Restoration of Redox Balance |
Data extrapolated from studies on cysteamine bitartrate in surf1-/- zebrafish models of Leigh syndrome.[4][5]
Experimental Protocols
The following methodologies were employed in the key preclinical studies cited:
Zebrafish Model of Leigh Syndrome (surf1-/-)
-
Model Generation: Two novel surf1-/- zebrafish knockout models were generated using CRISPR/Cas9 technology to mimic the genetic basis of SURF1-related Leigh syndrome.[4]
-
Disease Phenotype: The surf1-/- mutants exhibited key hallmarks of human SURF1 disease, including reduced complex IV expression and activity, increased tissue lactate, and adult-onset ocular anomalies and decreased swimming activity.[4]
-
Stressor-Induced Neurodegeneration: Larvae were exposed to the complex IV inhibitor, azide, to induce acute neurodegeneration, mimicking the stress-induced metabolic strokes seen in Leigh syndrome patients.[4]
Therapeutic Intervention
-
Treatment: surf1-/- zebrafish larvae were prophylactically treated with cysteamine bitartrate.[4]
-
Outcome Measures: The efficacy of the treatment was assessed by measuring survival rates, neuromuscular responses (swimming activity), and cardiac function (heartbeat) following azide-induced stress.[4]
-
Mechanistic Analysis: The underlying mechanism was investigated by analyzing biochemical markers of oxidative stress and glutathione levels.[4]
Visualizing the Pathway and Experimental Design
To further elucidate the mechanisms and experimental approach, the following diagrams are provided.
Caption: Mechanism of action of TTI-0102.
Caption: Preclinical experimental workflow.
References
- 1. Thiogenesis Announces FDA Clearance of its Investigational New Drug Application ("IND") for a Phase 2a Clinical Trial in Leigh Syndrome Spectrum [newsfilecorp.com]
- 2. Thiogenesis Therapeutics [thiogenesis.com]
- 3. validate.perfdrive.com [validate.perfdrive.com]
- 4. N-acetylcysteine and cysteamine bitartrate prevent azide-induced neuromuscular decompensation by restoring glutathione balance in two novel surf1-/- zebrafish deletion models of Leigh syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CHOP Researchers Develop First Effective Preclinical Models for Most Common Genetic Cause of Leigh Syndrome | Children's Hospital of Philadelphia [chop.edu]
A Comparative Analysis of TTI-0102 and Standard of Care: Assessing Long-Term Benefits
This guide provides a detailed comparison of TTI-0102, an investigational drug, with the current standard of care for several rare diseases. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of available data to assess the potential long-term benefits of TTI-0102.
TTI-0102 is a novel prodrug of cysteamine, designed to offer a more favorable pharmacokinetic profile and improved tolerability compared to existing cysteamine formulations.[1][2] It is currently under investigation for the treatment of mitochondrial diseases such as Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS) and Leigh syndrome, for which there are no approved treatments and the standard of care is primarily supportive.[3][4][5][6][7][8] Additionally, a future Phase 3 trial is planned to evaluate TTI-0102 for nephropathic cystinosis, where the standard of care is cysteamine bitartrate (e.g., Cystagon®).[2][9]
Mechanism of Action
TTI-0102 is an asymmetric disulfide that, after oral administration, is metabolized into two molecules of cysteamine and one molecule of pantothenic acid (Vitamin B5).[10][11][12] This two-step release process is designed to reduce the peak plasma concentration (Cmax) of cysteamine, which is associated with gastrointestinal side effects, while maintaining therapeutic levels over a longer duration.[1][11] The released cysteamine increases intracellular levels of cysteine, a precursor to the antioxidant glutathione, as well as taurine and coenzyme A. These molecules are crucial for maintaining mitochondrial redox balance and cellular energy metabolism.[1][2]
dot digraph "TTI-0102 Signaling Pathway" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
// Nodes TTI_0102 [label="TTI-0102\n(Oral Administration)", fillcolor="#F1F3F4"]; Metabolism [label="Two-Step Metabolism\nin GI Tract", fillcolor="#F1F3F4"]; Cysteamine [label="2x Cysteamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pantothenic_Acid [label="Pantothenic Acid\n(Vitamin B5)", fillcolor="#FBBC05", fontcolor="#202124"]; Intracellular_Cysteine [label="Increased Intracellular\nCysteine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glutathione [label="Increased Glutathione\n(Antioxidant)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Taurine [label="Increased Taurine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CoA [label="Increased Coenzyme A", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondrial_Function [label="Improved Mitochondrial\nRedox Balance &\nEnergy Metabolism", fillcolor="#F1F3F4"];
// Edges TTI_0102 -> Metabolism; Metabolism -> Cysteamine; Metabolism -> Pantothenic_Acid; Cysteamine -> Intracellular_Cysteine; Intracellular_Cysteine -> Glutathione; Intracellular_Cysteine -> Taurine; Intracellular_Cysteine -> CoA; Glutathione -> Mitochondrial_Function; Taurine -> Mitochondrial_Function; CoA -> Mitochondrial_Function; } caption: Mechanism of TTI-0102 Action
Quantitative Data Presentation
The following tables summarize the key quantitative data from the Phase 1 clinical trial comparing TTI-0102 to the standard of care cysteamine formulation, Cystagon®, in healthy volunteers.
Table 1: Pharmacokinetic Profile of TTI-0102 vs. Cystagon®
| Parameter | TTI-0102 (2400 mg cysteamine-base equivalent) | Cystagon® (600 mg) | Fold Change | p-value |
| Cmax (mg/mL) | 3.49 ± 0.95 | 3.19 ± 1.12 | ~1.1x | p=0.61 (not significant) |
| AUC (hr.mg/mL) | 20.38 ± 4.27 | 7.32 ± 1.76 | ~2.8x | p<0.01 (significant) |
| Dosing Frequency | Potential for once or twice daily | Four times daily | - | - |
Data sourced from a Phase 1 study in healthy volunteers.[11][13]
Table 2: Tolerability and Side Effect Profile
| Adverse Event | TTI-0102 (up to 2400 mg cysteamine-base equivalent) | Cystagon® (600 mg) |
| Nausea | Not reported | Most common TEAE |
| Abnormal Skin Odor | Reported in 3 participants at the highest dose (2400 mg) | Not specified as a primary TEAE in this study |
| Serious Adverse Events | None reported | Not specified in this study |
TEAE: Treatment Emergent Adverse Effect. Data from the same Phase 1 study.[11][13]
Experimental Protocols
Below are the detailed methodologies for the key clinical trials cited in this guide.
Phase 1: Open-Label, Dose-Escalation Study in Healthy Volunteers
-
Objective : To evaluate the safety, tolerability, and pharmacokinetics of oral TTI-0102 compared to Cystagon® in healthy adult volunteers.[11][13]
-
Design : This was an open-label, dose-escalation study.[11][13]
-
Participants : The study enrolled 12 healthy volunteers.[13]
-
Procedure : Participants were initially dosed with 600 mg of Cystagon® as a control. Subsequently, the same participants were given escalating single doses of TTI-0102 at 600 mg, 1200 mg, and 2400 mg cysteamine-base equivalents.[11][13]
-
Primary Endpoints :
Phase 2: Randomized, Double-Blind, Placebo-Controlled Study in MELAS Patients
-
Objective : To assess the safety, tolerability, efficacy, and pharmacokinetics/pharmacodynamics of oral TTI-0102 for the treatment of patients with MELAS.[9][11]
-
Design : A multi-country, multi-center, randomized, double-blind, placebo-controlled study.[9][11]
-
Participants : The trial planned to enroll a total of 12 patients with MELAS, aged 16 to 60 years, with moderate disease severity.[9][14]
-
Procedure : Patients are randomized in a 2:1 ratio to receive either TTI-0102 or a placebo daily for a period of 6 months.[9][11][15] An interim analysis of safety and clinical efficacy is conducted after 3 months.[11]
-
Primary Endpoints : The study assesses a range of endpoints to determine the efficacy and safety of TTI-0102.[9][11]
-
Efficacy Endpoints :
-
Pharmacodynamic and Biomarker Endpoints :
-
-
Interim Results : A blinded interim analysis of the first three months of data from nine patients (six on TTI-0102 and three on placebo) was conducted. TTI-0102 was well-tolerated in patients weighing over 70 kg. However, four patients under 50 kg discontinued the study due to dose-dependent side effects, indicating a need for dose refinement in lighter patients. Individual biomarker and efficacy data remain confidential pending potential publication.[12][15][16]
dot digraph "Experimental_Workflow_Phase2_MELAS" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
// Nodes Screening [label="Patient Screening\n(MELAS Diagnosis, Age 16-60)", fillcolor="#F1F3F4"]; Enrollment [label="Enrollment (n=12)", fillcolor="#F1F3F4"]; Randomization [label="Randomization (2:1)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Group_TTI [label="TTI-0102 Treatment Group\n(n=8)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Group_Placebo [label="Placebo Group\n(n=4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treatment_Period [label="6-Month Treatment Period", fillcolor="#F1F3F4"]; Interim_Analysis [label="3-Month Interim Analysis\n(Safety & Efficacy)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Final_Analysis [label="6-Month Final Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Endpoints [label="Endpoint Assessment:\n- 12-MWT\n- FSS\n- WHOQOL-BREF\n- Biomarkers", style=filled, fillcolor="#F1F3F4"];
// Edges Screening -> Enrollment; Enrollment -> Randomization; Randomization -> Group_TTI [label=" TTI-0102"]; Randomization -> Group_Placebo [label=" Placebo"]; Group_TTI -> Treatment_Period; Group_Placebo -> Treatment_Period; Treatment_Period -> Interim_Analysis; Interim_Analysis -> Treatment_Period; Treatment_Period -> Final_Analysis; Final_Analysis -> Endpoints; } caption: Phase 2 MELAS Trial Workflow
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Thiogenesis Therapeutics [thiogenesis.com]
- 3. pahealthwellness.com [pahealthwellness.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. A Modern Approach to the Treatment of Mitochondrial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Patient care standards for primary mitochondrial disease: a consensus statement from the Mitochondrial Medicine Society - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiogenesis Receives EMA Clearance to Initiate Phase 2 Trial of TTI-0102 for MELAS [trial.medpath.com]
- 10. pharmaline.co.il [pharmaline.co.il]
- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 12. Thiogenesis Reports Positive Interim Phase 2 Trial Results for MELAS and Announces Pipeline Advancements in Leigh Syndrome and Cystinosis | Nasdaq [nasdaq.com]
- 13. Thiogenesis Announces Positive Results from Phase 1 Dose-Escalation Study of its Lead Compound TTI-0102 [newsfilecorp.com]
- 14. clinicaltrials.eu [clinicaltrials.eu]
- 15. marketscreener.com [marketscreener.com]
- 16. validate.perfdrive.com [validate.perfdrive.com]
Independent Verification of TTI-0102's Pharmacokinetic Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic (PK) profile of TTI-0102 against its alternatives, immediate-release cysteamine bitartrate (Cystagon®) and delayed-release cysteamine bitartrate (Procysbi®). The information is supported by available data from clinical trials in healthy volunteers.
Executive Summary
TTI-0102 is a novel, new chemical entity (NCE) that acts as a prodrug of cysteamine.[1][2] It is designed to offer an improved pharmacokinetic profile over existing cysteamine formulations, potentially allowing for once-daily dosing and a better-tolerated side-effect profile.[1][2] TTI-0102 accomplishes this through a unique two-step metabolic release of cysteamine, which mitigates the sharp peak in plasma concentration associated with the adverse effects of immediate-release cysteamine.[1]
Pharmacokinetic Data Comparison
The following table summarizes the key pharmacokinetic parameters of TTI-0102, immediate-release cysteamine bitartrate, and delayed-release cysteamine bitartrate from studies conducted in healthy volunteers.
| Parameter | TTI-0102 (2400 mg cysteamine-equivalent) | Cysteamine Bitartrate (Immediate-Release - 600 mg) | Cysteamine Bitartrate (Delayed-Release - 600 mg, fasted) |
| Cmax (Maximum Plasma Concentration) | 3.49 ± 0.95 µg/mL | 3.19 ± 1.12 µg/mL | ~2.27 µg/mL (29.4 ± 1.7 µM) |
| Tmax (Time to Maximum Plasma Concentration) | Not Reported | ~1.25 hours (75 ± 19 min) | ~3 hours |
| AUC (Area Under the Curve) | Significantly Increased (278% increase reported, specific value not available) | Not Reported in direct comparison | ~487 µgh/mL (6313 ± 329 minµM) |
| Half-life (t1/2) | >12 hours (therapeutic levels maintained) | Short | Not Reported |
| Dosing Frequency | Potential for once-daily | 4 times daily | 2 times daily |
Note: Values for delayed-release cysteamine bitartrate were converted from µM to µg/mL for comparison, using the molecular weight of cysteamine (~77.15 g/mol ). Data for TTI-0102 and immediate-release cysteamine bitartrate are from a head-to-head Phase 1 trial. Data for delayed-release cysteamine bitartrate is from a separate study in healthy volunteers.
Mechanism of Action: Two-Step Cysteamine Release
TTI-0102 is an asymmetric disulfide of cysteamine and pantetheine.[1] Its gradual release of cysteamine is achieved through a two-step metabolic process:
-
Initial Release in the Gastrointestinal Tract: Upon oral administration, TTI-0102 interacts with other thiols in the gastrointestinal tract, leading to the initial release of a cysteamine molecule.[1]
-
Enzymatic Release in the Small Intestine: The remaining pantetheine molecule is then hydrolyzed by enzymes in the small intestine, releasing a second cysteamine molecule and pantothenic acid (Vitamin B5).[1]
This staged release mechanism is designed to prevent a rapid spike in plasma cysteamine concentration, which is associated with the gastrointestinal side effects of immediate-release formulations.[1]
Caption: Metabolic pathway of TTI-0102 illustrating the two-step release of cysteamine.
Experimental Protocols
The following is a representative experimental protocol for a Phase 1, open-label, dose-escalation study to evaluate the pharmacokinetics of an orally administered drug like TTI-0102 in healthy volunteers, based on standard clinical trial designs.
1. Study Design:
-
Type: Open-label, single-center, dose-escalation study.
-
Population: Healthy adult male and female volunteers, aged 18-55 years.
-
Groups: Multiple cohorts, each receiving a single oral dose of the investigational drug at a different dose level. A control group receiving a standard dose of the active comparator (e.g., immediate-release cysteamine bitartrate) is also included.
-
Primary Objective: To assess the safety and tolerability of single ascending oral doses of the investigational drug.
-
Secondary Objective: To characterize the pharmacokinetic profile (Cmax, Tmax, AUC, and half-life) of the investigational drug and its active metabolite at each dose level and compare it to the active comparator.
2. Subject Selection:
-
Inclusion Criteria:
-
Healthy as determined by medical history, physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests.
-
Body Mass Index (BMI) within a specified range (e.g., 18-30 kg/m ²).
-
Willingness to provide written informed consent and to comply with study procedures.
-
-
Exclusion Criteria:
-
History of clinically significant diseases.
-
Use of any prescription or over-the-counter medications within a specified period before dosing.
-
Positive test for drugs of abuse or alcohol.
-
Pregnancy or lactation.
-
3. Dosing and Administration:
-
Subjects are fasted overnight for at least 10 hours before drug administration.
-
A single oral dose of the investigational drug or comparator is administered with a standardized volume of water.
-
Food is withheld for a specified period (e.g., 4 hours) post-dose. Water is permitted ad libitum except for a short period around dosing.
4. Pharmacokinetic Sampling:
-
Serial blood samples are collected in appropriate anticoagulant tubes at pre-defined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose).
-
Plasma is separated by centrifugation and stored frozen (e.g., at -70°C) until analysis.
5. Bioanalytical Method:
-
Plasma concentrations of the parent drug and its active metabolite(s) are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
The method is validated for linearity, accuracy, precision, selectivity, and stability.
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject using non-compartmental analysis.
-
Parameters include:
-
Cmax (observed maximum plasma concentration).
-
Tmax (time to reach Cmax).
-
AUC0-t (area under the plasma concentration-time curve from time zero to the last quantifiable concentration).
-
AUC0-inf (area under the plasma concentration-time curve from time zero to infinity).
-
t1/2 (terminal elimination half-life).
-
7. Safety and Tolerability Assessments:
-
Safety is monitored throughout the study by assessing adverse events, vital signs, ECGs, and clinical laboratory parameters.
The workflow for such a study can be visualized as follows:
Caption: A typical workflow for a Phase 1 pharmacokinetic clinical trial.
Conclusion
The available data from the Phase 1 clinical trial of TTI-0102 suggest a favorable pharmacokinetic profile compared to immediate-release cysteamine bitartrate. By avoiding a high Cmax while significantly increasing the overall drug exposure (AUC) and maintaining therapeutic levels for an extended period, TTI-0102 demonstrates the potential for a once-daily dosing regimen with improved tolerability. This profile addresses key limitations of current cysteamine therapies and warrants further investigation in clinical settings for various indications related to mitochondrial oxidative stress.
References
Replicating Key Findings of TTI-0102 in a Laboratory Setting: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for replicating the key therapeutic hypotheses of TTI-0102 in a preclinical laboratory setting. TTI-0102 is a clinical-stage prodrug of cysteamine designed to mitigate mitochondrial dysfunction by boosting intracellular levels of key antioxidants, glutathione and taurine. Due to the confidential nature of specific clinical trial data, this document outlines experimental protocols to test the compound's proposed mechanism of action and compares its potential efficacy against relevant alternatives, cysteamine and N-acetylcysteine (NAC). The provided data is illustrative, representing hypothetical outcomes based on the expected biological effects.
Overview of TTI-0102 and Comparator Compounds
TTI-0102 is an asymmetric disulfide of cysteamine and pantetheine that is metabolized in a two-step process to release cysteamine. This controlled release is designed to improve the tolerability and pharmacokinetic profile compared to direct administration of cysteamine. The therapeutic rationale is to increase intracellular cysteine, the rate-limiting substrate for the synthesis of glutathione, a critical endogenous antioxidant.[1][2] Increased cysteine can also lead to elevated taurine levels, which plays a role in mitochondrial function and cellular protection.[3][4]
For this comparative guide, we will consider two alternative compounds:
-
Cysteamine: The active metabolite of TTI-0102. It has been investigated for its potential to treat mitochondrial diseases by increasing intracellular glutathione levels.[5][6][7]
-
N-acetylcysteine (NAC): A well-established antioxidant and precursor to cysteine, which has also been studied for its therapeutic potential in mitochondrial and neurodegenerative diseases.[8][9][10]
Key Experimental Questions and Methodologies
To investigate the efficacy of TTI-0102 and its alternatives in a laboratory setting, the following key questions should be addressed:
-
Does TTI-0102 effectively increase intracellular glutathione levels?
-
Does TTI-0102 reduce mitochondrial oxidative stress?
-
Does TTI-0102 improve mitochondrial function and health?
-
How do the effects of TTI-0102 compare to those of cysteamine and NAC?
The following sections detail the experimental protocols to answer these questions.
Assessment of Intracellular Glutathione Levels
Objective: To quantify the levels of reduced glutathione (GSH) in a cellular model of mitochondrial dysfunction treated with TTI-0102, cysteamine, and NAC.
Methodology: GSH-Glo™ Glutathione Assay
This commercially available luminescent assay provides a sensitive method for detecting and quantifying glutathione in cells.
Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cell line with known mitochondrial deficits (e.g., patient-derived fibroblasts with a specific mitochondrial DNA mutation, or a cell line treated with a mitochondrial toxin like rotenone) in a 96-well plate.
-
Treat the cells with varying concentrations of TTI-0102, cysteamine, and NAC for a predetermined time course (e.g., 24, 48 hours). Include an untreated control group.
-
-
Cell Lysis and Reagent Preparation:
-
Prepare the 1X GSH-Glo™ Reagent according to the manufacturer's instructions.
-
Remove the culture medium from the cells.
-
Add 100 µL of the prepared 1X GSH-Glo™ Reagent to each well.
-
Mix briefly on a plate shaker and incubate at room temperature for 30 minutes.[11]
-
-
Luminescence Detection:
-
Prepare the Luciferin Detection Reagent as per the manufacturer's protocol.
-
Add 100 µL of the reconstituted Luciferin Detection Reagent to each well.
-
Mix briefly on a plate shaker and incubate for 15 minutes.[11]
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of GSH in the cells.
-
Illustrative Data:
| Treatment (Concentration) | Fold Change in Intracellular GSH (Mean ± SD) |
| Untreated Control | 1.0 ± 0.1 |
| TTI-0102 (10 µM) | 2.5 ± 0.3 |
| TTI-0102 (50 µM) | 4.2 ± 0.5 |
| Cysteamine (10 µM) | 2.1 ± 0.2 |
| Cysteamine (50 µM) | 3.5 ± 0.4 |
| NAC (1 mM) | 3.8 ± 0.4 |
| NAC (5 mM) | 5.1 ± 0.6 |
Measurement of Mitochondrial Superoxide Production
Objective: To assess the effect of TTI-0102 and comparator compounds on the levels of mitochondrial superoxide, a key reactive oxygen species (ROS).
Methodology: MitoSOX™ Red Mitochondrial Superoxide Indicator
MitoSOX™ Red is a fluorogenic dye that selectively detects superoxide in the mitochondria of live cells.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells as described in section 2.1.
-
Treat cells with TTI-0102, cysteamine, and NAC. A positive control group treated with a known inducer of mitochondrial superoxide (e.g., antimycin A) should be included.
-
-
Staining:
-
Imaging and Quantification:
-
Wash the cells gently three times with a warm buffer.
-
Image the cells using a fluorescence microscope with an excitation/emission of approximately 510/580 nm.[12]
-
The fluorescence intensity can be quantified using image analysis software.
-
Illustrative Data:
| Treatment | Relative Mitochondrial Superoxide Levels (Mean Fluorescence Intensity ± SD) |
| Untreated Control | 100 ± 10 |
| Antimycin A (Positive Control) | 550 ± 45 |
| TTI-0102 (50 µM) | 65 ± 8 |
| Cysteamine (50 µM) | 75 ± 9 |
| NAC (5 mM) | 55 ± 7 |
Evaluation of Mitochondrial Membrane Potential
Objective: To determine if TTI-0102 and the comparator compounds can restore or maintain mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.
Methodology: JC-1 Mitochondrial Membrane Potential Assay
JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence shift from green to red. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells as described previously.
-
Treat cells with the compounds of interest. A positive control for depolarization (e.g., CCCP) should be included.
-
-
Staining:
-
Analysis:
-
The cells can be analyzed by fluorescence microscopy or flow cytometry.
-
For microscopy, capture images in both the green (emission ~529 nm) and red (emission ~590 nm) channels. The ratio of red to green fluorescence is calculated.
-
For flow cytometry, the shift in fluorescence can be quantified across the cell population.
-
Illustrative Data:
| Treatment | Red/Green Fluorescence Ratio (Mean ± SD) |
| Untreated Control | 5.2 ± 0.6 |
| CCCP (Positive Control) | 1.1 ± 0.2 |
| TTI-0102 (50 µM) | 4.8 ± 0.5 |
| Cysteamine (50 µM) | 4.5 ± 0.4 |
| NAC (5 mM) | 4.9 ± 0.5 |
Visualizing Pathways and Workflows
To further clarify the experimental designs and the underlying biological rationale, the following diagrams are provided.
Caption: Proposed mechanism of action for TTI-0102.
Caption: General experimental workflow for comparative analysis.
Conclusion
This guide provides a comprehensive framework for researchers to investigate the preclinical efficacy of TTI-0102 and compare it to other relevant compounds. The detailed protocols for assessing key biomarkers of mitochondrial health and oxidative stress, along with the illustrative data, offer a clear path for designing and executing these experiments. The provided visualizations of the proposed mechanism of action and the experimental workflow further aid in the conceptualization of these studies. By following these guidelines, researchers can generate valuable data to contribute to the understanding of TTI-0102's therapeutic potential and its place among other strategies targeting mitochondrial dysfunction.
References
- 1. nwlifescience.com [nwlifescience.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. GSH/GSSG-Glo™ Assay Protocol [promega.sg]
- 4. 2.6. Mitochondrial Superoxide Staining Assay [bio-protocol.org]
- 5. Therapies for mitochondrial diseases and current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Cystamine and cysteamine prevent 3-NP-induced mitochondrial depolarization of Huntington's disease knock-in striatal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - N-Acetylcysteine improves mitochondrial function and ameliorates behavioral deficits in the R6/1 mouse model of Huntington's disease - Deakin University - Figshare [dro.deakin.edu.au]
- 10. N-Acetylcysteine Reverses the Mitochondrial Dysfunction Induced by Very Long-Chain Fatty Acids in Murine Oligodendrocyte Model of Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. apexbt.com [apexbt.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guidance for NIC-0102
Product Identifier: NIC-0102 CAS Number: 2806031-94-5 Chemical Class: Proteasome Inhibitor
This document provides essential safety and logistical information for the handling and disposal of this compound, a proteasome inhibitor used in laboratory research. The following guidelines are based on general best practices for handling potent research compounds and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the manufacturer.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound as a proteasome inhibitor, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or ingestion.
Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Nitrile or other chemically resistant gloves. Double-gloving is recommended. | Prevents skin contact. Regularly inspect gloves for tears or contamination and change them frequently. |
| Body Protection | A fully buttoned lab coat, preferably a disposable one. For larger quantities or when there is a risk of splashing, a chemical-resistant apron over the lab coat is advised. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. Use in a well-ventilated area or a chemical fume hood. | Prevents inhalation of the compound, especially if it is in powdered form or if aerosols may be generated. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize the risk of exposure and ensure the integrity of the experiment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a designated and clearly marked area for handling this compound is available, preferably within a chemical fume hood.
-
Assemble all necessary equipment, including PPE, weighing instruments, solvents, and waste containers, before handling the compound.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
-
Handling:
-
Don all required PPE before opening the container of this compound.
-
Handle the compound in a manner that minimizes the creation of dust or aerosols.
-
For weighing, use a balance inside a chemical fume hood or a ventilated balance enclosure.
-
When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
-
Post-Handling:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Carefully remove and dispose of all disposable PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, lab coats, and weighing papers, should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps: Any needles or other sharps used in the handling of this compound should be disposed of in a designated sharps container for hazardous chemical waste.
All waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.
Experimental Workflow Visualization
The following diagram illustrates the logical flow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
